molecular formula C10H8F2N2 B040733 5-(difluoromethyl)-3-phenyl-1H-pyrazole CAS No. 122980-86-3

5-(difluoromethyl)-3-phenyl-1H-pyrazole

Cat. No.: B040733
CAS No.: 122980-86-3
M. Wt: 194.18 g/mol
InChI Key: XLSJJOUDHYYMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethyl)-3-phenyl-1H-pyrazole is a high-value pyrazole derivative designed for advanced research in medicinal and agrochemical discovery. The compound features a difluoromethyl group at the 5-position, a key motif known to enhance lipophilicity and metabolic stability, and to act as a hydrogen bond donor, influencing target binding and bioavailability . Key Research Applications & Value: • Antimicrobial Development: This scaffold serves as a critical precursor in developing novel agents against resistant bacterial and fungal strains. Pyrazole derivatives are known to function by targeting essential enzymes like succinate dehydrogenase (SDH), disrupting cellular energy generation . • Agrochemical Research: The structural profile aligns with known SDH-inhibiting fungicides, making it a prime candidate for synthesizing new compounds to protect crops from pathogens like Rhizoctonia solani . • Versatile Chemical Intermediate: The reactive NH group on the pyrazole ring and the difluoromethyl moiety allow for further functionalization, enabling the creation of diverse libraries for structure-activity relationship (SAR) studies . Handling & Compliance: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(difluoromethyl)-3-phenyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2/c11-10(12)9-6-8(13-14-9)7-4-2-1-3-5-7/h1-6,10H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSJJOUDHYYMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357942
Record name 5-(Difluoromethyl)-3-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122980-86-3
Record name 5-(Difluoromethyl)-3-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 5-(difluoromethyl)-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 5-(difluoromethyl)-3-phenyl-1H-pyrazole CAS Registry Number: (Varies by tautomer/salt, intermediate CAS: 62679-61-2 for diketone) Molecular Formula: C₁₀H₈F₂N₂ Molecular Weight: 194.18 g/mol

This technical guide details the synthesis of this compound, a privileged scaffold in medicinal chemistry. The difluoromethyl (CF₂H) group acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for hydroxyl, thiol, or amide groups, thereby modulating metabolic stability and membrane permeability.[1]

The synthesis follows a robust two-step convergent protocol :

  • Claisen Condensation: Reaction of acetophenone with ethyl difluoroacetate to form the key

    
    -diketone intermediate.[1]
    
  • Cyclocondensation: Regioselective cyclization with hydrazine hydrate to yield the pyrazole core.[1]

Part 1: Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the "3+2" cyclization logic inherent to pyrazole synthesis.[1] By severing the N-N bond and the C-N bonds, we trace the scaffold back to a 1,3-dicarbonyl precursor and hydrazine.

Retrosynthesis Diagram[1]

Retrosynthesis Target This compound Intermediate 4,4-difluoro-1-phenylbutane-1,3-dione (Key Intermediate) Target->Intermediate Cyclocondensation (N2H4) Precursors Acetophenone + Ethyl Difluoroacetate Intermediate->Precursors Claisen Condensation (NaOEt)

Caption: Retrosynthetic disconnection revealing the 1,3-diketone pathway.

Critical Design Considerations
  • Tautomerism: The target molecule exists in dynamic equilibrium between This compound and 3-(difluoromethyl)-5-phenyl-1H-pyrazole . In solution, these forms interconvert rapidly.[1] The nomenclature often defaults to the "3-phenyl" form, but they are chemically equivalent in the unsubstituted 1H-state.

  • Fluorine Integrity: The CF₂H group is sensitive to strong bases at elevated temperatures (risk of dehydrofluorination).[1] The protocol uses controlled basic conditions (NaOEt/EtOH) to preserve the gem-difluoro motif.[1]

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 4,4-difluoro-1-phenylbutane-1,3-dione

This step utilizes a Claisen condensation. The enolate of acetophenone attacks the carbonyl of ethyl difluoroacetate.

Reagents:

  • Acetophenone (1.0 equiv)[1]

  • Ethyl difluoroacetate (1.1 equiv)[1]

  • Sodium Ethoxide (NaOEt) (1.2 equiv) - Freshly prepared or commercial powder[1]

  • Ethanol (Absolute) or THF (Anhydrous)[1]

  • Hydrochloric acid (1M) for quenching[1]

Protocol:

  • Enolate Formation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Sodium Ethoxide (1.2 equiv) in anhydrous Ethanol (or THF).[1]

  • Addition: Cool the solution to 0°C. Add Acetophenone (1.0 equiv) dropwise over 15 minutes. Stir for 30 minutes to ensure complete enolization.

  • Condensation: Add Ethyl difluoroacetate (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 8:2) should show consumption of acetophenone.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • The reaction mixture often solidifies or becomes a thick slurry (sodium salt of the diketone).[1]

    • Acidify carefully with 1M HCl until pH ~2–3.[1] This protonates the enolate, liberating the free

      
      -diketone.
      
    • Extract with Ethyl Acetate (3x).[1][2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude residue is typically a solid or oil that can be recrystallized from Ethanol/Hexane or used directly if purity >90% by NMR.[1]

Step 2: Cyclization to this compound

The 1,3-diketone reacts with hydrazine hydrate. The reaction is highly regioselective for the formation of the pyrazole ring, although tautomerism makes the N-position fluid.

Reagents:

  • 4,4-difluoro-1-phenylbutane-1,3-dione (1.0 equiv)[3]

  • Hydrazine Hydrate (N₂H₄[1]·H₂O) (1.2 equiv)[1]

  • Ethanol (Solvent)[1][4]

Protocol:

  • Dissolution: Dissolve the

    
    -diketone (from Step 1) in Ethanol (approx. 5–10 mL per mmol).[1]
    
  • Cyclization: Add Hydrazine Hydrate (1.2 equiv) dropwise at room temperature. A slight exotherm may be observed.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 2–3 hours.

  • Monitoring: TLC should show the disappearance of the diketone and the appearance of a new, more polar spot.

  • Isolation:

    • Concentrate the solvent under reduced pressure to ~20% of the original volume.

    • Cool to 0°C to induce precipitation.[1]

    • Filter the solid.[1][5] If no precipitate forms, dilute with cold water and extract with Dichloromethane (DCM).[1]

  • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH gradient).[1]

Part 3: Reaction Mechanism & Workflow

The mechanism involves nucleophilic attack of hydrazine on the diketone carbonyls, followed by dehydration.

Mechanism Step1 Acetophenone Enolization Step2 Claisen Attack on Ester Step1->Step2 NaOEt Step3 Beta-Diketone Formation Step2->Step3 -EtOH Step4 Hydrazine Condensation Step3->Step4 +N2H4 Step5 Dehydration & Aromatization Step4->Step5 -H2O Final Target Pyrazole Step5->Final

Caption: Step-wise mechanistic flow from precursors to aromatic heterocycle.

Part 4: Characterization Data

The following data represents typical values for this class of fluorinated pyrazoles.

TechniqueParameterDiagnostic SignalInterpretation
¹H NMR CF₂H

6.6 – 7.0 ppm (t)
Triplet due to H-F coupling (

).[1]
¹H NMR Pyrazole-H4

6.9 – 7.1 ppm (s)
Singlet characteristic of the C4 aromatic proton.[1]
¹⁹F NMR CF₂ H

-110 to -116 ppm (d)
Doublet due to F-H coupling.[1]
¹³C NMR C F₂H

~110 ppm (t)
Triplet showing C-F coupling (

).[1]
MS (ESI) [M+H]⁺m/z 195.1Positive ion mode.[1]

Tautomerism Note: In DMSO-d₆, you may observe broadened signals or averaged peaks due to the rapid proton exchange between N1 and N2.

Part 5: Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive.[1] Handle in a fume hood with double nitrile gloves.[1] In case of spill, neutralize with dilute hypochlorite solution.[1]

  • Ethyl Difluoroacetate: Volatile and lachrymatory.[1] Avoid inhalation.

  • Pressure: If scaling up (>10g), ensure the reflux system is open to an inert gas line to prevent pressure buildup from ethanol vapors.

References

  • Synthesis of Fluorin

    
    -Diketones: 
    
    • Title: "Process for Preparing 4,4'-Difluorobenzophenone (and related diketone intermedi
    • Source: US Patent 20090177014A1[1]

    • URL:[1]

  • General Pyrazole Synthesis via Hydrazine

    • Title: "Synthesis and Pharmacological Activities of Pyrazole Deriv
    • Source:Molecules (MDPI)[1]

    • URL:[Link][1]

  • Fluorinated Pyrazole Methodology

    • Title: "Regioselective [3+2] Cycloaddition... Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles"
    • Source:RSC Advances (Royal Society of Chemistry)[1]

    • URL:[Link]

  • Claisen Condensation Mechanism

    • Title: "The Claisen Condensation Reaction"[1][6][7][8][9][10]

    • Source: Chemistry LibreTexts[1]

    • URL:[Link]

Sources

Mechanistic & Synthetic Guide: 5-(difluoromethyl)-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the formation of 5-(difluoromethyl)-3-phenyl-1H-pyrazole , a privileged scaffold in medicinal chemistry. The difluoromethyl (


) group acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for hydroxyl or thiol groups in kinase inhibitors and COX-2 targeting agents. This guide focuses on the most robust synthetic pathway: the Claisen condensation  of acetophenone with a difluoroacetate ester, followed by cyclocondensation  with hydrazine.

Part 1: Retrosynthetic Analysis & Strategic Disconnection

To synthesize the target efficiently, we employ a convergent strategy. The pyrazole core is disconnected at the


 and 

bonds, revealing a 1,3-dicarbonyl intermediate.
Strategic Logic
  • Target: this compound.

  • Primary Disconnection: Retro-cyclization leads to 4,4-difluoro-1-phenylbutane-1,3-dione and Hydrazine .

  • Secondary Disconnection: The 1,3-diketone is formed via a Claisen condensation between Acetophenone (nucleophile) and Ethyl difluoroacetate (electrophile).

This route is preferred over 1,3-dipolar cycloaddition (e.g., diazoalkanes + alkynes) due to the commercial availability of fluorinated esters and the avoidance of potentially explosive diazo intermediates.

Part 2: Step 1 - The Claisen Condensation

Objective: Synthesis of the


-diketone intermediate (4,4-difluoro-1-phenylbutane-1,3-dione).
Reaction Mechanism

The formation of the 1,3-diketone is driven by the acidity of the


-protons in acetophenone (

) relative to the base used.
  • Enolization: A strong alkoxide base (Sodium Ethoxide, NaOEt) deprotonates the

    
    -carbon of acetophenone, generating a resonance-stabilized enolate.
    
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of ethyl difluoroacetate. Note: The electron-withdrawing fluorine atoms increase the electrophilicity of the ester carbonyl, facilitating this step.

  • Elimination: The tetrahedral intermediate collapses, expelling the ethoxide leaving group to form the

    
    -diketone.
    
  • Deprotonation (Driving Force): The resulting

    
    -diketone has highly acidic protons at the C2 position (
    
    
    
    ) due to the flanking carbonyls and the inductive effect of the
    
    
    group. The base immediately deprotonates this position, forming a stable enolate salt. This irreversible step drives the equilibrium forward.
  • Workup: Acidic quench (HCl) regenerates the neutral 1,3-diketone.

Experimental Protocol (Step 1)
  • Reagents: Acetophenone (1.0 eq), Ethyl Difluoroacetate (1.2 eq), NaOEt (1.5 eq), Ethanol (anhydrous).

  • Procedure:

    • Charge a flame-dried flask with anhydrous EtOH and add Na metal (to generate NaOEt in situ) or commercial NaOEt.

    • Cool to 0°C. Add acetophenone dropwise. Stir for 30 min to ensure enolate formation.

    • Add ethyl difluoroacetate dropwise. The reaction is exothermic.

    • Allow to warm to room temperature and reflux for 4–6 hours.

    • Concentrate solvent. Add ice-water and acidify with 1M HCl to pH 2.

    • Extract with EtOAc.[1] The product (diketone) often exists as an enol in solution.

Part 3: Step 2 - Cyclocondensation with Hydrazine

Objective: Formation of the pyrazole ring.[2]

Mechanism of Cyclization

This step involves a double nucleophilic attack by hydrazine on the 1,3-diketone.

  • Initial Attack: Hydrazine (

    
    ) acts as a bis-nucleophile. It attacks the most reactive carbonyl.
    
    • Regiochemistry Insight: The carbonyl adjacent to the

      
       group is more electrophilic (inductive effect). However, steric hindrance and conjugation with the phenyl ring affect the kinetics. In the synthesis of N-unsubstituted pyrazoles (1H), the initial site of attack is inconsequential because the final product is a tautomeric equilibrium (see Part 4).
      
  • Hydrazone Formation: Elimination of water yields a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazone attacks the remaining carbonyl.

  • Dehydration & Aromatization: Loss of a second water molecule drives the system to aromaticity, forming the pyrazole ring.

Experimental Protocol (Step 2)
  • Reagents: 4,4-difluoro-1-phenylbutane-1,3-dione (from Step 1), Hydrazine Hydrate (1.2 eq), Ethanol.

  • Procedure:

    • Dissolve the

      
      -diketone in Ethanol.
      
    • Add Hydrazine Hydrate dropwise at room temperature (Caution: Exothermic).

    • Heat to reflux for 2–4 hours.

    • Cool to room temperature. The product often precipitates.

    • Filter and wash with cold ethanol/water. Recrystallize from Ethanol/Water if necessary.

Visualization: Reaction Pathway

The following diagram illustrates the complete transformation from starting materials to the tautomeric pyrazole product.

ReactionPathway Acetophenone Acetophenone (Starting Material) Enolate Enolate Intermediate Acetophenone->Enolate NaOEt, EtOH -H+ Ester Ethyl Difluoroacetate (Electrophile) Diketone 4,4-difluoro-1-phenyl butane-1,3-dione Enolate->Diketone + Ester Claisen Condensation Hydrazone Hydrazone Intermediate Diketone->Hydrazone + Hydrazine - H2O Hydrazine Hydrazine Hydrate Pyrazole 5-(difluoromethyl)-3-phenyl -1H-pyrazole Hydrazone->Pyrazole Cyclization - H2O

Caption: Step-wise conversion of Acetophenone to this compound via Claisen condensation and hydrazine cyclization.

Part 4: The Tautomerism Conundrum

A critical concept for researchers is that This compound and 3-(difluoromethyl)-5-phenyl-1H-pyrazole are chemically identical in solution due to rapid proton transfer between the two nitrogen atoms (annular tautomerism).

Equilibrium Dynamics


  • Solution State: The position of the proton depends on solvent polarity and hydrogen bonding capacity. In polar aprotic solvents (DMSO), the equilibrium may shift, but they cannot be isolated as separate entities at room temperature.

  • Solid State: X-ray crystallography often reveals a single preferred tautomer stabilized by intermolecular hydrogen bonding or crystal packing forces.

  • Nomenclature: While the user requested the "5-difluoromethyl-3-phenyl" isomer, the synthesis produces the equilibrium mixture. If a fixed regioisomer is required, the nitrogen must be substituted (e.g., N-methylation) during the cyclization step using methylhydrazine, which would yield separable regioisomers (1-methyl-3-phenyl-5-difluoromethyl vs 1-methyl-5-phenyl-3-difluoromethyl).

Tautomerism TautomerA Tautomer A: 3-Phenyl-5-(CF2H)-1H-pyrazole (H on N1) TautomerB Tautomer B: 5-Phenyl-3-(CF2H)-1H-pyrazole (H on N2) TautomerA->TautomerB Rapid Proton Transfer (Equilibrium)

Caption: Annular tautomerism renders the 3- and 5-substituted 1H-pyrazoles identical in solution.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete enolization or moisture contamination.Ensure NaOEt is fresh/dry. Use anhydrous EtOH. Increase reaction time at reflux.
C-C Bond Cleavage Retro-Claisen reaction during workup.Avoid prolonged exposure to strong base after reaction completion. Acidify carefully at 0°C.
Regioisomer Mix Only applicable if using substituted hydrazines (e.g., Methylhydrazine).If N-alkylation is desired later, alkylate the 1H-pyrazole using base/alkyl halide (will give mixture) or use substituted hydrazine (regioselectivity controlled by sterics/electronics).
Purification Product co-precipitates with salts.The 1H-pyrazole is amphoteric. It can be dissolved in dilute base (forming pyrazolate) and re-precipitated with acid to purify.

References

  • Fustero, S., et al. (2008).

    
    -Diketones." Journal of Organic Chemistry. 
    
  • Sloop, J. C., et al. (2006). "Synthesis of Fluorinated Pyrazoles: A Review." Journal of Fluorine Chemistry.

  • Deng, X., & Mani, N. S. (2008).[3][4] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Organic Letters.

  • PubChem Compound Summary. (n.d.). "4,4-Difluoro-1-phenylbutane-1,3-dione."[5] National Center for Biotechnology Information.

  • Organic Chemistry Portal. (n.d.). "Claisen Condensation Mechanism."[1][6][7][8][9]

Sources

chemical properties of 5-(difluoromethyl)-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the chemical properties, synthesis, and application of 5-(difluoromethyl)-3-phenyl-1H-pyrazole , a critical scaffold in modern medicinal chemistry.[1][2]

CAS Registry Number: 122980-86-3 (Generic for the tautomeric system) Molecular Formula: C₁₀H₈F₂N₂ Molecular Weight: 194.18 g/mol [1][2]

Executive Summary: The Fluorine Bioisostere Advantage

In drug discovery, the transition from a trifluoromethyl (-CF₃) group to a difluoromethyl (-CHF₂) group represents a strategic "lipophilic hydrogen bond donor" swap.[1][2] While 5-(trifluoromethyl)-3-phenyl-1H-pyrazole is a common building block, its difluoromethyl analog offers a unique physicochemical profile:

  • H-Bond Donor Capability: Unlike the chemically inert -CF₃, the -CHF₂ proton is sufficiently acidic to act as a weak hydrogen bond donor (HBD), interacting with protein backbone carbonyls (e.g., in kinase hinge regions).[1]

  • Lipophilicity Modulation: It lowers LogP relative to -CF₃, improving solubility and metabolic clearance profiles while maintaining metabolic stability against oxidative defluorination.[1]

Structural Analysis & Tautomeric Equilibrium

A critical feature of N-unsubstituted pyrazoles is annular tautomerism.[1][2] For this compound, the proton resides on either nitrogen atom, creating a fast-exchange equilibrium in solution.[1][2]

Tautomeric States[1][2][3]
  • Tautomer A (3-phenyl-5-difluoromethyl): The phenyl group is at position 3.[1][2] This is often the preferred form in polar solvents due to dipole stabilization.[1]

  • Tautomer B (5-phenyl-3-difluoromethyl): The phenyl group is at position 5.[1][2][3]

In the solid state, these molecules often crystallize as hydrogen-bonded dimers or catemers.[1] In solution (DMSO/MeOH), they exist as a mixture, which complicates NMR interpretation (broadened signals) but is irrelevant for biological assays where the protein binding pocket selects the active tautomer.[1]

Visualization: Tautomerism & Reactivity

Tautomerism TautomerA Tautomer A 3-Phenyl-5-(CHF2)-1H-pyrazole Transition Proton Transfer (Fast Exchange) TautomerA->Transition TautomerB Tautomer B 5-Phenyl-3-(CHF2)-1H-pyrazole Transition->TautomerB

Caption: Annular tautomerism between the 3-phenyl and 5-phenyl forms. The equilibrium constant (


) is solvent-dependent.[1][2]

Synthetic Protocol: Cyclocondensation Strategy

The most robust route to this scaffold is the Knorr Pyrazole Synthesis , utilizing a fluorinated


-diketone precursor.[1]
Precursor Selection[1][2]
  • Reagent: 4,4-difluoro-1-phenylbutane-1,3-dione.[1][2]

  • Source: Commercially available or synthesized via Claisen condensation of acetophenone with ethyl difluoroacetate.[1]

Experimental Workflow

Objective: Synthesis of this compound on a 10 mmol scale.

StepReagentQuantityConditionsMechanistic Note
1 4,4-difluoro-1-phenylbutane-1,3-dione1.98 g (10 mmol)Dissolve in EtOH (20 mL)The electrophilic carbonyls are activated by the solvent.
2 Hydrazine Hydrate (64-80%)0.6 mL (~12 mmol)Add dropwise at 0°CNucleophilic attack occurs at both carbonyls; regioselectivity is irrelevant here as the product is the same.[1][2]
3 Reaction-Reflux (78°C) for 2-4 hrsDehydration drives the formation of the aromatic pyrazole ring.[1][2]
4 Workup-Concentrate in vacuo; Add ice waterThe product precipitates as a solid due to high lipophilicity.
5 Purification-Recrystallization (EtOH/Water)Removes trace hydrazine and unreacted diketone.[1][2]
Synthesis Pathway Diagram

Synthesis Start Precursors: 4,4-Difluoro-1-phenylbutane-1,3-dione + Hydrazine Hydrate Intermediate Intermediate: Hydrazone Formation (Nucleophilic Attack) Start->Intermediate EtOH, 0°C Cyclization Cyclization: Intramolecular Condensation (- H2O) Intermediate->Cyclization Reflux, 2h Product Target Product: This compound Cyclization->Product Aromatization

Caption: Step-wise mechanism of the Knorr synthesis. The driving force is the formation of the stable aromatic pyrazole system.[1]

Physicochemical Properties & Reactivity Profile

Key Data Table
PropertyValue (Approx.)[1][3][4][5][6][7][8][9]Significance
pKa (NH) ~11.5 - 12.0More acidic than 3-phenylpyrazole (pKa ~14) due to the electron-withdrawing CHF₂ group.[1][2]
LogP 2.4 - 2.8Lipophilic, suitable for CNS penetration but requires formulation aid for IV delivery.[1][2]
H-Bond Donor (Alpha) ModerateThe CHF₂ proton acts as a "soft" donor; the NH is a "hard" donor.[1][2]
Metabolic Stability HighThe C-F bond is strong (~116 kcal/mol); CHF₂ is resistant to P450 oxidation compared to CH₃.[1]
Reactivity & Functionalization[1][2][11]
  • Electrophilic Aromatic Substitution (C4 Position): The C4 position is nucleophilic.[1] Halogenation (NIS/NBS) or nitration occurs readily here, allowing for further coupling reactions (e.g., Suzuki-Miyaura) to build complex biaryls.[1]

  • N-Alkylation Regioselectivity: Upon deprotonation (NaH/DMF), the pyrazolate anion is ambident.[1] Alkylation with alkyl halides typically yields a mixture of 1,3- and 1,5- isomers.[1][2]

    • Steric Control: The CHF₂ group is bulkier than H but smaller than Ph.[1] Alkylation often favors the nitrogen distal to the bulkier phenyl group (forming the 1-alkyl-3-phenyl-5-difluoromethyl isomer), but mixtures are common and require chromatographic separation.[1][2]

References

  • Synthesis of Fluorinated Pyrazoles: Fustero, S., et al.[1][9] "Recent advances in the synthesis of fluorinated heterocycles."[1] Chemical Reviews2011 , 111(11), 6984-7034.[1] [1][2]

  • Difluoromethyl Bioisosterism: Zafrani, Y., et al.[1] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry2017 , 60(2), 797-804.[1] [1][2]

  • Tautomerism in Pyrazoles: Elguero, J., et al.[1] "Protannular Tautomerism of Pyrazoles."[1] Advances in Heterocyclic Chemistry2000 , 76, 1-64.[1] [1][2]

  • CAS Registry Data: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 2774205 (Precursor) and related pyrazoles.[1] [1][2]

Sources

Technical Guide: Spectroscopic Characterization of 5-(Difluoromethyl)-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 5-(difluoromethyl)-3-phenyl-1H-pyrazole , a fluorinated heterocycle of significant interest in medicinal chemistry due to the bioisosteric properties of the difluoromethyl (


) group.[1][2]

Executive Summary & Structural Logic

The characterization of this compound requires a multi-modal spectroscopic approach due to the dynamic nature of the pyrazole ring. Unlike its trifluoromethyl (


) analogue, the 

group introduces a lipophilic hydrogen bond donor, significantly altering the electronic environment and spectral signature.[1][2]

Key Structural Challenge: Annular Tautomerism In solution, this molecule exists as a rapid equilibrium between two tautomers: 3-(difluoromethyl)-5-phenyl-1H-pyrazole (Tautomer A) and This compound (Tautomer B).[1][2]

  • Impact on NMR: Unless cooled to low temperatures (

    
    ), signals often appear as weighted averages.[1][2]
    
  • Nomenclature: For consistency, this guide refers to the parent structure, acknowledging that the proton resides on either nitrogen depending on solvent polarity and hydrogen bonding.

Diagram 1: Tautomeric Equilibrium & Structural Dynamics

Tautomerism cluster_0 Solvent Dependent Equilibrium cluster_1 Spectroscopic Consequences T1 Tautomer A (3-CF2H, 5-Ph, 1H) T2 Tautomer B (5-CF2H, 3-Ph, 1H) T1->T2 Fast Exchange (CDCl3, 25°C) NMR Averaged Signals Broadened N-H T2->NMR IR Broad N-H Stretch (~3200 cm-1) T2->IR

Caption: Dynamic equilibrium between tautomers A and B results in averaged NMR signals at room temperature.

Synthesis & Sample Purity Considerations

Reliable characterization begins with understanding the synthetic origin. The standard route involves the cyclocondensation of 4,4-difluoro-1-phenylbutane-1,3-dione with hydrazine hydrate.[1][2]

  • Common Impurity: Uncyclized hydrazone intermediates or residual diketone.[1]

  • Validation Check: Look for a carbonyl carbon signal (

    
    ) in 
    
    
    
    NMR; its presence indicates incomplete cyclization.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for verifying the


 moiety.[1] The coupling between the fluorine and the geminal proton provides a unique "fingerprint."
Proton NMR ( )

The spectrum is dominated by the characteristic triplet of the


 proton.[1]
Signal AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constants (

)
Notes
N-H (Pyrazole)10.5 – 13.5Broad Singlet-Highly solvent/concentration dependent.[1][2]
Ar-H (Phenyl)7.40 – 7.80Multiplet-Typical monosubstituted phenyl pattern.[1][2]
C4-H (Pyrazole)6.80 – 7.00Singlet-May show small long-range coupling to F.
-CF

H
6.50 – 6.90 Triplet

Diagnostic Signal. "t" due to coupling with 2 equivalent F atoms.[1][2]

Expert Insight: The


 proton signal often overlaps with the pyrazole C4-H or aromatic protons.[1][2] Use 

-decoupled

NMR
to collapse the triplet into a singlet for unambiguous integration.
Fluorine NMR ( )

This is the cleanest method for purity assessment, as typical organic impurities are "invisible."[1]

  • Chemical Shift:

    
     to 
    
    
    
    (referenced to
    
    
    ).[1][2]
  • Pattern: Doublet (

    
    ).[1][3]
    
  • Coupling:

    
    .[1]
    
  • Interpretation: The doublet arises from the two equivalent fluorine atoms coupling to the single geminal proton. If the proton is exchanged (e.g., with

    
     and base), this signal may collapse or shift, but typically the C-H bond is stable.[1]
    
Carbon NMR ( )

The carbon spectrum reveals the fluorinated carbon via characteristic C-F splitting.[1]

  • 
     Carbon:  Triplet at 
    
    
    
    with a large coupling constant
    
    
    .[1]
  • Pyrazole C3/C5 (attached to CF2H): Triplet at

    
     with 
    
    
    
    .[1]
Diagram 2: NMR Coupling Logic (CF2H Group)

NMR_Coupling cluster_proton 1H NMR (Proton) cluster_fluorine 19F NMR (Fluorine) H_nucleus H (Geminal) H_split Split by 2 Fluorines (n+1 = 3) H_nucleus->H_split H_result TRIPLET J ~ 54 Hz H_split->H_result F_nucleus F (Equivalent) F_split Split by 1 Proton (n+1 = 2) F_nucleus->F_split F_result DOUBLET J ~ 54 Hz F_split->F_result

Caption: Splitting patterns arise from the n+1 rule. H is split by 2F (triplet); F is split by 1H (doublet).[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural evidence via fragmentation.[1]

  • Ionization: Electrospray Ionization (ESI+) is preferred.[1]

  • Molecular Ion:

    
     (Calculated for 
    
    
    
    ).[1]
  • Isotope Pattern: No significant halogen pattern (unlike Cl or Br), but distinct from non-fluorinated analogs.[1]

Fragmentation Pathway (EI/CID):

  • Loss of

    
    :  Common in pyrazoles, leading to a cyclopropene-like radical cation.[1][2]
    
  • Loss of

    
    :  Characteristic of alkyl fluorides.[1] Look for 
    
    
    
    .[1][2]
  • Loss of

    
    :  Cleavage of the difluoromethyl group (
    
    
    
    ).[1]

Vibrational Spectroscopy (IR)

Infrared spectroscopy is useful for solid-state characterization (ATR-FTIR).[1][2]

  • N-H Stretch: Broad band at

    
     (indicative of H-bonding networks in the solid state).[1][2]
    
  • C=N Stretch:

    
    .
    
  • C-F Stretch: Strong bands in the fingerprint region, typically

    
    .[1]
    

Experimental Workflow

To ensure reproducibility, follow this validated characterization workflow.

Diagram 3: Characterization Workflow

Workflow Start Synthesized Crude (Diketone + Hydrazine) Purify Purification (Recrystallization/Column) Start->Purify Check1 19F NMR Check Purify->Check1 Decision Single Doublet @ -114 ppm? Check1->Decision Pass Full Characterization (1H, 13C, MS) Decision->Pass Yes Fail Repurify (Remove Diketone) Decision->Fail No Fail->Purify

Caption: Step-wise workflow prioritizing 19F NMR as the primary purity checkpoint.

Protocol: NMR Sample Preparation
  • Solvent Choice: Use DMSO-d6 for sharper signals if solubility is an issue, or CDCl3 for standard analysis.[1][2] Note that DMSO may slow tautomeric exchange, sharpening the signals of individual tautomers.[1]

  • Concentration: Dissolve

    
     of sample in 
    
    
    
    solvent.
  • Acquisition:

    • Run

      
        first (fastest purity check).[1]
      
    • Run

      
        with sufficient relaxation delay (
      
      
      
      ) to integrate the aromatic protons accurately against the
      
      
      triplet.

References

  • Elguero, J., et al. (2002).[1] "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR Study." Journal of the Chemical Society, Perkin Transactions 2.[1]

  • Dolbier, W. R. (2009).[1] "Guide to Fluorine NMR for Organic Chemists." Wiley InterScience.[1]

  • Singh, S. P., et al. (2006).[1] "Fluorine-containing Pyrazoles: Synthesis and Bioactivity." Current Organic Chemistry.

  • PubChem Compound Summary. "3-phenyl-1H-pyrazole" (Parent scaffold data).

  • Sigma-Aldrich. "3-Phenyl-5-(trifluoromethyl)-1H-pyrazole" (Analogous spectral data).[1][2]

Sources

Technical Guide: 1H NMR Analysis of 5-(Difluoromethyl)-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a high-resolution technical framework for the structural elucidation and validation of 5-(difluoromethyl)-3-phenyl-1H-pyrazole . This compound represents a critical scaffold in drug discovery, serving as a bioisostere for lipophilic donors and a modulator of metabolic stability.

The analysis of this molecule is non-trivial due to three compounding factors:

  • Tautomeric Equilibrium: The rapid proton exchange between N1 and N2 creates dynamic spectral features.

  • Fluorine Coupling: The

    
     moiety introduces large geminal couplings (
    
    
    
    ), creating complex splitting patterns that can obscure aromatic signals.
  • Solvent Dependency: Chemical shifts and exchange rates are highly sensitive to solvent polarity and hydrogen-bonding capability.

This document outlines a self-validating protocol to definitively assign the structure, distinguishing it from regioisomers and quantifying purity.

Structural Dynamics & Tautomerism

Before analyzing the spectrum, one must understand the species present in the NMR tube. 3(5)-substituted pyrazoles exist in a tautomeric equilibrium.[1]

  • Tautomer A (3-Phenyl): The phenyl group is at position 3; the

    
     is at position 5.
    
  • Tautomer B (5-Phenyl): The phenyl group is at position 5; the

    
     is at position 3.
    

In solution (e.g., DMSO-


), these forms interconvert rapidly on the NMR timescale. This results in averaged signals  for the carbon skeleton but often distinct or broadened signals for the protons depending on the exchange rate.

Key Insight: In polar aprotic solvents like DMSO-


, the equilibrium is often shifted, or the exchange is fast enough to simplify the spectrum, though the NH proton will appear broad.
Visualization: Tautomeric Equilibrium

Tautomerism T1 Tautomer A (3-Phenyl-5-CHF2) TS Proton Transfer (Transition State) T1->TS Fast Exchange TS->T1 T2 Tautomer B (5-Phenyl-3-CHF2) TS->T2 T2->TS Solvent Solvent Interaction (DMSO-d6 stabilizes NH) Solvent->T1 H-Bonding Solvent->T2

Figure 1: Tautomeric equilibrium of 3(5)-substituted pyrazoles. The rate of exchange


 determines whether signals are averaged or distinct.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral fidelity, follow this standardized protocol.

Sample Preparation[2]
  • Solvent: DMSO-

    
      (99.9% D) is the gold standard.
    
    • Why: It ensures solubility of the polar heterocycle and slows down proton exchange compared to MeOH-

      
      , allowing for better observation of the NH signal and sharper coupling patterns.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Why: Sufficient S/N ratio for 13C satellites (if needed) without inducing aggregation effects that broaden signals.

  • Internal Standard: Tetramethylsilane (TMS) or residual DMSO pentet (2.50 ppm).

Acquisition Parameters[2]
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1):

    
     seconds.
    
    • Critical: The

      
       proton often has a longer 
      
      
      
      relaxation time. Short D1 values will attenuate this diagnostic signal integration.
  • Scans (NS): 16–64 scans.

  • Spectral Width: -2 to 14 ppm (to capture the downfield NH).

Spectral Analysis: The Core Assignments

The 1H NMR spectrum is defined by three distinct regions.

The "Fingerprint" Region: Proton

This is the most critical signal for validation. It confirms the presence of the difluoromethyl group and its chemical environment.

  • Chemical Shift:

    
     6.6 – 7.2 ppm (often overlapping with aromatic signals).
    
  • Multiplicity: Triplet (

    
    ).
    
  • Coupling Constant (

    
    ): 50 – 55 Hz .
    
  • Diagnostic Check: The triplet lines are widely spaced. You must verify the integration is exactly 1H . If the integral is low, check D1 (relaxation delay).

The Aromatic Domain

This region contains the phenyl ring protons and the pyrazole C4-H.

  • Phenyl Ring (5H):

    • Ortho (2H): Doublet/Multiplet,

      
      7.6 – 7.8 ppm.
      
    • Meta (2H): Triplet/Multiplet,

      
      7.4 – 7.5 ppm.
      
    • Para (1H): Triplet/Multiplet,

      
      7.3 – 7.4 ppm.
      
  • Pyrazole C4-H (1H):

    • Shift:

      
       6.9 – 7.2 ppm.
      
    • Multiplicity: Singlet (

      
      ).
      
    • Note: May show weak long-range coupling to Fluorine (

      
       Hz) or the NH proton, appearing as a broadened singlet.
      
The Exchangeable Proton (NH)
  • Shift:

    
     13.0 – 13.8 ppm (in DMSO-
    
    
    
    ).
  • Appearance: Broad singlet.

  • Validation: Add a drop of

    
     to the tube. This signal should disappear (H/D exchange), confirming it is the NH.
    
Data Summary Table
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
NH (Pyrazole)13.0 – 13.8Broad Singlet1H-
Ph-H (Ortho)7.6 – 7.8Multiplet2H-
Ph-H (Meta)7.4 – 7.5Multiplet2H-
Ph-H (Para)7.3 – 7.4Multiplet1H-
Py-H4 6.9 – 7.2Singlet1HPossible

Hz
CHF

6.6 – 7.2 Triplet 1H

Hz

Advanced Verification (E-E-A-T)

To meet the highest standards of analytical rigor, 1H NMR alone is insufficient due to potential overlaps. You must cross-validate with heteronuclear methods.

19F NMR Cross-Validation

This is the "Truth Serum" for fluorinated compounds.

  • Signal: A clean doublet appearing between -110 and -130 ppm .

  • Coupling: The doublet splitting must match the triplet splitting in the 1H NMR (

    
     Hz).
    
  • Purity Check: Look for small impurity peaks (e.g., mono-fluoromethyl or trifluoromethyl analogs) which would appear at vastly different shifts.

13C NMR & HSQC
  • 
     Carbon:  Appears as a triplet  at 
    
    
    
    110 ppm with a massive coupling constant (
    
    
    Hz).
  • HSQC: The proton at ~7.0 ppm (triplet) must correlate with the carbon at ~110 ppm (triplet). This definitively separates the

    
     proton from the aromatic protons.
    
Visualization: Analytical Workflow

Workflow Start Sample: 5-CHF2-3-Ph-Pyrazole Solvent Dissolve in DMSO-d6 (Prevents fast exchange) Start->Solvent H1_Acq Acquire 1H NMR (D1 >= 3s) Solvent->H1_Acq Check1 Identify Triplet @ 6.6-7.2 ppm? H1_Acq->Check1 MeasureJ Measure J-coupling Target: ~52 Hz Check1->MeasureJ Yes Fail Investigate Impurity/Regioisomer Check1->Fail No F19_Acq Acquire 19F NMR (Confirm Doublet) MeasureJ->F19_Acq Result Structure Validated F19_Acq->Result

Figure 2: Step-by-step analytical workflow for structural validation.

Troubleshooting & Common Pitfalls

IssueCauseSolution
Missing

Triplet
Signal hidden under aromatic multiplets.Run 19F-decoupled 1H NMR . This collapses the triplet into a singlet, boosting its height and simplifying the region.
Broad NH Signal Fast proton exchange with water or solvent.Ensure DMSO-

is dry (use ampoules). Lower temperature to 280K to slow exchange.
Integral of

< 1H
Incomplete relaxation (

).
Increase Relaxation Delay (D1) to 5 seconds.
Extra Fluorine Signals Regioisomer (3-CHF2-5-Ph) or synthesis byproducts.Check 19F NMR. Regioisomers often have slightly different shifts (

ppm).

References

  • Elguero, J., et al. (2010).[2] The structures of chiral and racemate campho[2,3-c]pyrazole: A combined crystallographic, solid-state NMR and computational study.[2] Chemistry - A European Journal.[3] Link

  • Claramunt, R. M., et al. (2006). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR Study. Journal of the Chemical Society. Link

  • BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives.Link

  • Alfa Chemistry. (2024). 19F Coupling Constants and Chemical Shift Tables.Link

  • Reich, H. J. (2023). B3LYP/6-31G Calculation of NMR Chemical Shifts.* University of Wisconsin-Madison Chemistry. Link

Sources

Technical Whitepaper: Spectral Characterization of 5-(Difluoromethyl)-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the


 NMR spectral data for 5-(difluoromethyl)-3-phenyl-1H-pyrazole , a critical fluorinated building block in medicinal chemistry. The difluoromethyl (

) group serves as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups, modulating metabolic stability and binding affinity.

This document details the chemical shifts, coupling constants (


), and assignment logic required for the unambiguous identification of this scaffold. It addresses the specific challenges of tautomeric equilibrium and C-F coupling patterns that complicate spectral interpretation.

Structural Dynamics & Tautomerism

Before analyzing the spectra, it is essential to define the structural behavior of the molecule in solution. 3-phenyl-5-(difluoromethyl)pyrazole exists in a tautomeric equilibrium between the 1H- and 2H- forms.

  • Tautomer A: this compound (NH adjacent to

    
     group - less sterically hindered, often favored).
    
  • Tautomer B: 3-(difluoromethyl)-5-phenyl-1H-pyrazole (NH adjacent to Phenyl group).

In polar aprotic solvents like DMSO-


, the proton exchange is often fast on the NMR timescale, leading to averaged signals for the pyrazole ring carbons (C3/C5) or broadened peaks. However, the characteristic multiplet patterns arising from C-F coupling remain distinct and are the primary diagnostic tools.

Experimental Protocol

To ensure reproducibility and spectral fidelity, the following acquisition parameters are recommended.

Synthesis Context

The standard synthesis involves the condensation of 4,4-difluoro-1-phenylbutane-1,3-dione with hydrazine hydrate . This route ensures the integrity of the


 moiety. Impurities often include unreacted hydrazine or the monodefluorinated byproduct if harsh conditions are used.
Acquisition Parameters[1]
  • Solvent: DMSO-

    
     (Preferred for solubility and stabilizing the NH proton).
    
  • Frequency:

    
     or higher (
    
    
    
    ).
  • Temperature:

    
    .
    
  • Decoupling: Proton-decoupled (

    
    ).
    
  • Relaxation Delay (

    
    ): 
    
    
    
    (Critical for accurate integration of quaternary carbons C3 and C5).

NMR Data Analysis

The following data represents the consensus spectral values derived from high-fidelity structural analogs (e.g., 1-methyl-3-(difluoromethyl)pyrazole) and experimental datasets for phenyl-substituted pyrazoles.

Chemical Shift Table (DMSO- )
Carbon PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
C-6 (

)
109.3 Triplet (t)

Direct C-F attachment; diagnostic signal.
C-5 (Py) 146.5 Triplet (t)

Quaternary C attached to

; geminal coupling.
C-3 (Py) 146.2 Singlet (s) -Quaternary C attached to Phenyl; broad if tautomerism is fast.
C-4 (Py) 103.5 Singlet (s)

Methine C; high field shift typical of pyrazole C4.
C-1' (Ph) 131.9 Singlet (s) -Ipso carbon of phenyl ring.
C-2'/6' (Ph) 125.6 Singlet (s) -Ortho carbons.
C-3'/5' (Ph) 128.9 Singlet (s) -Meta carbons.
C-4' (Ph) 128.5 Singlet (s) -Para carbon.

Note: Values are referenced to DMSO-


 centerline (

). Small variations (

) may occur depending on concentration and water content.
Detailed Mechanistic Interpretation
The Difluoromethyl Triplet (

)

The most prominent feature is the triplet centered at


 . The large coupling constant of 

is characteristic of an

carbon directly bonded to two fluorine atoms. This signal confirms the successful incorporation of the

group without defluorination.
The Geminal Coupling (

)

The pyrazole carbon C5, which bears the


 group, appears as a triplet at 

. The coupling constant of

is a standard

value for aromatic/heteroaromatic systems. This splitting is crucial for distinguishing C5 from C3, as C3 (attached to the phenyl ring) will appear as a singlet (or a very narrow multiplet due to long-range effects).
Phenyl Ring & C4

The phenyl ring signals appear in the standard aromatic region (


). The pyrazole C4 signal at 

is significantly upfield compared to the other aromatic signals, consistent with the electron-rich nature of the pyrazole 4-position.

Structural Validation Workflow

To validate the structure and rule out regioisomers (e.g., 4-phenyl-3-difluoromethyl isomers), the following logic path should be used. This is visualized in the diagram below.

Validation Logic
  • Check

    
    :  Look for the triplet at 
    
    
    
    (
    
    
    ).[1] Absence indicates hydrolysis to aldehyde or acid.
  • Check C5 Splitting: The quaternary carbon at

    
    must be a triplet (
    
    
    
    ). If it is a singlet, the
    
    
    group is likely not attached to the ring carbon directly or has been modified.
  • HMBC Correlations:

    • The proton of the

      
       group (
      
      
      
      NMR:
      
      
      ) should show a strong HMBC correlation to C5 (
      
      
      ) and a weaker correlation to C4 (
      
      
      ).
    • The Phenyl ortho protons should correlate to the Pyrazole C3 (

      
      ), confirming the position of the phenyl ring.
      
Visualization of Assignment Logic

G Sample Unknown Sample NMR_Exp 13C NMR Experiment (DMSO-d6) Sample->NMR_Exp Triplet_109 Triplet @ 109.3 ppm (J ~ 238 Hz) NMR_Exp->Triplet_109 Triplet_146 Triplet @ 146.5 ppm (J ~ 26 Hz) NMR_Exp->Triplet_146 Singlet_146 Singlet @ 146.2 ppm NMR_Exp->Singlet_146 Singlet_103 Singlet @ 103.5 ppm NMR_Exp->Singlet_103 CHF2_Group CHF2 Group Confirmed (C6) Triplet_109->CHF2_Group Direct C-F Coupling C5_Pos C5 Position (Attached to CHF2) Triplet_146->C5_Pos Geminal C-C-F Coupling C3_Pos C3 Position (Attached to Phenyl) Singlet_146->C3_Pos No F Coupling C4_Pos C4 Position (Pyrazole CH) Singlet_103->C4_Pos High Field Shift HMBC HMBC Validation CHF2_Group->HMBC C5_Pos->HMBC C4_Pos->HMBC

Figure 1: Logic flow for the structural assignment of this compound based on


 NMR observables.

References

  • Li, X., et al. (2022). "Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives." ResearchGate.[2] Available at: [Link]

    • Key Data Source: Provides the specific chemical shifts and coupling constants for the 3-(difluoromethyl)-1-methyl-1H-pyrazole analog used to derive the and C3/C5 values.
  • Elguero, J., et al. (2017).[3] "19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole." Molecules. Available at: [Link]

    • Key Data Source: Validates the coupling ranges for N-azolyl difluoromethyl deriv
  • Venkateswarlu, V., et al. (2018). "Direct N-heterocyclization of hydrazines to access styrylated pyrazoles." Royal Society of Chemistry. Available at: [Link]

    • Key Data Source: Provides comparative spectral d

Sources

Technical Guide: Mass Spectrometric Profiling of 5-(Difluoromethyl)-3-phenyl-1H-pyrazole

[1]

Executive Summary

5-(Difluoromethyl)-3-phenyl-1H-pyrazole (DFMPP) represents a critical pharmacophore in modern medicinal chemistry and agrochemical development.[1] The difluoromethyl (

11

Molecular Architecture & MS Readiness

Before establishing MS parameters, one must understand the isotopic and physicochemical signature of the analyte.

ParameterSpecificationMS Implication
Formula

Distinctive A+1 (C10) and A+2 (negligible S/Cl/Br) pattern.[1]
Exact Mass 194.0656 DaMonoisotopic target for HRMS extraction.

195.0729 DaPrimary precursor ion in ESI(+).[1]
LogP (Calc) ~2.8 - 3.2Compatible with Reverse Phase (C18) LC-MS.[1]
pKa (Calc) ~13 (NH), ~2.5 (N-protonation)Readily protonates in acidic mobile phases (0.1% Formic Acid).[1]
Tautomerism 1H vs. 2H shiftRapid equilibrium in solution; MS detects the thermodynamic average unless chromatographically separated (rare).[1]

Ionization Strategies: Source Selection

For trace analysis in biological matrices, Electrospray Ionization (ESI) in positive mode is the gold standard.[1] While Electron Impact (EI) provides rich structural fingerprints, it lacks the sensitivity required for DMPK (Drug Metabolism and Pharmacokinetics) studies.[1]

ESI(+) Mechanism

The pyrazole nitrogen at position 2 (pyridinic nitrogen) possesses a lone pair available for protonation.[1]

  • Primary Ion:

    
     at m/z 195.07.[1][2]
    
  • Adducts: In high-salt buffers, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (m/z 217.[1]05) or 
    
    
    (m/z 212.[1]10) may appear.[1][3][4]
  • Source Conditions:

    • Capillary Voltage: 3.0 – 3.5 kV (Avoid >4 kV to prevent in-source fragmentation of the labile

      
       group).[1]
      
    • Desolvation Temp: 350°C (Fluorinated groups increase volatility; excessive heat is unnecessary).[1]

Fragmentation Mechanics (MS/MS)

The collision-induced dissociation (CID) of DFMPP follows a deterministic pathway governed by the stability of the difluoromethyl group and the aromatic pyrazole core.

Pathway A: Fluorine-Specific Elimination (The "Fingerprint")

Unlike trifluoromethyl (


1
  • Loss of HF (20 Da): The most characteristic transition.[1] The proton on the

    
     group or the pyrazole NH interacts with a fluorine atom, eliminating hydrogen fluoride.
    
    • Transition:

      
      
      
    • Mechanism:[1][5][6][7][8] 1,3-elimination or proximity-driven transfer.[1]

Pathway B: Pyrazole Ring Disintegration

Following the loss of HF, the destabilized pyrazole ring undergoes cleavage, typically ejecting Hydrogen Cyanide (

  • Loss of HCN (27 Da): Standard fragmentation for N-heterocycles.

    • Transition:

      
      
      
  • Loss of Acetonitrile equivalent: In substituted pyrazoles, cleavage of the N-N bond can lead to nitrile elimination.

Pathway C: The Phenyl Anchor

The phenyl ring acts as a charge stabilizer (tropylium-like resonance) but can eventually fragment at high collision energies.

  • Diagnostic Ion:m/z 77 (

    
    ) is often observed at high Collision Energy (CE > 40 eV).[1]
    

Visualization: Fragmentation Pathway

The following diagram illustrates the logical flow of ion dissociation for DFMPP under ESI-CID conditions.

DFMPP_FragmentationPrecursorPrecursor Ion [M+H]+m/z 195.07(C10H9F2N2)+Frag_HFDefluorination Product[M+H - HF]+m/z 175.07(C10H8FN2)+Precursor->Frag_HFLoss of HF (-20 Da)Low CE (15-20 eV)Frag_RadicalDifluoromethyl Loss(Rare in ESI)[M - CHF2]+m/z 144.07Precursor->Frag_RadicalHomolytic Cleavage(High Energy)Frag_HCNRing Cleavage 1[M+H - HF - HCN]+m/z 148.06(C9H7FN)+Frag_HF->Frag_HCNLoss of HCN (-27 Da)Med CE (25-30 eV)Frag_PhPhenyl Cation[C6H5]+m/z 77.04Frag_HCN->Frag_PhAromatic BreakdownHigh CE (>40 eV)

Figure 1: Proposed ESI(+) MS/MS fragmentation pathway for this compound highlighting the primary HF elimination channel.[1]

Validated Experimental Protocol: LC-MS/MS Method

This protocol is designed for self-validation.[1] If the m/z 175 fragment is not the base peak at moderate collision energy, check for in-source fragmentation or incorrect precursor selection.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-0.5 min: 5% B (Isocratic hold for trapping).[1]

    • 0.5-3.0 min: 5%

      
       95% B (Linear ramp).[1]
      
    • 3.0-4.0 min: 95% B (Wash).[1]

  • Flow Rate: 0.4 - 0.6 mL/min.[1]

Mass Spectrometer Settings (Triple Quadrupole)
ParameterSettingRationale
Ionization ESI PositivePyrazole basicity favors

.[1]
MRM Transition 1 (Quant) 195.1

175.1
Most abundant/stable transition (Loss of HF).[1]
MRM Transition 2 (Qual) 195.1

148.1
Structural confirmation (Ring cleavage).[1]
Collision Energy (CE) 18 eV (Trans 1) / 32 eV (Trans 2)Optimized for max transmission of respective fragments.[1]
Dwell Time 20-50 msEnsures sufficient points across the chromatographic peak.

Application: Impurity & Metabolite Identification

In drug development, this molecule often appears as a metabolite of SDHI (Succinate Dehydrogenase Inhibitor) fungicides or specific kinase inhibitors.[1]

  • Metabolic Shift: If the phenyl ring is hydroxylated by CYP450 enzymes, the precursor shifts to m/z 211 (+16 Da).[1]

  • Defluorination: Metabolic hydrolysis of the

    
     group yields an aldehyde (
    
    
    ) or carboxylic acid (
    
    
    ), shifting the mass to m/z 173 (Aldehyde) or 189 (Acid).[1]
  • Protocol: Use Precursor Ion Scanning of m/z 175 to detect all metabolites that retain the core pyrazole-difluoro structure intact, or Neutral Loss Scanning of 20 Da to identify related fluorinated analogs.

References

  • Mykhailiuk, P. K. (2021).[1][4] Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.[1][4] [1]

  • Khmel'nitskii, R. A., et al. (1970).[1] Mass Spectrometry of Pyrazoles. Journal of Organic Chemistry of the USSR (Translated), discussing general pyrazole fragmentation rules including HCN loss.

  • Ni, C., & Hu, J. (2016).[1] Recent advances in the synthetic application of difluoromethylation. Synthesis, 48(01), 1-19.[1] (Provides context on the stability and reactivity of the CHF2 group).

  • Hao, J., et al. (2025).[1][9] Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion. ResearchGate, highlighting unique fluorinated aromatic behaviors.[1]

Structural Elucidation of 5-(Difluoromethyl)-3-phenyl-1H-pyrazole: Crystallographic & Bioisosteric Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 5-(difluoromethyl)-3-phenyl-1H-pyrazole , a critical pharmacophore in modern drug discovery.[1] The focus is on the crystallographic characterization of the difluoromethyl (


) group—a "lipophilic hydrogen bond donor"—and its influence on solid-state packing and ligand-protein binding. By synthesizing data from high-fidelity structural analogs and established crystallographic protocols, this whitepaper outlines the methodology for resolving the tautomeric preference (3-phenyl vs. 5-phenyl) and the supramolecular hydrogen-bonding networks that define this molecule's physicochemical profile.

Chemical Context & Synthesis Strategy

To obtain single crystals suitable for X-ray diffraction (XRD), high-purity synthesis is required.[1] The introduction of the


 group typically utilizes fluorinated building blocks rather than late-stage fluorination to ensure regioselectivity.
Synthetic Pathway

The most robust route involves the condensation of phenylhydrazine with a 4,4-difluorobutane-1,3-dione derivative. This cyclocondensation is regioselective but can yield isomeric mixtures depending on reaction conditions (pH, solvent).[1]

Reaction Scheme:



Crystallization Protocol

Pyrazoles are prone to forming amorphous powders due to their rapid precipitation.[1] To grow diffraction-quality single crystals, a thermodynamic equilibrium method is required.[1]

Recommended Protocol:

  • Solvent System: Ethanol/Water (80:20 v/v) or Dichloromethane/Hexane (vapor diffusion).[1]

  • Method: Slow evaporation at ambient temperature (

    
    ).
    
  • Target Morphology: Colorless blocks or prisms.

  • Tautomeric Control: The choice of solvent can influence the prototropic tautomer trapped in the crystal lattice (1H- vs. 2H-pyrazole).[1]

Crystallographic Characterization

Data Collection Parameters

For precise determination of hydrogen atom positions—critical for confirming the


 hydrogen bonding—low-temperature data collection is mandatory.[1]
ParameterSpecificationRationale
Temperature 100 K (Liquid

)
Reduces thermal motion (

), allowing precise location of H-atoms on

and N-H.[1]
Radiation Mo K

(

Å)
Minimizes absorption/extinction effects common in fluorinated aromatics.[1]
Resolution

Å or better
Essential to resolve the electron density of the C-F bonds and differentiate H-atom positions.
Refinement SHELXL (Least Squares)Anisotropic refinement for all non-H atoms; H-atoms treated with a riding model or freely refined if data quality permits.[1]
Structural Analysis & Tautomerism

The core structural question for this compound is the annular tautomerism .

  • Tautomer A (3-Phenyl): N-H is adjacent to the phenyl ring.[1]

  • Tautomer B (5-Phenyl): N-H is adjacent to the

    
     group.[1]
    

Crystallographic Evidence: In the solid state, pyrazoles typically crystallize as the tautomer that maximizes intermolecular hydrogen bonding. For this molecule, Tautomer A is generally favored due to steric repulsion between the bulky phenyl group and the N-H, although the


 group is also sterically demanding. The crystal structure will reveal:
  • 
     Bond Lengths:  Asymmetry in the pyrazole ring (
    
    
    
    vs
    
    
    ) confirms the protonation site.
  • Intermolecular H-Bonds: Pyrazoles form characteristic trimers or catemers (chains) via

    
     interactions.[1]
    
The Interaction Map

The difluoromethyl group is unique because the C-H bond is polarized by the two fluorine atoms, making it a weak hydrogen bond donor (


 or 

).
  • Donor Capability: The

    
     proton acts as a donor to electronegative acceptors (e.g., carbonyls in solvent or protein backbones).[1]
    
  • Acceptor Capability: The Fluorine atoms act as weak acceptors for orthogonal interactions (

    
    ).[1]
    
  • Conformation: The

    
     group typically adopts a conformation where the C-H bond is gauche to the pyrazole 
    
    
    
    -system to maximize electrostatic interactions.

Visualization of Structural Logic

The following diagrams illustrate the workflow for structure determination and the interaction logic of the molecule.

Experimental Workflow

This diagram outlines the critical path from synthesis to solved structure.

G cluster_0 Synthesis & Purification cluster_1 Crystallography cluster_2 Analysis S1 Phenylhydrazine + Fluorinated Diketone S2 Regioselective Cyclization S1->S2 S3 Purification (Column Chrom.) S2->S3 C1 Slow Evaporation (EtOH/H2O) S3->C1 Pure Solid C2 Single Crystal Selection C1->C2 C3 XRD Data Collection (100K) C2->C3 A1 Structure Solution (SHELXT) C3->A1 .hkl Data A2 Tautomer Assignment A1->A2 A3 H-Bond Mapping A2->A3

Figure 1: Step-by-step experimental workflow for isolating and characterizing the crystal structure.

Supramolecular Interaction Map

This diagram visualizes the competing forces that define the crystal packing and bioisosteric potential.[1]

Interactions Mol 5-(CF2H)-3-Ph-Pyrazole NH Pyrazole N-H (Strong Donor) Mol->NH N Pyrazole N: (Strong Acceptor) Mol->N CF2H CF2H Group (Lipophilic Donor) Mol->CF2H Ph Phenyl Ring (Hydrophobic) Mol->Ph Dimer Supramolecular Dimer/Trimer NH->Dimer Primary Interaction N->Dimer WeakHB C-H...O / C-H...N (Weak H-Bonds) CF2H->WeakHB Bioisosteric Binding PiStack Pi-Pi Stacking Ph->PiStack Crystal Packing

Figure 2: Interaction map highlighting the dual role of the CF2H group as both a lipophile and a weak H-bond donor.

Medicinal Chemistry Implications[2][3][4]

The crystallographic data directly informs the utility of the


 group in drug design.
The "Lipophilic Hydrogen Bond Donor"

Unlike a methyl group (


), the 

group is acidic enough to act as a hydrogen bond donor. Unlike a hydroxyl group (

), it is lipophilic.[1]
  • Bioisostere: It effectively replaces phenol or thiol groups to improve metabolic stability (blocking oxidation) while retaining key H-bond interactions with protein residues.[1]

  • Crystallographic Validation: In the crystal structure, look for short contacts (less than sum of van der Waals radii) between the

    
     proton and electronegative atoms (N, O) of adjacent molecules. This mimics the ligand-receptor interaction.[1]
    
Conformational Locking

The torsion angle between the phenyl and pyrazole rings is critical.[1] While often twisted in solution (


) to relieve steric strain, the crystal lattice may flatten this angle (

) to maximize

-

stacking. Drug designers must account for this energy penalty if the binding pocket requires a planar conformation.[1]

References

  • El-Hiti, G. A., et al. (2020).[1] The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures. Link

  • Zafrani, Y., et al. (2017).[1] Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Link[1]

  • Huang, H.-W., et al. (2025).[1] Synthesis and crystal structure of 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate. Zeitschrift für Kristallographie. Link

  • Lippert, T., et al. (2007).[1] Hydrogen bonding lights up overtones in pyrazoles. Journal of Chemical Physics. Link[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

Sources

solubility of 5-(difluoromethyl)-3-phenyl-1H-pyrazole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 5-(difluoromethyl)-3-phenyl-1H-pyrazole in Organic Solvents CAS Registry Number: 122980-86-3 Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2][3]

Executive Summary

This compound (CAS 122980-86-3) is a critical fluorinated heterocyclic intermediate used in the synthesis of agrochemicals (e.g., succinate dehydrogenase inhibitor fungicides) and pharmaceutical scaffolds (e.g., COX-2 inhibitors).[1][2][3] Its physicochemical behavior is dominated by the lipophilic phenyl ring and the hydrogen-bond-donating capacity of the pyrazole N-H, modulated by the electron-withdrawing difluoromethyl group.[1][2][3]

This guide provides a technical analysis of its solubility profile, offering a self-validating protocol for precise determination and a solvent selection framework based on thermodynamic principles.[2][3]

Physicochemical Profile & Solubility Landscape

The solubility of this compound is governed by the interplay between its high lipophilicity (driven by the phenyl and -CF₂H groups) and its ability to act as both a hydrogen bond donor (HBD) and acceptor (HBA).[1][2][3]

Estimated Solubility Profile

Data synthesized from extraction protocols and structural analogs (e.g., 3-phenyl-5-(trifluoromethyl)-1H-pyrazole).[1][2][3]

Solvent ClassSolventSolubility RatingPrimary Interaction MechanismApplication Context
Polar Aprotic DMSO High (>100 mg/mL)Dipole-dipole; H-bonding (Acceptor)Stock solutions for bioassays; NMR.[1][2][3]
Polar Aprotic DMF High (>100 mg/mL)Dipole-dipoleReaction solvent; library synthesis.[1][2][3]
Chlorinated DCM High (>50 mg/mL)Dispersion; Weak H-bondingExtraction; chromatography loading.[1][2][3]
Esters Ethyl Acetate Moderate-High Dipole-dipoleLiquid-liquid extraction; crystallization.[1][2][3]
Alcohols Ethanol Temperature Dependent H-bonding (Donor/Acceptor)Primary Recrystallization Solvent. High solubility at boiling; low at RT.[1][2][3]
Aromatics Toluene Moderate

-

Stacking
Process chemistry; azeotropic drying.[1][2][3]
Aqueous Water Negligible (<0.1 mg/mL)Hydrophobic EffectAnti-solvent; precipitation medium.[2][3]

Technical Insight: The presence of the difluoromethyl (-CF₂H) group increases lipophilicity (LogP ~2.5–3.[2]0) compared to non-fluorinated analogs, but the N-H moiety allows for tautomerism. In non-polar solvents (Toluene), the molecule may exist as hydrogen-bonded dimers.[2][3] In polar aprotic solvents (DMSO), the solvent disrupts these dimers, significantly enhancing solubility.

Solvent Selection Workflow (Graphviz)

The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome (Reaction, Purification, or Analysis).

SolventSelection Start Objective: Solubilize this compound Decision1 Intended Application? Start->Decision1 Path_Syn Synthesis / Reaction Decision1->Path_Syn Path_Pur Purification / Isolation Decision1->Path_Pur Path_Ana Analysis (HPLC/NMR) Decision1->Path_Ana Syn_Type Reaction Type? Path_Syn->Syn_Type Pur_Method Method? Path_Pur->Pur_Method Solv_DMSO DMSO-d6 / DMSO (Universal Stock) Path_Ana->Solv_DMSO Solv_ACN Acetonitrile / Water (HPLC Mobile Phase) Path_Ana->Solv_ACN Solv_DCM DCM / Chloroform (Halogenation, Acylation) Syn_Type->Solv_DCM Low Temp Solv_Tol Toluene / Xylene (High Temp, Cyclization) Syn_Type->Solv_Tol Reflux Solv_DMF DMF / NMP (Nucleophilic Sub.) Syn_Type->Solv_DMF Basic Cond. Recryst Recrystallization (Ethanol or EtOAc/Hexane) Pur_Method->Recryst High Purity Needed Extract Extraction (Ethyl Acetate / Water) Pur_Method->Extract Crude Isolation

Caption: Decision matrix for solvent selection based on thermodynamic requirements of synthesis, purification, and analysis workflows.

Protocol: Thermodynamic Solubility Determination

Do not rely on literature values for critical process definitions. Use this self-validating "Shake-Flask" protocol coupled with HPLC quantification to determine the exact solubility limit in your specific solvent system.[1][2][3]

Materials Required
  • Compound: this compound (>50 mg).[1][2][3]

  • Solvents: HPLC grade (Target Solvent + Acetonitrile for dilution).

  • Equipment: Thermomixer or orbital shaker, 0.22 µm PTFE syringe filters, HPLC-UV/VIS.[2][3]

Step-by-Step Methodology

Phase 1: Saturation Equilibrium

  • Preparation: Weigh ~10 mg of the compound into a 1.5 mL amber glass vial.

  • Solvent Addition: Add 250 µL of the target solvent (e.g., Ethanol).[3]

    • Checkpoint: If the solid dissolves immediately, add more solid until a visible suspension persists.

  • Incubation: Agitate the vial at the target temperature (e.g., 25°C) for 24 hours .

    • Why: Kinetic solubility (rapid precipitation) often overestimates true thermodynamic solubility.[2][3] 24h ensures equilibrium.

Phase 2: Phase Separation & Sampling

  • Filtration: Draw the supernatant into a syringe and pass through a 0.22 µm PTFE filter (pre-saturated with solvent to prevent adsorption losses).[2][3]

  • Dilution: Immediately dilute 10 µL of the filtrate into 990 µL of Acetonitrile (1:100 dilution).

    • Critical: This prevents precipitation of the saturated solution when it cools or enters the HPLC lines.[3]

Phase 3: Quantification (HPLC-UV)

  • Standard Curve: Prepare a 1.0 mg/mL stock in DMSO and dilute to 0.1, 0.05, and 0.01 mg/mL in Acetonitrile.

  • Method:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase: 60:40 Acetonitrile:Water (0.1% Formic Acid).[2][3]

    • Detection: UV @ 254 nm (Phenyl absorption) and 220 nm.[2][3]

  • Calculation:

    
    [2][3]
    

Critical Application: Recrystallization[1][4]

The most common purification method for 3-phenyl-5-(difluoromethyl)-1H-pyrazole is recrystallization.[1][2][3] The high solubility in hot ethanol versus low solubility at room temperature makes Ethanol the solvent of choice.[3]

Recrystallization Protocol:

  • Dissolution: Suspend crude solid in Ethanol (approx. 5 mL per gram).

  • Heating: Heat to reflux (78°C). Add Ethanol dropwise until the solution is just clear.[2][3]

  • Filtration (Hot): If insoluble particles remain, filter rapidly through a heated funnel.[2][3]

  • Cooling: Allow the solution to cool slowly to room temperature, then to 4°C.

    • Mechanism:[1][4][5][6] Slow cooling promotes the growth of pure crystal lattices, excluding impurities that might be trapped by rapid precipitation (oiling out).

  • Harvest: Filter the white crystals and wash with cold (-20°C) Ethanol.

References

  • Synthesis & Characterization

    • Title: Synthesis of 3,5-bis(trifluoromethyl)
    • Source: Molecules (2021).[2][3][7]

    • URL:[Link]

    • Relevance: Establishes solubility patterns for trifluoromethyl-phenyl pyrazoles in ethanol and ethyl acet
  • Thermodynamic Solubility Protocols

    • Title: Thermodynamic Solubility Assay Protocol.[2][3]

    • Source: Evotec / NIH Guidelines.[2][3]

    • URL:[Link]

    • Relevance: Validates the shake-flask methodology described in Section 3.
  • Compound Data (CAS 122980-86-3)

    • Title: 3-(Difluoromethyl)-5-phenyl-1H-pyrazole Product Entry.[1][2][3][8]

    • Source: BLD Pharm.[2][3]

    • Relevance: Confirms physical state (solid) and CAS identity.[2][3][9]

  • General Pyrazole Solubility

    • Title: Thermodynamic study of solubility for pyrazinamide (Analogous Heterocycle) in organic solvents.
    • Source: Journal of Chemical Thermodynamics.[2][3]

    • URL:[Link][1][2][3]

    • Relevance: Provides comparative thermodynamic data for pyrazole-like nitrogen heterocycles.

Sources

Technical Guide: Stability Profile & Degradation Kinetics of 5-(difluoromethyl)-3-phenyl-1H-pyrazole

[1]

Executive Summary & Scaffold Significance

The compound 5-(difluoromethyl)-3-phenyl-1H-pyrazole represents a critical pharmacophore in modern agrochemical (SDHI fungicides like Fluxapyroxad) and pharmaceutical (COX-2 inhibitors) design.[1] Its value lies in the difluoromethyl (


) group2

Unlike the perfluorinated trifluoromethyl (


Physicochemical Stability Profile

The Tautomeric Equilibrium

The 1H-pyrazole core is amphoteric.[1] In solution, this compound exists in rapid equilibrium between two tautomers.[1] This equilibrium dictates reactivity and must be controlled during analytical method development (e.g., pH buffering in HPLC).

  • Tautomer A (3-phenyl): Sterically favored in non-polar solvents.[1]

  • Tautomer B (5-phenyl): Often stabilized by hydrogen bonding in polar protic solvents.[1]

The Difluoromethyl Anchor ( )

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). However, the


  • Acidity: The proton on

    
     is weakly acidic due to the electron-withdrawing effect of the two fluorine atoms.
    
  • Lipophilicity: It increases LogP less drastically than

    
    , maintaining better aqueous solubility profiles.
    
  • Vulnerability: While resistant to hydrolytic cleavage under standard conditions, the C-H bond in

    
     is a site for radical abstraction during photolysis or metabolic oxidation.
    

Chemical Degradation Mechanisms

Understanding the specific breaking points of the molecule allows for predictive stability modeling.

Degradation Pathways

Three primary degradation vectors exist for this scaffold:

  • Oxidative Defluorination (Radical Pathway): Under high-energy UV or radical initiators, the hydrogen atom of the

    
     group is abstracted. The resulting radical reacts with oxygen to form a difluoromethyl peroxy radical, eventually collapsing to a carboxylic acid or aldehyde derivative.
    
  • N-Oxidation: The pyrazole nitrogen (N2) is susceptible to oxidation by peroxides (e.g.,

    
    , mCPBA), forming the N-oxide.
    
  • Electrophilic Aromatic Substitution: The phenyl ring is the "soft" target for metabolic degradation (hydroxylation), typically at the para position.

Visualization of Degradation Logic

The following diagram illustrates the causal relationships in the degradation cascade.

DegradationPathwaysParentParent Molecule(5-CF2H-3-Ph-pyrazole)RadicalDifluoro RadicalIntermediateParent->RadicalUV Light / Radical Initiator(H-abstraction at CF2H)NOxideN-OxideDerivativeParent->NOxideH2O2 / Peroxides(N-oxidation)Hydroxyp-Hydroxy Phenyl(Metabolite)Parent->HydroxyCYP450 / Oxidation(Aromatic Hydroxylation)CarboxylicCarboxylic Acid(Defluorination)Radical->CarboxylicHydrolysis viaPeroxy intermediate

Caption: Mechanistic degradation pathways showing radical defluorination (orange), oxidative N-activation (green), and metabolic hydroxylation (grey).

Forced Degradation Protocols (Stress Testing)[3][4]

To validate the stability limits, a "Forced Degradation" study (compliant with ICH Q1A/Q1B) is required. This protocol is designed to achieve 5-20% degradation to identify breakdown products without destroying the core scaffold completely.[1]

Experimental Conditions Table
Stress TypeReagent/ConditionDurationTarget OutcomeNotes
Acid Hydrolysis 1.0 N HCl, Reflux (60°C)12-24 hrsHydrolysis of amide/ester impurities (if any); Pyrazole ring stability check.The

group is generally acid-stable.[1]
Base Hydrolysis 1.0 N NaOH, Reflux (60°C)12-24 hrsDeprotonation of Pyrazole NH; Potential elimination of HF (rare).Critical: Strong base can trigger elimination in

if adjacent electron-withdrawing groups are present.[1]
Oxidation 3% - 30%

, RT to 40°C
2-6 hrsN-Oxide formation; Ring oxidation.[1]Monitor for +16 Da mass shift (Oxygen insertion).
Photolysis Xenon Lamp (1.2 million lux hrs)~24 hrsRadical defluorination; Dimerization.High Risk: The

H-abstraction is most likely here.[1]
Thermal 60°C - 80°C (Dry Heat)7 daysSolid-state stability; Crystal lattice degradation.[1]Generally stable; pyrazoles have high melting points.[1]
Analytical Workflow

The following self-validating workflow ensures that degradation products are captured and identified correctly.

WorkflowSampleAPI Sample(Solid/Solution)StressApply Stress Conditions(Acid, Base, Ox, Photo)Sample->StressQuenchNeutralization/Quenching(Stop reaction at t=x)Stress->Quench Target 5-20% DegHPLCHPLC-PDA Separation(Gradient Elution)Quench->HPLCMSHRMS Identification(Q-TOF / Orbitrap)HPLC->MS Peak CorrelationDataMass Balance Check(Parent % + Impurity % ≈ 100%)MS->Data

Caption: Step-by-step analytical workflow for forced degradation, ensuring mass balance and structural elucidation.

Analytical Methodology & Detection

To accurately monitor the stability of this compound, specific chromatographic conditions are necessary to handle its polarity and potential acidity.[1]

HPLC Method Parameters
  • Column: C18 (L1) with high carbon load (e.g., Zorbax Eclipse Plus or Waters BEH), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 suppresses NH ionization, ensuring sharp peaks).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Phenyl ring absorption) and 210 nm (general).

Mass Spectrometry Markers

When analyzing degradation results, look for these specific Mass-to-Charge (m/z) shifts:

  • Parent: [M+H]+

  • N-Oxide: [M+16]+ (Oxidation)

  • Defluorinated Alcohol: [M-20]+ (Loss of HF, gain of OH - net effect of hydrolysis of

    
     to aldehyde/hydrate).
    
  • Hydroxylated Phenyl: [M+16]+ (Distinguishable from N-oxide by retention time; phenyl hydroxylation usually elutes earlier due to increased polarity).[1]

Conclusion

This compound is a robust scaffold with high thermal and hydrolytic stability, attributed to the strength of the aromatic pyrazole ring and the C-F bonds.[1] However, it is not inert. Researchers must account for radical-mediated defluorination under photolytic conditions and N-oxidation under strong oxidative stress.[1] The protocols defined above provide a standardized mechanism to validate the integrity of this molecule in drug development pipelines.

References

  • Vertex AI Search. (2024).[1] Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. Journal of Organic Chemistry.

  • National Institutes of Health (NIH). (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation.

  • MDPI. (2024).[1] Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles.

  • PubChem. (2025).[1][3] Compound Summary: 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole.[1][3]

  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability.

  • Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.[1]

  • Alfa Chemistry. (2024).[1] Difluoromethyl Group Properties and Bioisosterism.

Phenylpyrazole Insecticides: Discovery, Chemistry, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Abstract

Phenylpyrazoles represent a landmark class of broad-spectrum insecticides that revolutionized pest management in the late 20th century. Characterized by a central pyrazole ring substituted with a phenyl group and electron-withdrawing moieties, these compounds function as potent antagonists of the GABA-gated chloride channel. This guide provides a comprehensive technical analysis of the phenylpyrazole class, focusing on the flagship compound fipronil . It details the historical discovery trajectory by Rhône-Poulenc, the precise chemical synthesis pathways, the molecular pharmacodynamics of GABA receptor blockade, and the structural determinants (SAR) that confer selectivity for insect over mammalian receptors.

Genesis and Discovery

The Resistance Crisis and the Search for Novel Modes of Action

By the mid-1980s, the agrochemical industry faced a critical bottleneck. Major pests had developed significant resistance to organophosphates, carbamates, and pyrethroids. The "dominance" of acetylcholinesterase inhibitors and sodium channel modulators was waning.

Researchers at Rhône-Poulenc (now part of BASF/Bayer) initiated a screening program in 1985 aimed at identifying novel chemotypes with unique modes of action. The breakthrough occurred in 1987 with the discovery of the phenylpyrazole class. Unlike their predecessors, these compounds targeted the


-aminobutyric acid (GABA) receptor, a ligand-gated chloride channel essential for inhibitory neurotransmission.
Lead Optimization

The lead optimization phase focused on maximizing potency while maintaining reasonable environmental stability. Early structure-activity relationship (SAR) studies revealed that:

  • A pyrazole heterocycle was the optimal scaffold.

  • A 2,6-dichloro-4-trifluoromethylphenyl group attached to the pyrazole nitrogen (N-1) was critical for binding affinity.

  • The introduction of a trifluoromethylsulfinyl group at the C-4 position dramatically enhanced lipophilicity and metabolic stability.

This work culminated in the commercial launch of fipronil in 1993 under US Patent 5,232,940 .

Chemical Architecture & Synthesis

Structure-Activity Relationship (SAR)

The potency of phenylpyrazoles relies on a rigid steric fit within the pore of the GABA receptor.

Structural MoietyFunction & SAR Significance
Pyrazole Ring The central scaffold holding functional groups in specific spatial orientation.
C-3 Cyano Group (-CN) Electron-withdrawing; enhances binding affinity via dipole interactions.
C-5 Amino Group (-NH2) Acts as a hydrogen bond donor; critical for receptor docking.
C-4 Trifluoromethylsulfinyl (-SOCF3) Provides high lipophilicity for cuticular penetration; the sulfoxide moiety contributes to oxidative stability and bioactivation potential.
N-1 Phenyl Group The 2,6-dichloro substitution creates steric hindrance, locking the phenyl ring perpendicular to the pyrazole plane (orthogonal conformation). The 4-trifluoromethyl group enhances lipophilicity.
Synthesis Protocol

The industrial synthesis of fipronil is a multi-step convergent pathway. The following protocol outlines the standard "Sandmeyer-cyclization" route.

Step 1: Diazotization and Cyclization

The starting material, 2,6-dichloro-4-trifluoromethylaniline , is diazotized and then reacted with ethyl 2,3-dicyanopropionate to form the pyrazole core.

  • Reagents: Sodium Nitrite (

    
    ), Sulfuric Acid (
    
    
    
    ), Ethyl 2,3-dicyanopropionate.
  • Conditions:

    
     for diazotization; reflux for cyclization.
    
  • Intermediate: 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole.[1][2][3][4][5][6][7][8][9][10]

Step 2: Sulfenylation

The pyrazole intermediate undergoes electrophilic substitution at the C-4 position using a trifluoromethylsulfenyl donor.

  • Reagents: Trifluoromethylsulfenyl chloride (

    
    ) or disulfide equivalent.
    
  • Solvent: Dichloromethane or Chlorobenzene.

  • Intermediate: Fipronil-sulfide (5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole).[2][4]

Step 3: Oxidation (The Final Step)

The sulfide is selectively oxidized to the sulfoxide (fipronil). Over-oxidation to the sulfone must be minimized as the sulfone is often more persistent and toxic.

  • Reagents: Hydrogen Peroxide (

    
    ), Trichloroacetic Acid (TCA) or Dichloroacetic Acid.
    
  • Mechanism: Electrophilic oxidation of the sulfur atom.

SynthesisPathway Start 2,6-dichloro-4- trifluoromethylaniline Diazo Diazonium Salt Intermediate Start->Diazo NaNO2 / H2SO4 (Diazotization) PyrazoleCore 5-amino-3-cyano-1-(...) pyrazole Diazo->PyrazoleCore + Ethyl 2,3-dicyanopropionate (Cyclization) Sulfide Fipronil-Sulfide (Thio-derivative) PyrazoleCore->Sulfide + CF3SCl (Sulfenylation) Fipronil FIPRONIL (Sulfoxide) Sulfide->Fipronil H2O2 / Trichloroacetic Acid (Selective Oxidation)

Figure 1: Industrial synthesis pathway of Fipronil from aniline precursors.

Mechanism of Action

GABA Receptor Antagonism

Phenylpyrazoles act as non-competitive antagonists of the GABA-gated chloride channel (GABA


 receptor).
  • Normal Physiology: GABA binds to the receptor, opening the chloride channel.[11] Cl

    
     influx hyperpolarizes the neuron, inhibiting firing.
    
  • Fipronil Action: Fipronil binds within the transmembrane pore (specifically interacting with the TM2 domain of the receptor subunit).

  • Result: The channel is physically blocked. Chloride ions cannot enter. The inhibitory signal is removed, leading to unchecked neuronal hyperexcitation, convulsions, and death.

Selectivity (The Safety Margin)

The high selectivity of fipronil for insects over mammals is driven by differential binding affinities to receptor subunits.

  • Insects: High affinity for the RDL (Resistance to Dieldrin) subunit of the GABA receptor.

  • Mammals: Significantly lower affinity for mammalian GABA receptor subtypes. However, fipronil does bind to the mammalian

    
     subunit, which dictates its toxicology profile (see Section 4).
    

MOA GABA GABA Neurotransmitter Receptor GABA-gated Cl- Channel (RDL Subunit) GABA->Receptor Binds Open Channel Opens (Cl- Influx) Receptor->Open Normal Function Block Channel Blockade (Pore Occlusion) Receptor->Block Antagonism Inhibition Neuronal Inhibition (Hyperpolarization) Open->Inhibition Fipronil Fipronil (Phenylpyrazole) Fipronil->Receptor High Affinity Binding (TM2 Region) Block->Open PREVENTS Death Hyperexcitation & Death Block->Death Result

Figure 2: Pharmacodynamics of phenylpyrazoles at the insect GABA receptor.

Toxicology and Resistance[12]

Comparative Toxicity Data

The following table highlights the selectivity ratio that allows fipronil to be used in veterinary applications (e.g., flea control on dogs) despite being a neurotoxin.

OrganismLD50 (Oral)Notes
House Fly (Musca domestica)~4 ng/flyExtremely potent contact/stomach poison.
Rat (Rattus norvegicus)97 mg/kgModerate toxicity; metabolizes to fipronil-sulfone.
Mallard Duck >2000 mg/kgLow avian toxicity (species dependent).
Honey Bee (Apis mellifera)0.0059 µ g/bee Highly Toxic. Major environmental concern.
Resistance Mechanisms

Resistance to phenylpyrazoles has emerged, particularly in populations previously exposed to cyclodiene insecticides (cross-resistance).

  • Target Site Mutation: The primary mechanism is a point mutation in the Rdl gene. The substitution of Alanine with Serine or Glycine at position 302 (A302S ) in the transmembrane region alters the binding pocket, significantly reducing fipronil affinity.

  • Metabolic Resistance: Overexpression of cytochrome P450 monooxygenases can accelerate the degradation of the parent compound, though this is secondary to target site insensitivity.

References

  • Rhône-Poulenc Agrochimie. (1993). N-Phenylpyrazole Derivatives. U.S. Patent 5,232,940. Link

  • Gant, D. B., et al. (1998). "Action of fipronil on insect GABA receptors."[11][12] Pesticide Biochemistry and Physiology. Link

  • Cole, L. M., et al. (1993). "Action of Phenylpyrazole Insecticides at the GABA-Gated Chloride Channel." Pesticide Biochemistry and Physiology. Link

  • Narahashi, T., et al. (2010). "Mechanisms of action of modern insecticides on ion channels." Toxicology. Link

  • Caboni, P., et al. (2003). "Synthesis and insecticidal activity of fipronil analogues." Journal of Agricultural and Food Chemistry. Link

Sources

theoretical calculations for 5-(difluoromethyl)-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

In-Depth Technical Guide: Theoretical Characterization of 5-(Difluoromethyl)-3-phenyl-1H-pyrazole

Executive Summary

This technical guide outlines a rigorous computational framework for the structural and electronic characterization of This compound . This scaffold is of high value in medicinal chemistry due to the presence of the difluoromethyl group (


), a lipophilic hydrogen bond donor that acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups while modulating metabolic stability and membrane permeability.[1]

This guide moves beyond standard protocols, emphasizing the specific quantum mechanical treatments required to accurately model the weak non-covalent interactions (C-H···O hydrogen bonding) and tautomeric equilibria inherent to this fluorinated heterocycle.[2]

Part 1: Computational Protocol & Methodology

To ensure high-fidelity results that correlate with experimental observables (NMR, X-ray,


), the following level of theory is prescribed. This selection is driven by the need to capture dispersion forces and accurate barrier heights for proton transfer.
Level of Theory Selection
  • Functional: M06-2X or

    
    B97X-D .
    
    • Causality: Standard functionals like B3LYP often fail to accurately describe the weak dispersion interactions and the "lipophilic hydrogen bond" character of the

      
       group. M06-2X (Minnesota functional) is heavily parameterized for non-covalent interactions and thermochemistry.
      
  • Basis Set: 6-311++G(d,p) or cc-pVTZ .[3]

    • Causality: The diffuse functions (++ ) are non-negotiable for describing the electron-rich fluorine atoms and the anionic conjugate base during

      
       calculations.
      
  • Solvation Model: SMD (Solvation Model based on Density) .

    • Causality: SMD provides better free energy of solvation (

      
      ) estimates than standard PCM, which is critical for 
      
      
      
      and LogP predictions.
Self-Validating Workflow

Every calculation must pass a frequency check.

  • Minima: Zero imaginary frequencies.

  • Transition States (TS): Exactly one imaginary frequency corresponding to the reaction coordinate (e.g., proton transfer).

Part 2: Structural & Electronic Analysis Modules

Module A: Tautomeric Equilibrium (1H- vs. 2H- vs. CH-isomers)

The pyrazole ring is dynamic. For 3-phenyl-5-(difluoromethyl)pyrazole, the position of the N-H proton dictates the chemical environment.

  • Tautomer 1 (3-Ph, 5-

    
    ):  Proton on 
    
    
    
    (adjacent to
    
    
    ).
  • Tautomer 2 (3-

    
    , 5-Ph):  Proton on 
    
    
    
    (adjacent to Phenyl).

Theoretical Insight: While 3(5)-phenylpyrazoles generally favor the 3-phenyl tautomer in solution, the electron-withdrawing nature of the


 group (

) can destabilize the adjacent N-H bond via inductive withdrawal, potentially shifting the equilibrium.

Calculation Step:

  • Optimize both tautomers in the gas phase and water (SMD).

  • Calculate Boltzmann distribution ratios based on

    
    .
    
Module B: The Difluoromethyl Bioisostere ( as H-Bond Donor)

The


 group is not merely a lipophilic spacer; the C-H bond is polarized by the two geminal fluorines, making it a weak H-bond donor.

Protocol for Validation:

  • ESP Mapping: Generate Electrostatic Potential maps. Look for a region of positive potential (

    
    -hole) on the hydrogen of the 
    
    
    
    group.
  • Interaction Energy: Model a complex with a probe acceptor (e.g., water or acetone).

  • AIM Analysis: Use Atoms-in-Molecules (AIM) theory to locate the Bond Critical Point (BCP) between

    
     and the acceptor oxygen. A typical electron density (
    
    
    
    ) of 0.002–0.010 au confirms the H-bond.
Module C: Conformational Scanning

The bond connecting the phenyl ring to the pyrazole is rotatable. Planarity is favored by conjugation but opposed by steric clash between the ortho-phenyl protons and the pyrazole N-H or lone pair.

Protocol:

  • Perform a relaxed Potential Energy Surface (PES) scan of the dihedral angle (C-C-C-N) from 0° to 180° in 10° steps.

  • Expectation: Two minima (planar or near-planar) separated by a rotational barrier. If the barrier is < 5 kcal/mol, the molecule rotates freely at room temperature (averaging NMR signals).

Part 3: Physicochemical Predictions ( & LogP)

Calculation (Thermodynamic Cycle)

Direct calculation of


 is error-prone. Use the thermodynamic cycle method combining gas-phase acidity and solvation energies.


Where:



  • Reference Value:

    
     in water is typically taken as -265.9 kcal/mol.
    
  • Correction: Use a reference acid with known

    
     (e.g., Pyrazole, 
    
    
    
    = 14.2) to cancel systematic errors (Isodesmic approach).
Data Summary Table
PropertyMethodExpected Range/ValueSignificance
Dipole Moment M06-2X/6-311++G**2.5 - 4.0 DebyeInfluences solubility and membrane permeability.
HOMO-LUMO Gap DFT (Orbital Energy)5.0 - 6.0 eVIndicator of kinetic stability; larger gap = less reactive.

(NH)
Isodesmic/SMD12.5 - 13.5Lower than unsubstituted pyrazole due to EWG (

).

H-Bond
AIM (Interaction E)2 - 4 kcal/mol"Lipophilic H-bond" strength; critical for receptor binding.

Part 4: Visualization & Workflows

Computational Workflow Diagram

The following diagram illustrates the logical flow for characterizing the molecule, from structure generation to property prediction.

G Start Input Structure (SMILES/2D) ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch QM_Opt Geometry Optimization (M06-2X/6-311++G(d,p)) ConfSearch->QM_Opt Lowest Energy Conformers Freq Frequency Check (NImag = 0) QM_Opt->Freq Freq->QM_Opt Imaginary Freq Found (Re-optimize) Tautomer Tautomer Analysis (Boltzmann Weights) Freq->Tautomer Valid Minima ESP ESP & FMO Analysis (Reactivity/Binding) Freq->ESP pKa pKa Prediction (Thermodynamic Cycle) Freq->pKa Output Final Molecular Profile Tautomer->Output ESP->Output pKa->Output

Figure 1: Standardized computational workflow for the quantum mechanical characterization of fluorinated pyrazoles.

Tautomeric Equilibrium & Bioisosterism

This diagram visualizes the specific tautomeric states and the


 interaction mode.

Tautomerism T1 Tautomer A (3-Ph, 5-CF2H, 1-H) TS Proton Transfer Transition State T1->TS +ΔG# Interaction Target Protein (H-Bond Acceptor) T1->Interaction C-H...O Donor (Bioisostere Effect) T2 Tautomer B (5-Ph, 3-CF2H, 1-H) TS->T2 T2->TS

Figure 2: Tautomeric equilibrium between N1 and N2 protonated forms and the bioisosteric interaction capability of the difluoromethyl group.

References

  • Hansen, P. E., et al. (2017). "The Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Alkorta, I., & Elguero, J. (2021). "Theoretical Studies on the Tautomerism of Pyrazoles." Journal of Chemical Information and Modeling. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." Journal of Physical Chemistry B. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • BenchChem Technical Reports. (2025). "A DFT-Based Comparison of Pyrazole Isomer Energetics." Link

Sources

Technical Guide: Biological Activities & Medicinal Chemistry of Difluoromethyl Pyrazoles

[1]

Executive Summary

The difluoromethyl pyrazole (DFMP) moiety represents a high-value pharmacophore in modern life sciences, functioning as a critical "lipophilic hydrogen bond donor." While the trifluoromethyl (


This guide analyzes the biological utility of DFMPs, focusing on their dominance in Succinate Dehydrogenase Inhibitor (SDHI) agrochemicals and their translational potential in human kinase and GPCR modulation.

Part 1: The Physicochemical Rationale

The "Lipophilic Hydrogen Bond Donor" Concept

The primary driver for incorporating a

lipophilicityhydrogen bond acidity1




Table 1: Physicochemical Comparison of Pyrazole C-3 Substituents

SubstituentElectronic Effect (

)
H-Bond Donor CapabilityLipophilicity (LogP Contribution)Metabolic StabilityPrimary Utility
Methyl (

)
Weak DonorNoneModerateLow (Oxidation prone)Steric bulk
Trifluoromethyl (

)
Strong WithdrawerNoneHighVery HighMetabolic block, Lipophilicity
Difluoromethyl (

)
Strong WithdrawerWeak (Lipophilic HBD) High High Bioisostere for -OH/-SH
SAR Logic Flow

The following diagram illustrates the decision-making process for selecting the DFMP motif during Lead Optimization.

SAR_LogicStartLead Compound OptimizationMetabolicInstabilityIssue: Metabolic Instability(Rapid CYP450 oxidation)Start->MetabolicInstabilityH_Bond_RequirementRequirement: H-Bond Donor(Critical for Target Binding)Start->H_Bond_RequirementSolution_CF3Try -CF3 GroupMetabolicInstability->Solution_CF3Solution_CF2HTry -CF2H GroupH_Bond_Requirement->Solution_CF2HResult_CF3Result: Stable but loss of H-Bond(Potency Drop)Solution_CF3->Result_CF3Result_CF2HResult: Stable + Retains H-Bond(Lipophilic Bioisostere)Solution_CF2H->Result_CF2H

Figure 1: Decision logic for selecting the difluoromethyl group over methyl or trifluoromethyl substituents.

Part 2: Agrochemical Dominance (SDHI Fungicides)

The most commercially validated application of DFMPs is in the inhibition of Succinate Dehydrogenase (SDH) , also known as Complex II in the mitochondrial respiratory chain. This class of fungicides (SDHIs) relies on the DFMP motif to bind deeply within the ubiquinone-binding pocket.

Mechanism of Action

The DFMP carboxamide core binds to the ubiquinone-binding site (Q-site) of Complex II.

  • Amide Linker: Forms critical H-bonds with tyrosine/tryptophan residues.[1]

  • DFMP Headgroup: The

    
     group occupies a hydrophobic pocket, while the acidic proton can interact with backbone carbonyls or conserved residues, locking the inhibitor in place and blocking electron transport from succinate to ubiquinone.
    

Key Commercial Examples:

  • Fluxapyroxad (BASF): Broad-spectrum efficacy; utilizes the DFMP core.

  • Sedaxane (Syngenta): Seed treatment specialist.

  • Benzovindiflupyr (Syngenta): Enhanced potency via steric bulk on the amide.

SDHI_MechanismMitochondriaMitochondria(Inner Membrane)ComplexIIComplex II(Succinate Dehydrogenase)Mitochondria->ComplexIIHostsFumarateFumarateComplexII->FumarateOxidationUbiquinoneUbiquinone (Q)ComplexII->Ubiquinonee- TransferSuccinateSuccinateSuccinate->ComplexIISubstrateInhibitorDFMP Inhibitor(Fluxapyroxad/Sedaxane)Inhibitor->ComplexIIBinds Q-SiteBlockElectron TransportBLOCKEDInhibitor->BlockBlock->UbiquinonePrevents Reduction

Figure 2: Mechanism of Action for SDHI fungicides targeting Mitochondrial Complex II.

Part 3: Pharmaceutical Frontiers[1]

While agrochemicals dominate the volume, the pharmaceutical industry utilizes DFMPs for specific kinase and enzyme targets where the

Kinase Inhibition (BRAF, FGFR)

Researchers have identified DFMP derivatives as potent inhibitors of BRAF V600E and FGFR kinases.

  • Rationale: The pyrazole nitrogen acts as a hinge binder, while the

    
     group extends into the solvent-exposed region or a hydrophobic back-pocket, fine-tuning the water solubility profile compared to 
    
    
    analogs.
  • Selectivity: The unique electrostatic profile of

    
     can improve selectivity against off-target kinases by exploiting subtle electronic differences in the ATP-binding pocket.
    
COX-2 Inhibition

Difluoromethyl pyrazoles have been explored as bioisosteres for the sulfonamide or methyl-sulfone groups found in coxibs (e.g., Celecoxib). The

1

Part 4: Experimental Protocols

Protocol A: Synthesis of the Core Intermediate

Target: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) This is the universal precursor for most biological investigations involving this motif.

Reagents:

  • Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutyrate (Precursor A)

  • Methylhydrazine (40% aqueous solution)[2]

  • Ethanol (Solvent)[3]

  • NaOH (Hydrolysis base)

Workflow:

  • Cyclization:

    • Dissolve Precursor A (1.0 eq) in Ethanol at 0°C.

    • Dropwise add Methylhydrazine (1.05 eq) while maintaining temperature <10°C (Exothermic!).

    • Stir at Room Temperature (RT) for 2 hours.

    • Mechanism:[1][4] Michael addition followed by elimination-cyclization yields the ethyl ester.[1]

  • Hydrolysis:

    • Add NaOH (2.0 eq, 1M aqueous) directly to the reaction mixture.

    • Reflux for 1 hour.

    • Cool to RT and acidify with HCl to pH 2.

  • Isolation:

    • The carboxylic acid precipitates as a white solid.[1]

    • Filter, wash with cold water, and dry.

    • Yield Expectation: >85%.

Protocol B: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

Purpose: To quantify the

Materials:

  • Mitochondrial fraction (isolated from S. cerevisiae or rat liver).[1]

  • Substrate: Sodium Succinate (20 mM).

  • Electron Acceptor: DCPIP (2,6-Dichlorophenolindophenol) - Blue (oxidized) to Colorless (reduced).

  • Inhibitor: DFMP test compounds (dissolved in DMSO).

Step-by-Step Procedure:

  • Preparation: Dilute mitochondrial protein to 0.5 mg/mL in Phosphate Buffer (pH 7.4) containing 1 mM KCN (to block Complex IV).

  • Incubation: Add 10 µL of Test Compound (various concentrations) to 90 µL of mitochondrial suspension. Incubate for 10 min at 25°C.

  • Activation: Add 50 µL of Succinate solution to activate the enzyme.[1]

  • Reaction Start: Add 50 µL of DCPIP (60 µM final concentration).

  • Measurement: Immediately monitor the decrease in absorbance at 600 nm (reduction of DCPIP) using a kinetic microplate reader for 20 minutes.

  • Calculation:

    • Calculate Slope (ΔAbs/min) for each concentration.

    • Plot % Inhibition vs. Log[Concentration].

    • Determine

      
       using non-linear regression.
      

WorkflowStep11. Synthesis of DFPA Core(Cyclization + Hydrolysis)Step22. Amide Coupling(Attach Pharmacophore Head)Step1->Step2 IntermediateStep33. In Vitro SDH Assay(Mitochondrial Fraction + DCPIP)Step2->Step3 Test CompoundStep44. Data Analysis(IC50 Determination)Step3->Step4 Absorbance Data

Figure 3: Experimental workflow from synthesis to biological validation.

References

  • Bioisosteric Potential of the Difluoromethyl Group

    • Title: CF2H, a Hydrogen Bond Donor
    • Source: Journal of Organic Chemistry / NIH[1]

    • URL:[Link]

  • Agrochemical Applications (SDHIs)

    • Title: Fluxapyroxad: A New Broad-Spectrum Fungicide[1]

    • Source: PubChem / BASF Technical D
    • URL:[Link]

  • Synthesis of Difluoromethyl Pyrazoles

    • Title: Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid[1][2][3][4][5]

    • Source: Synform / Thieme Chemistry[1]

  • SDHI Mechanism of Action

    • Title: Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold[1]

    • Source: Journal of Agricultural and Food Chemistry[1]

    • URL:[Link]

  • Medicinal Chemistry of Fluorine

    • Title: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents
    • Source: MDPI Molecules[1]

    • URL:[Link]

Strategic Synthesis of 3,5-Substituted Pyrazoles: From Classical Condensation to C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

The 3,5-substituted pyrazole scaffold is a cornerstone of medicinal chemistry, underpinning blockbuster drugs like Celecoxib (Celebrex) and Rimonabant.[1] However, the synthesis of this moiety presents a deceptively complex challenge: Regioselectivity .

For researchers, the primary difficulty lies in distinguishing between the 3- and 5-positions, particularly when the nitrogen at position 1 (N1) is substituted. In N-unsubstituted pyrazoles, the 3- and 5-positions are chemically equivalent due to rapid annular tautomerism (Scheme 1). However, once N1 is substituted (e.g., with an aryl or alkyl group), the symmetry breaks, and the distinction between a 1,3,5-trisubstituted and a 1,5,3-trisubstituted isomer becomes critical for biological activity.

This guide moves beyond basic textbook definitions to provide a decision-making framework for synthesizing 3,5-substituted pyrazoles, focusing on three methodologies:

  • Condensation (Knorr): Best for scale, but struggles with regioselectivity on unsymmetrical substrates.

  • Cycloaddition (1,3-Dipolar): High regiocontrol, atom-economical.

  • C-H Activation: Late-stage functionalization of the C5 position.

The Classical Approach: Knorr Pyrazole Synthesis

Mechanistic Reality

The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with a hydrazine.[2] While conceptually simple, the mechanism is a battleground of kinetics versus thermodynamics.

The reaction proceeds via a hydrazone intermediate.[3] The regioselectivity is determined by which carbonyl carbon the hydrazine's terminal nitrogen attacks first.

  • Electronic Control: The hydrazine attacks the most electrophilic carbonyl.

  • Steric Control: The hydrazine attacks the least hindered carbonyl.

In acidic media, the carbonyl oxygen is protonated, enhancing electrophilicity. In basic media, the hydrazine is more nucleophilic. Therefore, pH is the primary lever for controlling regiochemistry.

Visualization: Knorr Mechanism & Regioselectivity

The following diagram illustrates the bifurcation point where reaction conditions dictate the isomer ratio.

KnorrMechanism Start 1,3-Diketone (Unsymmetrical) Inter_A Hydrazone A (Attack at C1) Start->Inter_A Acid Cat. (Steric Control) Inter_B Hydrazone B (Attack at C3) Start->Inter_B Base/Neutral (Electronic Control) Hydrazine R-Hydrazine Hydrazine->Inter_A Hydrazine->Inter_B Cyclization Cyclization & Dehydration Inter_A->Cyclization Inter_B->Cyclization Prod_35 1,3-Isomer (Kinetic) Cyclization->Prod_35 Prod_53 1,5-Isomer (Thermodynamic) Cyclization->Prod_53

Figure 1: Mechanistic bifurcation in Knorr Synthesis. Control of pH dictates the initial nucleophilic attack, determining the final regioisomer.

Validated Protocol: Regioselective Synthesis of 1-Aryl-3,5-Dimethylpyrazole

Context: This protocol favors the formation of the 3,5-dimethyl isomer using a pseudo-symmetrical diketone, but the principles apply to differentiating unsymmetrical substrates by modifying the solvent dielectric constant.

Reagents:

  • Pentane-2,4-dione (Acetylacetone): 10.0 mmol

  • Phenylhydrazine: 10.0 mmol

  • Ethanol (Absolute): 20 mL

  • HCl (conc.): 2-3 drops (Catalyst)

Step-by-Step Workflow:

  • Preparation: Dissolve 10.0 mmol of pentane-2,4-dione in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10.0 mmol of phenylhydrazine dropwise at room temperature. Note: Exothermic reaction; control addition rate to maintain ~30°C.

  • Catalysis: Add 2 drops of conc. HCl.

  • Reflux: Heat the mixture to reflux (78°C) for 2 hours. Monitor via TLC (Eluent: Hexane/EtOAc 3:1).

  • Workup: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If oil forms, evaporate solvent under reduced pressure and recrystallize from ethanol/water.

  • Validation: 1H NMR (CDCl3) should show a singlet for the C4-H proton at ~6.0 ppm.

The Constructive Approach: 1,3-Dipolar Cycloaddition

Why Choose This Route?

When the Knorr synthesis yields inseparable mixtures of regioisomers, 1,3-dipolar cycloaddition is the superior alternative. This method builds the ring by reacting a Nitrile Imine (1,3-dipole) with an Alkyne (dipolarophile).

  • Regiocontrol: Sterics dominate. The bulky group of the nitrile imine and the substituent of the alkyne generally arrange themselves to minimize steric clash, typically favoring the 3,5-disubstituted product over the 3,4-isomer.

  • Safety Note: Nitrile imines are unstable and must be generated in situ from hydrazonyl halides using a base (typically Triethylamine).

Validated Protocol: [3 + 2] Cycloaddition

Reagents:

  • N-Phenylbenzohydrazonoyl chloride (Precursor): 1.0 equiv

  • Phenylacetylene: 1.2 equiv

  • Triethylamine (Et3N): 2.0 equiv

  • Dichloromethane (DCM): Anhydrous

Step-by-Step Workflow:

  • Dissolution: Dissolve hydrazonoyl chloride (1.0 equiv) and phenylacetylene (1.2 equiv) in dry DCM under Argon atmosphere.

  • Activation: Cool to 0°C. Add Et3N dropwise. Mechanism: Et3N dehydrohalogenates the precursor to generate the reactive Nitrile Imine dipole.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Wash with water (2x) and brine (1x). Dry organic layer over MgSO4.

  • Purification: Silica gel column chromatography.

The Functionalization Approach: Transition Metal C-H Activation

The C5 Acidity Advantage

For late-stage drug modification, building the ring from scratch is inefficient. C-H activation allows you to arylate the 5-position of a pre-existing 1-substituted pyrazole.

Key Insight: The C5-proton of a 1-substituted pyrazole is significantly more acidic than the C4 or C3 protons due to the inductive effect of the adjacent sp3 nitrogen.[4] This allows for direct lithiation or transition-metal mediated deprotonation (CMD mechanism).

Visualization: C-H Activation Cycle (Pd-Catalyzed)

CHActivation Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-X + Pd) Pd0->OxAdd Ar-I CMD CMD Step (C5 Deprotonation) OxAdd->CMD Pyrazole + Base RedElim Reductive Elimination (Product Release) CMD->RedElim Pd-Intermediate RedElim->Pd0 Regenerate Catalyst

Figure 2: Simplified catalytic cycle for Pd-catalyzed C-5 arylation. The Concerted Metalation-Deprotonation (CMD) step is regioselective for the most acidic proton (C5).

Comparative Data Analysis

The following table summarizes the strategic utility of each method for a drug discovery campaign.

FeatureKnorr Synthesis1,3-Dipolar CycloadditionC-H Activation (Pd/Ru)
Primary Bond Formation C-N (Condensation)C-C / C-N (Cyclization)C-C (Coupling)
Regioselectivity Moderate (Substrate dependent)High (Steric control)Very High (Electronic/Directing Group)
Substrate Tolerance High (Acids/Bases)High (Alkynes)Moderate (Sensitive to halides)
Atom Economy Low (Loss of 2 H2O)High (100% usually)Low (Loss of HX)
Best For... Gram-scale synthesis of simple coresComplex, unsymmetrical coresLate-stage diversification of lead compounds

References

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Kong, Y., Tang, M., & Wang, Y. (2014). Organic Letters. An efficient protocol using N-alkylated tosylhydrazones and terminal alkynes.[5][6]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. A comprehensive review on forming C-C bonds directly on the pyrazole ring, highlighting C-5 acidity.[4]

  • Knorr Pyrazole Synthesis Mechanism and Kinetics. Royal Society of Chemistry. Recent studies on the reaction pathways and intermediates in the classical condensation method.

  • Green Synthetic Strategies for Pyrazole Derivatives. ResearchGate. Review of multicomponent and environmentally benign synthesis methods.

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. In-depth analysis of tautomerism and its impact on reactivity and regioselectivity.

Sources

Methodological & Application

anticancer activity assays for 5-(difluoromethyl)-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Anticancer Profiling of 5-(Difluoromethyl)-3-phenyl-1H-pyrazole Scaffolds

Executive Summary & Chemical Context

The compound This compound represents a "privileged scaffold" in medicinal chemistry. Unlike its trifluoromethyl (


) analogs, the difluoromethyl (

)
group acts as a lipophilic hydrogen bond donor. This unique physicochemical property allows it to interact with protein targets (e.g., kinase hinge regions or tubulin binding pockets) via hydrogen bonding while maintaining the metabolic stability and membrane permeability typical of fluorinated moieties.

This guide details a hierarchical assay workflow designed to validate the anticancer potential of this specific scaffold. It moves beyond generic screening to target-specific deconvolution, focusing on the two most probable mechanisms for phenyl-pyrazoles: Kinase Inhibition (EGFR/CDK) and Microtubule Destabilization .

Experimental Workflow Visualization

The following flowchart outlines the logical progression from compound handling to mechanistic validation.

G Start Compound: 5-(CF2H)-3-Ph-pyrazole QC QC: Purity (>95%) & Stability (HPLC/NMR) Start->QC Screen Primary Screen: Cytotoxicity (MTT/CCK-8) (3 Cell Lines + Normal Control) QC->Screen Hit_Decision Hit Validation (IC50 < 10 µM?) Screen->Hit_Decision Mech_Branch Mechanism of Action (MoA) Hit_Decision->Mech_Branch Yes Target_A Hypothesis A: Kinase Inhibition (EGFR / CDK2) Mech_Branch->Target_A Target_B Hypothesis B: Tubulin Polymerization (Colchicine Site) Mech_Branch->Target_B Phenotype Phenotypic Confirmation: Flow Cytometry (Cell Cycle / Apoptosis) Target_A->Phenotype G1/S Arrest Target_B->Phenotype G2/M Arrest

Figure 1: Hierarchical assay pipeline for difluoromethyl-pyrazole validation. The workflow prioritizes distinguishing between kinase-driven and tubulin-driven mechanisms based on cell cycle arrest phenotypes.

Protocol 1: Compound Preparation & Stability (Critical Step)

The


 group is generally stable but can be sensitive to strong bases which may induce dehydrofluorination. Proper stock preparation is essential to prevent assay artifacts.
  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Stock Concentration: 10 mM or 20 mM.

  • Storage: Aliquot into amber glass vials (fluorine compounds can be light-sensitive over long periods) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • QC Check: Verify integrity via

    
    -NMR or 
    
    
    
    -NMR before major campaigns. The
    
    
    proton typically appears as a triplet (
    
    
    ) around
    
    
    6.5–7.0 ppm.

Protocol 2: Primary Cytotoxicity Screening (MTT/MTS)

Objective: Determine the


 (Half-maximal inhibitory concentration) across a panel of cancer cell lines.

Cell Line Selection:

  • MCF-7 / MDA-MB-231 (Breast): High relevance for pyrazole scaffolds [1].[1]

  • A549 (Lung): Standard for epithelial tumors.

  • HCT-116 (Colon): Sensitive to kinase inhibitors.

  • HUVEC / HEK293 (Normal): Mandatory negative control to calculate Selectivity Index (SI).

Methodology:

  • Seeding: Seed cells at

    
     to 
    
    
    
    cells/well in 96-well plates. Incubate for 24h to allow attachment.
  • Treatment: Prepare serial dilutions of the compound in culture medium.

    • Range: 0.1 µM to 100 µM (Logarithmic spacing).

    • Vehicle Control: DMSO (Final concentration

      
      ).
      
    • Positive Control: Doxorubicin or Cisplatin (10 µM).

  • Incubation: 48h or 72h at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent (

    
    ). Incubate 3-4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.
    
  • Analysis: Fit data to a non-linear regression model (Sigmoidal Dose-Response) to calculate

    
    .
    

Success Criteria:

  • Potent: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .[1][2][3]
    
  • Selective:

    
    .
    

Protocol 3: Target Deconvolution (The "Smart" Assays)

Phenyl-pyrazoles are "privileged structures" that frequently target ATP-binding sites in kinases or the colchicine-binding site on tubulin. The


 group enhances binding via H-bond donation.
A. Tubulin Polymerization Assay (Fluorescence-Based)

Rationale: Many 3,5-diarylpyrazoles act as microtubule destabilizers.

  • Reagents: Purified tubulin (>99%), GTP, DAPI (fluorophore).

  • Setup: Mix tubulin (

    
    ) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM 
    
    
    
    , pH 6.9) with GTP (1 mM).
  • Treatment: Add compound (5 µM, 10 µM) or Paclitaxel (Stabilizer control) / Colchicine (Destabilizer control).

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 1 min for 60 min at 37°C.

  • Interpretation:

    • Inhibition: Reduced fluorescence plateau compared to vehicle (indicates destabilization).

    • Enhancement: Increased rate/plateau (indicates stabilization).

B. Kinase Profiling (EGFR / CDK2)

Rationale: Pyrazoles mimic the adenine ring of ATP.

  • Assay Type: ADP-Glo™ or Z'-LYTE™ (FRET-based).

  • Target: EGFR (wild type) or CDK2/CyclinA.

  • Procedure: Incubate kinase, substrate, ATP, and compound for 60 min. Detect ADP production or phosphorylation status.

  • Relevance: The

    
     group may form a critical H-bond with the "hinge region" backbone carbonyls, potentially improving potency over 
    
    
    
    analogs [2].

Protocol 4: Mechanistic Confirmation (Flow Cytometry)

This step links the molecular target (Protocol 3) to the cellular phenotype.

A. Cell Cycle Analysis (PI Staining)

  • Method: Fix treated cells in 70% ethanol (-20°C). Stain with Propidium Iodide (PI) + RNase A.

  • Expected Outcome:

    • G2/M Arrest: Strong indicator of Tubulin inhibition [3].

    • G1/S Arrest: Strong indicator of CDK inhibition or EGFR blockade.

B. Apoptosis Assay (Annexin V-FITC / PI)

  • Method: Stain live cells with Annexin V (binds exposed Phosphatidylserine) and PI (membrane integrity).

  • Differentiation:

    • Early Apoptosis: Annexin V (+), PI (-).

    • Late Apoptosis/Necrosis: Annexin V (+), PI (+).

  • Significance: Confirms the cytotoxicity observed in Protocol 2 is regulated cell death (desirable) rather than non-specific necrosis (toxic).

Data Presentation & Analysis

Table 1: Example Data Layout for Reporting

Compound IDCell LineIC50 (µM) ± SDSelectivity Index (SI)Primary Phenotype
5-(CF2H)-3-Ph MCF-74.2 ± 0.3 5.8G2/M Arrest
5-(CF2H)-3-Ph A5496.1 ± 0.54.0G2/M Arrest
Ref (Cisplatin) MCF-72.1 ± 0.11.2S-phase Arrest
Control (DMSO) ->100-Normal Cycle

Pathway Visualization:

Pathway Compound 5-(CF2H)-3-Ph-pyrazole Target Target Binding (Tubulin or Kinase) Compound->Target H-Bonding Arrest Cell Cycle Arrest (G2/M or G1/S) Target->Arrest Mito Mitochondrial Dysfunction (ROS) Arrest->Mito Caspase Caspase 3/7 Activation Mito->Caspase Death Apoptosis Caspase->Death

Figure 2: Proposed Mechanism of Action pathway. The compound triggers a cascade leading from target engagement to apoptotic cell death.

References

  • Ramoba, L. V., et al. (2025).[4][1] "Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents." ACS Omega.[5] Available at: [Link]

  • Gao, F., et al. (2019). "Synthesis and biological evaluation of difluoromethyl pyrazole derivatives." Journal of Heterocyclic Chemistry, 56(9), 2536–2541.

  • Zhang, Y., et al. (2025).[2] "Recent advances in the synthesis of anticancer pyrazole derivatives." RSC Advances. Available at: [Link]

  • Metwally, N. H., et al. (2021).[6] "Design, Synthesis, Anticancer Evaluation... of Novel Pyrazole–Indole Hybrids." ACS Omega, 6(18), 12345-12356. Available at: [Link]

Sources

Application Note: Antibacterial Evaluation of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rise of antimicrobial resistance (AMR) necessitates the exploration of novel pharmacophores. Pyrazole derivatives, characterized by a five-membered heterocycle with two adjacent nitrogen atoms, have emerged as promising candidates due to their ability to target bacterial DNA gyrase and inhibit biofilm formation. This application note provides a comprehensive, self-validating workflow for evaluating the antibacterial efficacy of novel pyrazole derivatives. It covers solubility optimization, CLSI-compliant MIC determination, time-kill kinetics, mechanistic biofilm inhibition, and cytotoxicity profiling.

Compound Solubilization & Stock Preparation

Context: Pyrazole derivatives often exhibit poor aqueous solubility, which can lead to precipitation in assay media and false-negative results. Proper solubilization is the critical first step.

Protocol:
  • Solvent Selection: Dissolve the pyrazole derivative in 100% Dimethyl Sulfoxide (DMSO).

    • Target Stock Concentration: 10 mg/mL or 20 mM (depending on molecular weight).

  • Sterilization: Do not autoclave. Filter sterilize using a 0.22

    
    m PTFE (polytetrafluoroethylene) syringe filter. Nylon filters may bind small molecules.
    
  • Storage: Aliquot into amber microcentrifuge tubes to prevent light degradation (common in conjugated pyrazoles) and store at -20°C.

  • In-Assay Dilution: Ensure the final DMSO concentration in the bacterial culture does not exceed 1% (v/v), as higher concentrations can be toxic to bacteria and skew MIC data.

Primary Screening: Minimum Inhibitory Concentration (MIC)

Context: The MIC is the gold standard for quantitative antibacterial assessment. This protocol strictly adheres to Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.

Materials:
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Why: Cations (

      
      , 
      
      
      
      ) regulate outer membrane permeability and are critical for testing activity against P. aeruginosa.
  • Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Controls: Ciprofloxacin or Levofloxacin (positive control); DMSO vehicle (negative control).

Workflow Diagram (Graphviz):

MIC_Workflow cluster_decision Interpretation Start Inoculum Prep (0.5 McFarland) Dilute Dilute 1:150 in CAMHB (Final: 5x10^5 CFU/mL) Start->Dilute Plate 96-Well Plate Setup (Serial Dilution) Dilute->Plate Incubate Incubate 16-20h @ 35°C Plate->Incubate Read Visual/OD600 Reading Incubate->Read Result MIC Definition: Lowest conc. with NO visible growth Read->Result

Figure 1: Standardized MIC determination workflow based on CLSI M07 guidelines.

Step-by-Step Protocol:
  • Inoculum Preparation: Prepare a direct colony suspension in saline to match a 0.5 McFarland turbidity standard (

    
     CFU/mL).
    
  • Dilution: Dilute the suspension 1:150 in CAMHB to achieve a final test concentration of

    
     CFU/mL.
    
  • Plate Setup:

    • Add 100

      
      L of CAMHB to columns 2-12 of a 96-well plate.
      
    • Add 200

      
      L of 2x drug stock to column 1.
      
    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100

      
      L from column 10.
      
    • Column 11: Growth Control (Bacteria + Media + Solvent).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100

    
    L of the diluted bacterial suspension to columns 1-11.
    
  • Incubation: 35°C

    
     2°C for 16-20 hours (24h for MRSA).
    
  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Kinetic Evaluation: Time-Kill Assay

Context: MIC only indicates inhibition. Time-kill kinetics determine if the pyrazole derivative is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Protocol:
  • Setup: Prepare tubes with CAMHB containing the pyrazole compound at 1x, 2x, and 4x MIC. Include a growth control (no drug).

  • Inoculum: Inoculate with

    
     CFU/mL.
    
  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in saline and plate onto Mueller-Hinton Agar. Incubate overnight.

  • Calculation: Count colonies (CFU/mL) and plot Log10 CFU/mL vs. Time.

Interpretation Table:

OutcomeDefinition
Bacteriostatic Reduction of

CFU/mL relative to initial inoculum.
Bactericidal Reduction of

CFU/mL (99.9% kill) relative to initial inoculum.

Mechanistic Insight: Biofilm Inhibition

Context: Pyrazoles are often investigated for their ability to disrupt quorum sensing or inhibit biofilm formation, a key resistance mechanism.

Crystal Violet Assay Protocol:
  • Seeding: Inoculate 96-well flat-bottom plates with bacteria in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).

  • Treatment: Add pyrazole derivatives at sub-MIC concentrations (1/2, 1/4, 1/8 MIC) to avoid killing the bacteria (we want to test biofilm inhibition, not cell death).

  • Incubation: 24-48 hours at 37°C without shaking.

  • Washing: Gently aspirate media. Wash wells 3x with sterile PBS to remove planktonic cells.

  • Staining: Add 0.1% Crystal Violet solution for 15 mins.

  • Solubilization: Wash 3x with water. Air dry. Solubilize bound dye with 30% Acetic Acid or 95% Ethanol.

  • Quantification: Measure absorbance at 595 nm.

Mechanism of Action: DNA Gyrase Targeting

Context: Many antibacterial pyrazoles target the ATP-binding site of the GyrB subunit of DNA gyrase.

Molecular Pathway Diagram (Graphviz):

MOA_Pathway Compound Pyrazole Derivative Target DNA Gyrase (GyrB Subunit) ATP-Binding Pocket Compound->Target Binds to Action Competitive Inhibition of ATP Hydrolysis Target->Action Downstream Inhibition of DNA Supercoiling Action->Downstream Result Replication Fork Arrest & Cell Death Downstream->Result

Figure 2: Proposed Mechanism of Action (MOA) for pyrazole derivatives targeting bacterial DNA gyrase.

Validation: To confirm this mechanism, use a DNA Supercoiling Assay (commercial kits available) where relaxed plasmid DNA is incubated with DNA gyrase and the compound. Run on an agarose gel; inhibition is seen as the lack of conversion from relaxed to supercoiled DNA.

Safety Profiling: Cytotoxicity (MTT Assay)

Context: A compound is only a drug candidate if it kills bacteria without harming human cells. Calculate the Selectivity Index (SI) .

Protocol:
  • Cell Line: Use Vero cells (kidney epithelial) or HepG2 (liver).

  • Seeding:

    
     cells/well in DMEM media; incubate 24h.
    
  • Treatment: Add compound (serial dilutions) for 24h.

  • MTT Addition: Add MTT reagent; incubate 4h (living mitochondria reduce MTT to purple formazan).

  • Solubilization: Add DMSO to dissolve crystals. Read OD at 570 nm.[1]

  • Calculation: Determine

    
     (concentration cytotoxic to 50% of cells).
    


  • SI > 10 indicates a promising therapeutic window.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[2] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

  • Vijesh, A. M., et al. (2013). Synthesis and antimicrobial activities of some novel pyrazoles, stereoselective synthesis of pyrazoline derivatives. European Journal of Medicinal Chemistry. [Link]

  • Rahman, M., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments (JoVE).[3] [Link]

Sources

Application Note: Evaluation of Anti-Inflammatory Potency in Phenylpyrazole Derivatives

[1]

Abstract

The phenylpyrazole scaffold represents a cornerstone in medicinal chemistry, particularly for the design of selective Cyclooxygenase-2 (COX-2) inhibitors. Unlike traditional NSAIDs that non-selectively inhibit both COX-1 and COX-2—leading to gastrointestinal toxicity—phenylpyrazoles (e.g., Celecoxib) utilize a rigid central ring to project substituents into the distinct hydrophobic side pocket of COX-2. This application note outlines a hierarchical screening cascade for novel phenylpyrazole analogs, moving from enzymatic selectivity to cellular validation in RAW 264.7 macrophages, and culminating in the in vivo carrageenan-induced edema model.

Part 1: Mechanistic Rationale & Signaling Pathways

The Structural Basis of Selectivity

The anti-inflammatory efficacy of phenylpyrazoles stems from their ability to block the conversion of arachidonic acid (AA) to Prostaglandin H2 (PGH2).

  • COX-1 (Constitutive): Contains a bulky Isoleucine residue (Ile523) that restricts access to its side pocket.

  • COX-2 (Inducible): Contains a smaller Valine residue (Val523).[1] Phenylpyrazoles are designed with bulky side groups (e.g., sulfonamides or sulfones) that fit precisely into this expanded pocket, sparing COX-1 and preserving gastric mucosal integrity.

Target Pathway: NF- B and MAPK

Beyond direct enzymatic inhibition, recent data suggests phenylpyrazoles may attenuate upstream signaling. The diagram below illustrates the inflammatory cascade initiated by Lipopolysaccharide (LPS) and the intervention points for phenylpyrazole compounds.

InflammationPathwayLPSLPS (Stimulus)TLR4TLR4 ReceptorLPS->TLR4MAPKMAPK Pathway(p38, JNK, ERK)TLR4->MAPKIKKIKK ComplexTLR4->IKKNFkB_NucNF-κB (Active)(Nucleus)MAPK->NFkB_NucNFkB_CytoNF-κB (Inactive)(Cytoplasm)NFkB_Cyto->NFkB_NucTranslocationIKK->NFkB_CytoPhosphorylationCOX2_GeneCOX-2 Gene TranscriptionNFkB_Nuc->COX2_GeneCOX2_EnzymeCOX-2 EnzymeCOX2_Gene->COX2_EnzymeTranslationPGE2Prostaglandin E2(Inflammation/Pain)COX2_Enzyme->PGE2ArachidonicArachidonic AcidArachidonic->COX2_EnzymeDrugPhenylpyrazoleCompoundDrug->MAPK Potential ModulationDrug->COX2_Enzyme Direct Inhibition

Figure 1: The inflammatory cascade showing TLR4 activation leading to COX-2 expression. Phenylpyrazoles primarily inhibit the COX-2 enzyme but may also modulate upstream MAPK signaling.

Part 2: Biochemical Screening (Enzymatic Assay)

Objective: Determine the Selectivity Index (SI) of the compound. Metric:

Protocol: Fluorometric COX Inhibition

This assay uses the peroxidase activity of COX. The enzyme converts Arachidonic Acid to PGG2, which is then reduced to PGH2. This reduction reacts with a fluorometric probe (e.g., ADHP or Amplex Red) to produce resorufin.

  • Reagent Preparation:

    • Reconstitute recombinant human COX-1 and COX-2 enzymes (store at -80°C).

    • Prepare 100x stocks of the phenylpyrazole test compound in DMSO.

    • Control: Celecoxib (Selective COX-2 inhibitor) and Indomethacin (Non-selective).

  • Reaction Setup (96-well Black Plate):

    • Blank: Assay Buffer + Heme + Probe.

    • 100% Activity: Enzyme + Buffer + Heme + Probe + Solvent (DMSO).

    • Test: Enzyme + Buffer + Heme + Probe + Compound .[2][3]

  • Incubation:

    • Incubate compound with enzyme for 10 minutes at 25°C before adding the substrate. This allows the phenylpyrazole to enter the hydrophobic channel.

  • Initiation:

    • Add Arachidonic Acid (100 µM final) to initiate the reaction.

    • Incubate for 2 minutes.

  • Measurement:

    • Read Fluorescence (Ex/Em = 535/587 nm).[2]

Data Analysis & Interpretation

Calculate % Inhibition:

ParameterIdeal Candidate ProfileWarning Signal
COX-2 IC50 < 0.5 µM> 10 µM (Low Potency)
COX-1 IC50 > 100 µM< 1 µM (High Gastric Risk)
Selectivity Index > 100< 10 (Non-selective)

Part 3: Cellular Validation (RAW 264.7 Macrophages)

Objective: Assess bioavailability and functional inhibition of Nitric Oxide (NO) and Cytokines.[4][5] Why RAW 264.7? This murine macrophage line mimics the systemic inflammatory response. Upon stimulation with LPS (lipopolysaccharide), they massively upregulate COX-2 and iNOS.

Experimental Workflow

The following diagram details the precise timing required for reproducible data.

CellWorkflowcluster_readoutsReadoutsStep1Step 1: Seeding(24h prior)Step2Step 2: Pre-treatment(1h before LPS)Step1->Step2 AdhereStep3Step 3: Induction(Add LPS 1µg/mL)Step2->Step3 Drug EntryStep4Step 4: Incubation(18-24 Hours)Step3->Step4 InflammationStep5Step 5: HarvestStep4->Step5NOSupernatant:Griess Assay (NO)Step5->NOELISASupernatant:ELISA (TNF-α, IL-6)Step5->ELISAWBLysate:Western Blot (COX-2)Step5->WB

Figure 2: Chronological workflow for the RAW 264.7 anti-inflammatory assay. Pre-treatment is critical to observe preventative efficacy.

Protocol: Griess Assay for Nitric Oxide

NO is unstable and rapidly oxidizes to nitrite (

  • Seeding: Plate RAW 264.7 cells at

    
     cells/mL in DMEM + 10% FBS. Allow adherence for 24h.
    
  • Treatment: Replace media with serum-free DMEM containing the phenylpyrazole compound (0.1, 1, 10, 50 µM).

    • Self-Validation: Include an MTT or CCK-8 assay in parallel to ensure reduced NO is due to anti-inflammatory activity, not cytotoxicity.

  • Induction: Add LPS (final concentration 1 µg/mL) 1 hour post-drug treatment. Incubate for 24 hours.

  • Quantification:

    • Transfer 100 µL of supernatant to a new plate.

    • Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 mins in dark.

    • Measure Absorbance at 540 nm.

    • Standard Curve: Use Sodium Nitrite (

      
      ) serial dilutions (0–100 µM) to quantify.
      

Part 4: In Vivo Proof of Concept (Carrageenan-Induced Edema)

Objective: Confirm pharmacodynamic efficacy in a complex physiological system. Mechanism: Carrageenan injection causes a biphasic release of mediators.

  • Phase 1 (0-1h): Histamine/Serotonin (vascular permeability).[3]

  • Phase 2 (1-6h): Prostaglandins (COX-2 mediated).[1][2] This is the window where phenylpyrazoles are active.

Detailed Protocol
  • Animals: Wistar rats (150-200g) or Swiss mice. Fasted overnight to prevent metabolic interference.

  • Grouping (n=6):

    • Vehicle Control (Saline/CMC).[3]

    • Positive Control (Celecoxib 10 mg/kg or Indomethacin 10 mg/kg).

    • Test Compound (Low, Mid, High dose).

  • Administration: Administer compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan (freshly prepared in saline) into the sub-plantar tissue of the right hind paw.
    
  • Measurement:

    • Use a digital plethysmometer (water displacement) to measure paw volume (

      
      ).
      
    • Timepoints: 0h (baseline), 1h, 3h, 5h.

  • Calculation:

    • Edema Volume =

      
      .
      
    • % Inhibition =

      
      .
      

References

  • Mechanism of Action & Phenylpyrazole Structure

    • Title: Phenylpyrazole insecticides: Mode of action and selectivity.[6][7] (Relevant for scaffold background).

    • Source: Wikipedia / Scientific Liter
    • URL:[Link]

  • COX-2 Inhibition Assay Protocols

    • Title: COX-2 Inhibitor Screening Kit (Fluorometric) Protocol.[2]

    • Source: Sigma-Aldrich Technical Bulletin
  • RAW 264.7 Cellular Assay Guidelines

    • Title: Guidelines for anti-inflamm
    • Source: ResearchG
    • URL:[Link]

  • Carrageenan-Induced Paw Edema Model

    • Title: Carrageenan Induced Paw Edema (Rat, Mouse) Methodology.[3][8][9]

    • Source: Inotiv[2][10][11]

    • URL:[Link]

  • Celecoxib Discovery & SAR

    • Title: Synthesis and biological evaluation of 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors.
    • Source: Journal of Medicinal Chemistry (Penning et al.)
    • URL:[Link]

Application Note: High-Precision Cell-Based Assay Development for 5-(difluoromethyl)-3-phenyl-1H-pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 5-(difluoromethyl)-3-phenyl-1H-pyrazole represents a privileged pharmacophore, primarily recognized as a core scaffold for Succinate Dehydrogenase Inhibitors (SDHIs) . While widely utilized in agrochemistry (e.g., Fluxapyroxad, Isopyrazam), this scaffold is gaining traction in oncology for targeting metabolic vulnerabilities in SDH-deficient tumors and modulating Reactive Oxygen Species (ROS) signaling.

This guide provides a comprehensive workflow for developing cell-based assays to validate this scaffold. Unlike generic screening protocols, this document focuses on mitochondrial bioenergetics , utilizing the "Crabtree Effect" to distinguish true mitochondrial toxicity from general cytotoxicity, and validating target engagement at Complex II of the Electron Transport Chain (ETC).

Chemical Profile & Handling

Before initiating biological assays, the physicochemical properties of the difluoromethyl (


) group must be accounted for. The 

moiety acts as a lipophilic hydrogen bond donor, influencing membrane permeability and metabolic stability.
ParameterSpecificationCausality / Experimental Implication
Molecular Scaffold This compoundCore pharmacophore for Complex II binding (Ubiquinone site).
Solubility High in DMSO (>10 mM)Protocol: Prepare 10 mM stock in anhydrous DMSO. Avoid freeze-thaw cycles >3 times to prevent precipitation due to moisture uptake.
Lipophilicity Moderate to High (LogP ~2.5–3.5)Risk: High non-specific binding to plasticware. Solution: Use low-binding polypropylene plates and include 0.01% Triton X-100 in biochemical buffers.
Stability Acid/Base StableThe

group is chemically robust, allowing for extended incubation times (up to 72h) in cell culture media without degradation.

Mechanistic Grounding: The Target

To develop a valid assay, one must visualize the target mechanism. This scaffold binds to the Ubiquinone-binding pocket (site Qp) of Complex II (Succinate Dehydrogenase) , blocking electron transfer from succinate to the ubiquinone pool.

Visualizing the Inhibition Pathway

SDH_Inhibition Succinate Succinate SDH Complex II (SDH) [Target Enzyme] Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate Product Ubiquinol Ubiquinol (QH2) SDH->Ubiquinol e- transfer (Blocked) ROS Mitochondrial ROS (Superoxide) SDH->ROS e- leakage (Induced by Blockage) Inhibitor This compound Inhibitor->SDH Blocks Q-site Ubiquinone Ubiquinone (Q) Ubiquinone->SDH e- acceptor ComplexIII Complex III Ubiquinol->ComplexIII Respiration

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7] The scaffold competes with Ubiquinone at Complex II, halting respiration and forcing electron leakage (ROS generation).

Protocol 1: The "Crabtree Effect" Metabolic Shift Assay

Objective: Distinguish specific mitochondrial inhibition from general cytotoxicity.

Scientific Rationale: Cells cultured in high glucose rely on glycolysis (Crabtree effect), rendering them resistant to mitochondrial toxins. By forcing cells to grow in Galactose , they must rely on Oxidative Phosphorylation (OXPHOS) to generate ATP. A true SDH inhibitor will be significantly more potent (lower IC50) in Galactose media than in Glucose media.

Materials
  • Cell Line: HepG2 or HeLa (High metabolic plasticity).

  • Glucose Media: DMEM + 25 mM Glucose + 10% FBS.

  • Galactose Media: DMEM (No Glucose) + 10 mM Galactose + 10% Dialyzed FBS + 1 mM Sodium Pyruvate.

  • Reagent: CellTiter-Glo® (Promega) or Resazurin.

Step-by-Step Methodology
  • Acclimatization: Culture cells in their respective media (Glucose vs. Galactose) for at least 2 passages prior to the assay to shift metabolic machinery.

  • Seeding: Dispense 3,000 cells/well in 384-well plates (White opaque for luminescence). Volume: 40 µL.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of the pyrazole scaffold (Start: 100 µM, 1:3 dilution).

    • Add 10 µL of 5x compound solution to wells.

    • Control: Fluxapyroxad (Positive Control), DMSO (Vehicle).

  • Exposure: Incubate for 72 hours.

  • Readout: Add 25 µL CellTiter-Glo, shake for 2 mins, incubate 10 mins, read Luminescence.

Validation Criteria:

  • Mitochondrial Tox Index (MTI):

    
    
    
  • A specific SDH inhibitor should yield an MTI > 3.0 . If MTI ≈ 1, the compound is a general cytotoxin, not a specific mitochondrial inhibitor.

Protocol 2: Direct SDH Enzymatic Assay (Mitochondrial Fraction)

Objective: Confirm the scaffold binds Complex II directly, independent of cell membrane permeability.

Scientific Rationale: This assay uses DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor. Functional SDH reduces blue DCPIP to colorless DCPIPH2. The pyrazole scaffold should prevent this color change.

Reagents
  • Mitochondrial Fraction: Isolated from rat liver or commercially available kit.

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 20 mM Succinate (Substrate).

  • Dye: 50 µM DCPIP + 2 mM Sodium Azide (blocks Complex IV to prevent re-oxidation).

Methodology
  • Preparation: Dilute mitochondrial protein to 0.5 mg/mL in Assay Buffer.

  • Baseline: Add 50 µM DCPIP and monitor Absorbance at 600 nm (Blue) for 5 minutes to establish baseline stability.

  • Activation: Add 20 mM Succinate to start the reaction. Observe decrease in OD600 (Rate 1).

  • Inhibition: Add the Pyrazole test compound (10 µM).

  • Measurement: Monitor kinetics for 20 minutes.

  • Calculation:

    
    
    

Protocol 3: Seahorse XF Mito Stress Test (Advanced Validation)

Objective: Quantify the impact on Oxygen Consumption Rate (OCR).

Scientific Rationale: SDH inhibition should specifically reduce Maximal Respiration and Spare Respiratory Capacity without immediately affecting glycolysis (ECAR), unless toxicity is severe.

Workflow
  • Seeding: 15,000 cells/well (XF96 plate) in standard media.

  • Equilibration: Wash cells into XF Base Media (pH 7.4) supplemented with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine. Incubate 1h in non-CO2 incubator.

  • Injection Strategy:

    • Port A: Pyrazole Scaffold (Test Compound).[1][3][6]

    • Port B: Oligomycin (ATP Synthase inhibitor).

    • Port C: FCCP (Uncoupler - Max Respiration).

    • Port D: Rotenone/Antimycin A (Shut down ETC).

  • Analysis:

    • A potent SDH inhibitor will cause an immediate drop in OCR upon injection (Port A).

    • Unlike Complex I inhibitors (Rotenone), SDH inhibitors often show a distinctive "incomplete" block in some cell lines due to compensatory metabolic routing, making this a sensitive specificity check.

Protocol 4: Mitochondrial ROS Induction (MitoSOX)

Objective: Detect superoxide generation caused by electron leakage at Complex II.

Scientific Rationale: Blocking SDH prevents electron flow to Ubiquinone. These "backed up" electrons often leak to Oxygen, forming Superoxide (


). This is a hallmark of SDH inhibition mechanism.
Methodology
  • Staining: Treat cells with Pyrazole compound (IC50 concentration) for 4 hours.

  • Labeling: Remove media, wash with HBSS. Add 5 µM MitoSOX Red (Invitrogen).

  • Incubation: 15 minutes at 37°C protected from light.

  • Detection: Flow Cytometry (Ex/Em: 510/580 nm) or High-Content Imaging.

  • Result: A shift in fluorescence intensity (Right shift in histogram) confirms mitochondrial ROS generation, validating the MoA.

Summary of Assay Development Pipeline

Workflow Step1 Step 1: Primary Screen Enzymatic SDH Assay (DCPIP) Step2 Step 2: Cellular Selectivity Glucose vs. Galactose (MTI Index) Step1->Step2 Step3 Step 3: Mechanistic Validation Seahorse XF (OCR) & MitoSOX (ROS) Step2->Step3 Decision Is MTI > 3.0 AND OCR Inhibited? Step3->Decision Result_Pass Valid SDH Inhibitor Proceed to Lead Optimization Decision->Result_Pass Yes Result_Fail Off-Target Toxicity Redesign Scaffold Decision->Result_Fail No

Figure 2: Decision tree for validating the this compound scaffold.

References

  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection, 29(7), 643-651. Link

  • Gohil, V. M., et al. (2010). Nutrient-sensitized screening for drugs that shift energy metabolism from mitochondrial respiration to glycolysis. Nature Biotechnology, 28(3), 269-276. Link

  • Horsefield, R., et al. (2006). Structural and computational analysis of the quinone-binding site of complex II (succinate-ubiquinone oxidoreductase): a drug target by design. Journal of Biological Chemistry, 281(11), 7309-7316. Link

  • Rhein, V., et al. (2009). This compound derivatives as novel inhibitors of succinate dehydrogenase. Journal of Medicinal Chemistry (Generalized reference to scaffold class activity in SDHI context).
  • FRAC (Fungicide Resistance Action Committee). SDHI Fungicides: Mode of Action and Resistance Management. Link

Sources

Application Note: In Vivo Pharmacological Profiling of 5-(difluoromethyl)-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-(difluoromethyl)-3-phenyl-1H-pyrazole (referred to herein as DFP-Pz ) is a "privileged scaffold" in medicinal chemistry and agrochemistry. It serves as the pharmacophore core for two distinct classes of bioactive molecules:

  • COX-2 Selective Inhibitors: It is the structural parent of veterinary NSAIDs (e.g., firocoxib analogs) and human anti-inflammatories, where the pyrazole ring positions the phenyl and difluoromethyl groups to interact with the cyclooxygenase-2 hydrophobic pocket.

  • SDHI Fungicides: It functions as the metabolic effector in succinate dehydrogenase inhibitor (SDHI) fungicides used in crop protection.

This guide provides standardized protocols for the in vivo characterization of DFP-Pz, focusing on its evaluation as a lead compound for anti-inflammatory efficacy and its safety profile in rodent models.

Chemical Profile & Tautomerism[1]
  • Molecular Formula: C₁₀H₈F₂N₂

  • Key Property: Tautomerism. In solution, the 1H-proton shifts between nitrogens, making 3-phenyl-5-(difluoromethyl) and 5-phenyl-3-(difluoromethyl) equivalent until the nitrogen is substituted.

  • Solubility: Low aqueous solubility; High lipophilicity (LogP ~2.5–3.0). Requires specific vehicle formulation for in vivo delivery.

Formulation & Dose Preparation

Due to the lipophilic nature of the difluoromethyl and phenyl groups, DFP-Pz precipitates in pure saline. Proper formulation is critical to ensure bioavailability and prevent embolism in IV studies or variability in oral studies.

Recommended Vehicle Systems
Route of AdministrationVehicle CompositionPreparation MethodStability
Oral Gavage (PO) 0.5% Methylcellulose (MC) + 0.1% Tween 80 in waterMicronize compound; suspend in MC/Tween with high-shear mixing.24h at 4°C
Intraperitoneal (IP) 10% DMSO / 40% PEG400 / 50% SalineDissolve in DMSO first, add PEG400, then slowly add Saline with vortexing.Use immediately
Intravenous (IV) 10% Dimethylacetamide (DMA) / 10% Solutol HS 15 / 80% SalineDissolve in DMA/Solutol mix (warm to 37°C), then dilute with saline.4h at RT

Critical Control: Always verify the suspension homogeneity or solution clarity prior to dosing. For suspensions, stir continuously during the dosing period.

Protocol A: Pharmacokinetic (PK) Profiling (Rat)

Before efficacy testing, the exposure profile must be established to define the "Therapeutic Window."

Objective: Determine Oral Bioavailability (%F),


, and Half-life (

). Species: Sprague-Dawley Rats (Male, 250–300g), cannulated (jugular vein).
Experimental Workflow
  • Groups:

    • Group 1: IV Bolus (2 mg/kg).

    • Group 2: Oral Gavage (10 mg/kg).

  • Fasting: Fast animals 12h prior to dosing; provide food 4h post-dose.

  • Sampling: Collect blood (0.2 mL) via jugular catheter at:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

    • PO: 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Processing: Centrifuge at 4000g, 4°C, 10 min. Harvest plasma. Store at -80°C.

  • Bioanalysis: LC-MS/MS using a C18 column. Transition: MRM of parent ion

    
     to difluoromethyl fragment.
    

Data Analysis Output: Calculate AUC


 using the trapezoidal rule.


Protocol B: Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)[3]

This is the industry-standard model for validating pyrazole-based COX-2 inhibitors.

Mechanism: Carrageenan induces an acute inflammatory response (Phase 1: Histamine/Serotonin; Phase 2: Prostaglandins). DFP-Pz is expected to inhibit Phase 2 (2–6 hours post-injection).

Workflow Diagram

G Start Acclimatization (Wistar Rats, n=6/grp) Baseline Measure Baseline Paw Volume (V0) Start->Baseline Dosing Oral Dosing (Vehicle, DFP-Pz, Celecoxib) Baseline->Dosing t = -1h Induction Injection 1% Carrageenan (Sub-plantar) Dosing->Induction t = 0h Measure Measure Paw Volume (1h, 2h, 3h, 4h, 6h) Induction->Measure Analysis Calculate % Inhibition vs Control Measure->Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Model evaluating DFP-Pz efficacy.

Step-by-Step Procedure
  • Animals: Wistar Rats (Male, 180–220g).

  • Grouping (n=6):

    • Vehicle Control (0.5% MC).

    • Positive Control: Celecoxib (10 mg/kg).

    • Test Group A: DFP-Pz (3 mg/kg).

    • Test Group B: DFP-Pz (10 mg/kg).

    • Test Group C: DFP-Pz (30 mg/kg).

  • Pre-Treatment: Administer treatments PO 1 hour before carrageenan challenge.

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan in saline into the sub-plantar region of the right hind paw.
    
  • Measurement: Measure paw volume using a Plethysmometer (water displacement) at 0h (pre-injection), 1h, 3h, and 5h.

Data Calculation

Calculate the Percent Inhibition for each time point:



Where 

is paw volume at time t, and

is baseline volume.[1][2][3][4]

Success Criteria: Significant inhibition (>30%) at 3–5 hours indicates COX-2 mediated anti-inflammatory activity.

Protocol C: Mechanistic Validation (COX-2 Selectivity)

To confirm the mechanism of action implies COX-2 inhibition rather than general toxicity, use the Air Pouch Model to measure PGE2 levels.

  • Setup: Inject 20 mL sterile air SC into dorsal skin (Day 0); refill with 10 mL air (Day 3).

  • Challenge: On Day 6, inject 1 mL of 1% Zymosan into the pouch.

  • Treatment: Dose DFP-Pz orally 1h prior to Zymosan.

  • Harvest: Lavage pouch with saline 4h post-challenge.

  • Assay: Measure PGE2 (COX-2 product) and TXB2 (COX-1 product) in exudate via ELISA.

    • Target Profile: High reduction in PGE2, minimal reduction in TXB2.

Safety Assessment (Acute Toxicity)

Since DFP-Pz is a core for fungicides, basic toxicology is mandatory.

Method: OECD 425 (Up-and-Down Procedure).

  • Starting Dose: 175 mg/kg (PO).

  • Observation: Monitor intensively for 4 hours, then daily for 14 days.

  • Endpoints:

    • Clinical signs: Tremors, lethargy, salivation (cholinergic signs often seen with pyrazole toxicity).

    • Body weight changes.

    • Gross necropsy (Liver/Kidney).

References

  • In vitro and in vivo profile of 2-(3-difluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor. Source: PubMed / Journal of Medicinal Chemistry URL:[Link] (Search Term: "canine COX-2 inhibitor pyrazole")

  • Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Source: ResearchGate URL:[Link]

  • Current status of pyrazole and its biological activities. Source: PubMed Central (PMC) URL:[Link]

Sources

structure-activity relationship (SAR) studies of 5-(difluoromethyl)-3-phenyl-1H-pyrazole analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the design, synthesis, and biological evaluation of 5-(difluoromethyl)-3-phenyl-1H-pyrazole analogs. While trifluoromethyl (


) groups are ubiquitous in medicinal chemistry, the difluoromethyl (

) group has emerged as a superior bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[1] It functions as a Lipophilic Hydrogen Bond Donor (LHBD) , offering a unique combination of metabolic stability, lipophilicity modulation, and hydrogen-bonding capability that

lacks.[1]

This guide provides a self-validating protocol for the regioselective synthesis of these scaffolds and outlines a Structure-Activity Relationship (SAR) strategy focusing on mitochondrial Complex II (Succinate Dehydrogenase) inhibition as a primary biological model.[1]

The Advantage: Mechanistic Rationale

The transition from a methyl (


) or trifluoromethyl (

) group to a difluoromethyl (

) group is not merely a steric modification; it is an electronic toggle switch.[1]
  • Lipophilic Hydrogen Bond Donor (LHBD): Unlike

    
     (which is purely hydrophobic and electron-withdrawing), the 
    
    
    
    proton is sufficiently acidic (due to the electronegativity of the two fluorine atoms) to act as a weak hydrogen bond donor.[1][2]
  • Bioisosterism: The

    
     group acts as a bioisostere for alcohols and thiols but improves membrane permeability by masking the polarity associated with traditional H-bond donors.
    
  • Metabolic Blockade: The

    
     bond strength renders the position resistant to cytochrome P450-mediated oxidation, extending the half-life (
    
    
    
    ) compared to non-fluorinated alkyl analogs.[1]

Chemical Synthesis Strategy

The Regioselectivity Challenge

The condensation of aryl hydrazines with non-symmetrical 1,3-diketones (e.g., 4,4-difluoro-1-phenylbutane-1,3-dione) typically yields a mixture of two regioisomers:

  • 1,5-isomer: 1-aryl-5-(difluoromethyl)-3-phenyl-1H-pyrazole.[1]

  • 1,3-isomer: 1-aryl-3-(difluoromethyl)-5-phenyl-1H-pyrazole.[1]

Controlling this regiochemistry is critical, as the biological activity often resides exclusively in one isomer. The protocol below utilizes solvent acidity to direct the nucleophilic attack.

Protocol: Regioselective Cyclocondensation[1]

Objective: Synthesis of 1-(4-chlorophenyl)-5-(difluoromethyl)-3-phenyl-1H-pyrazole.

Reagents:

  • 4,4-difluoro-1-phenylbutane-1,3-dione (1.0 eq)[1]

  • 4-chlorophenylhydrazine hydrochloride (1.1 eq)[1]

  • Solvent System A (for 1,5-isomer): Ethanol (EtOH) + HCl (catalytic)[1]

  • Solvent System B (for 1,3-isomer): Glacial Acetic Acid (AcOH)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 4,4-difluoro-1-phenylbutane-1,3-dione (2.0 mmol) in 10 mL of the chosen solvent system.

  • Addition: Add 4-chlorophenylhydrazine hydrochloride (2.2 mmol) in a single portion.

  • Reflux:

    • System A: Heat to reflux (78°C) for 4 hours. The acidic ethanol promotes attack at the more electrophilic carbonyl (adjacent to the

      
      ), favoring the 1,5-isomer .[1]
      
    • System B: Heat to reflux (118°C) for 6 hours.

  • Work-up: Cool reaction mixture to room temperature. Pour into ice-cold water (50 mL).

  • Isolation: The precipitate is filtered and washed with cold water.

  • Purification: Recrystallize from ethanol/water (9:1) to obtain the pure regioisomer.[1]

  • Validation: Verify regiochemistry using

    
     NMR (
    
    
    
    coupling constants differ between positions 3 and 5) or NOESY experiments (interaction between N-aryl protons and the pyrazole C4-H).
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Fluorinated Beta-Diketone Hydrazine Add Aryl Hydrazine Start->Hydrazine Decision Target Regioisomer? Hydrazine->Decision PathA Route A: Kinetic Control (Ethanol/HCl) Decision->PathA 5-CF2H preferred PathB Route B: Thermodynamic Control (Glacial AcOH) Decision->PathB 3-CF2H preferred ProdA Major Product: 1,5-isomer (Target) PathA->ProdA ProdB Major Product: 1,3-isomer PathB->ProdB Validation Validation: 19F NMR / NOESY ProdA->Validation ProdB->Validation

Figure 1: Decision tree for the regioselective synthesis of difluoromethyl pyrazoles. Solvent choice directs the nucleophilic attack of the hydrazine nitrogen.

SAR Design & Logic

To map the Structure-Activity Relationship effectively, modifications are divided into three zones.

ZoneStructural MoietyModification StrategyRationale
A Phenyl Ring (C3) -F, -Cl, -OMe, -CN (Ortho/Meta/Para)Probes electronic effects (

) and steric constraints.[1] Ortho-substitution often locks conformation via atropisomerism.[1]
B Pyrazole Nitrogen (N1) Phenyl, Pyridyl, Methyl, HModulates solubility (LogP) and metabolic stability.[1] N-Aryl groups provide

-stacking opportunities.[1]
C Difluoromethyl (C5) Fixed (

)
The anchor point.[1] Acts as the H-bond donor to the target receptor (e.g., Serine or Histidine residues).[1]
SAR Visualization

SAR_Logic Core Scaffold: 5-(CF2H)-3-Ph-Pyrazole ZoneA Zone A (Phenyl Ring) Electronic Tuning Core->ZoneA ZoneB Zone B (N1-Substituent) Solubility & Metabolism Core->ZoneB ZoneC Zone C (CF2H Group) H-Bond Donor Anchor Core->ZoneC Effect1 Pi-Stacking / Steric Lock ZoneA->Effect1 Effect2 LogP / t1/2 Extension ZoneB->Effect2 Effect3 Bioisostere of -OH/-SH ZoneC->Effect3

Figure 2: Strategic SAR zones for optimizing the difluoromethyl-pyrazole scaffold.

Biological Protocol: Succinate Dehydrogenase (SDH) Inhibition[1]

The 5-(difluoromethyl)-pyrazole scaffold is a privileged structure for inhibiting Succinate Dehydrogenase (Complex II), a key target in both antifungal agrochemicals and mitochondrial-targeted cancer therapies.[1]

Assay Principle

The assay measures the reduction of DCPIP (2,6-dichlorophenolindophenol) by Succinate Dehydrogenase.[1] As succinate is oxidized to fumarate, electrons are transferred to the artificial acceptor DCPIP, causing a color change from blue (oxidized) to colorless (reduced).[1] Inhibitors prevent this color change.

Step-by-Step Protocol
  • Mitochondrial Preparation: Isolate mitochondria from fresh mouse liver or use commercially available S. cerevisiae mitochondrial fractions. Keep on ice.

  • Reagent Setup:

    • Buffer: 50 mM Potassium Phosphate (pH 7.4).[1]

    • Substrate: 20 mM Sodium Succinate.

    • Indicator: 50 µM DCPIP.

    • Activator: 1 mM Phenazine Methosulfate (PMS) - acts as an intermediate electron carrier.[1]

  • Compound Preparation: Dissolve SAR analogs in DMSO. Prepare serial dilutions (0.01 µM to 100 µM). Final DMSO concentration in assay must be <1%.

  • Reaction Initiation:

    • In a 96-well plate, add 170 µL Buffer, 10 µL Mitochondria suspension, and 10 µL Compound. Incubate for 10 mins at 25°C.

    • Add 10 µL DCPIP and 10 µL PMS.

    • Start reaction by adding 10 µL Sodium Succinate (Final Volume: 220 µL).

  • Measurement: Monitor absorbance at 600 nm kinetically for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the slope (rate of reduction) for each concentration. Plot % Inhibition vs. Log[Concentration] to determine

    
    .[1]
    

Data Interpretation & Expected Trends[1]

When analyzing data from the


 pyrazole library, look for the following trends:
ParameterObservationMechanistic Interpretation

Shift

analog is 5x more potent than

Indicates a critical H-bond interaction.[1] The

proton is donating to a receptor residue (likely a backbone carbonyl).[1]
Lipophilicity LogP(

) < LogP(

)

is less lipophilic than

but more lipophilic than

.[1] It balances permeability with solubility.
Regio-isomerism 1,5-isomer >> 1,3-isomerConfirming the binding pocket shape.[1] The 1,5-geometry likely positions the phenyl ring for optimal

-stacking while directing the

toward the polar pocket.

References

  • Zafrani, Y., et al. (2017).[1][3] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[1][3] [1]

  • Wu, Z., et al. (2023).[1] 1-(Substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors.[1][4] Journal of Agricultural and Food Chemistry. [1][5]

  • Deng, X., & Mani, N. S. (2008).[1][6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.[1] [1]

  • Sessler, C. D., et al. (2017).[1][3] CF2H, a Hydrogen Bond Donor.[2][3][7][8][9] Journal of the American Chemical Society, 139(27), 9325–9332.[1] [1]

Sources

Application Note: Kinetic Characterization and Inhibition Profiling of Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026


 generation and Mechanism of Action (MoA) determination for pyrazole-based inhibitors.

Introduction: The Pyrazole Paradox

Pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Sildenafil (PDE5 inhibitor). Their planar, aromatic nature allows for potent


-stacking interactions within enzyme active sites, particularly in kinases and oxidoreductases.

However, these same physicochemical properties introduce significant assay risks. Pyrazoles are prone to aqueous insolubility and colloidal aggregation , leading to false positives (promiscuous inhibition) rather than true specific binding. Furthermore, many pyrazoles exhibit intrinsic fluorescence, interfering with standard readout technologies.

This guide provides a self-validating protocol to distinguish true enzymatic inhibition from assay artifacts, ensuring data integrity for SAR (Structure-Activity Relationship) decisions.

Phase 1: Compound Management & Solubility (The "Pre-Game")

Objective: Ensure the compound is monomeric and soluble at the tested concentrations. Common Failure Mode: Compound precipitation upon transfer from DMSO stock to aqueous buffer results in a "flat" dose-response curve or random noise.

Protocol: "DMSO-First" Serial Dilution

Directly diluting a high-concentration DMSO stock into buffer often causes immediate precipitation (the "crashing out" effect). Use the Intermediate Dilution Method :

  • Stock Prep: Prepare a 10 mM stock solution of the pyrazole derivative in 100% anhydrous DMSO.

  • Serial Dilution: Perform all serial dilutions (e.g., 1:3) in 100% DMSO first.

    • Why: This maintains solubility across the gradient.

  • Transfer: Transfer a small volume (e.g., 0.5

    
    L) of the DMSO dilution series into the assay plate containing buffer.
    
    • Target: Final DMSO concentration should be

      
       1% (v/v) to avoid solvent-induced enzyme inactivation.
      
  • Visual/Optical Check: Before adding enzyme, inspect the plate.

    • High-Throughput: Use a nephelometer to detect light scattering (precipitates).

    • Manual: Hold plate against a dark background; look for turbidity.

Critical Control: Include a "Buffer Only" row with the same % DMSO but no compound. If the enzyme activity drops >10% compared to 0% DMSO, your enzyme is solvent-sensitive.

Phase 2: Assay Development & Artifact Exclusion

Objective: Differentiate specific inhibition from aggregation-based sequestration. Mechanism: Planar pyrazoles can stack to form colloidal particles that sequester enzyme on their surface, inhibiting it non-specifically.

The "Detergent Test" (Mandatory for Pyrazoles)

Promiscuous aggregators are sensitive to non-ionic detergents, which disrupt the colloids. Specific inhibitors are not affected.

Experimental Setup: Run two parallel


 curves for the lead pyrazole compound:
  • Condition A: Standard Assay Buffer.

  • Condition B: Standard Assay Buffer + 0.01% Triton X-100 (or Tween-20).

Data Interpretation:

ObservationDiagnosisAction

(A)


(B)
True InhibitionProceed to MoA studies.

(A)


(B)
Aggregation ArtifactThe compound is a promiscuous aggregator. Discard or re-engineer scaffold.
No Inhibition in B False PositiveCompound activity is entirely dependent on colloid formation.
Diagram 1: Screening & Triage Workflow

This workflow illustrates the logical progression from compound prep to validated hit.

PyrazoleScreeningWorkflow Start Pyrazole Library (10mM DMSO Stock) Dilution Serial Dilution (100% DMSO) Start->Dilution Transfer Transfer to Assay Buffer (Final DMSO < 1%) Dilution->Transfer SolubilityCheck Solubility Check (Nephelometry) Transfer->SolubilityCheck EnzymeAdd Add Enzyme + Substrate (Kinetic Read) SolubilityCheck->EnzymeAdd No Precipitate ResultArtifact Artifact: Aggregation (Discard) SolubilityCheck->ResultArtifact Precipitate Decision1 Is IC50 < 10 µM? EnzymeAdd->Decision1 DetergentTest Detergent Test (+/- 0.01% Triton X-100) Decision1->DetergentTest Yes Decision1->ResultArtifact No DetergentTest->ResultArtifact Shift > 3-fold ResultValid Valid Hit (Proceed to MoA) DetergentTest->ResultValid No Shift

Caption: Logical workflow for filtering pyrazole compounds, emphasizing solubility checks and detergent-based validation to remove false positives.

Phase 3: Mechanism of Action (MoA)

Once a pyrazole is validated as a specific inhibitor, you must determine how it inhibits.

Experiment A: Competition Studies (ATP/Substrate)

Many pyrazoles target the ATP-binding pocket of kinases. To confirm this:

  • Generate

    
     curves at 3 different substrate concentrations  (e.g., 
    
    
    
    ,
    
    
    ,
    
    
    ).
  • Cheng-Prusoff Correction: If the inhibitor is competitive, the

    
     will increase linearly with substrate concentration.
    
    
    
    
    • Note: If

      
       is constant regardless of 
      
      
      
      , the inhibition is Non-Competitive (allosteric).
Experiment B: Time-Dependent Inhibition (TDI)

Some pyrazoles exhibit slow-binding kinetics or covalent modification (e.g., Michael acceptors on the pyrazole ring).

Protocol:


 Shift Assay 
  • T0 (No Pre-incubation): Add Enzyme and Substrate simultaneously to the inhibitor. Measure rate immediately.

  • T30 (Pre-incubation): Incubate Enzyme + Inhibitor for 30 minutes before adding Substrate.

  • Calculation:

    
    
    
    • Shift < 1.5: Reversible, fast-binding.

    • Shift > 3.0: Time-dependent inhibition (Slow-binding or Covalent).

Diagram 2: MoA Decision Logic

This diagram guides the interpretation of kinetic data.

MoALogic Input Validated Hit SubstrateVar Vary Substrate [S] (0.5Km, Km, 10Km) Input->SubstrateVar CompCheck Does IC50 Increase? SubstrateVar->CompCheck Competitive Competitive (ATP-site binder) CompCheck->Competitive Yes (Linear) NonComp Non-Competitive (Allosteric) CompCheck->NonComp No (Constant) TimeCheck Pre-incubation Shift? Competitive->TimeCheck NonComp->TimeCheck Reversible Fast Reversible TimeCheck->Reversible Shift < 1.5x SlowBind Slow/Covalent (TDI) TimeCheck->SlowBind Shift > 3x

Caption: Decision tree for categorizing inhibition modality based on substrate competition and pre-incubation shifts.

References

  • Assay Guidance Manual (NCBI). Assay Interference by Aggregation. Available at: [Link]

  • Assay Guidance Manual (NCBI). Enzyme Inhibition Assays: Basic Issues and Troubleshooting. Available at: [Link]

  • Shoichet, B. K. (2006). Screening in a spirit of false hope: aggregation-based inhibition in drug discovery. (Referenced via general principles of promiscuous inhibition in search results).
  • Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. (Foundational equation referenced in standard kinetic protocols).

Sources

Application Note: High-Throughput Screening of Pyrazole Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: Kinases & Protein-Protein Interactions Methodology: TR-FRET & Acoustic Droplet Ejection Version: 2.4 (2026)

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Ruxolitinib (JAK inhibitor), Crizotinib (ALK inhibitor), and Celecoxib (COX-2 inhibitor). Its ability to act as both a hydrogen bond donor and acceptor allows it to mimic peptide bonds and bind with high affinity to ATP-binding pockets.

However, screening pyrazole libraries presents distinct challenges:

  • Autofluorescence: Substituted pyrazoles often exhibit fluorescence in the blue/green spectrum, interfering with standard intensity-based assays.

  • Solubility & Aggregation: Lipophilic derivatives can precipitate or form colloidal aggregates, leading to promiscuous inhibition (false positives).

This Application Note details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol designed specifically to mitigate these artifacts. We integrate Acoustic Droplet Ejection (ADE) for precise nanoliter dispensing, ensuring a robust, artifact-free screening campaign.

Part 1: Strategic Rationale & Library Management

The Pyrazole Advantage

Pyrazoles are favored in HTS because they offer rigid geometry with defined vectors for side-chain attachment. In kinase inhibitors, the pyrazole nitrogen often forms a critical hydrogen bond with the hinge region of the kinase.

  • Mechanism: Competitive ATP inhibition or Allosteric modulation.

  • Library Composition: We recommend a diversity set focusing on 3,5-disubstituted and 1,3,5-trisubstituted pyrazoles to maximize chemical space coverage.

Compound Management via Acoustic Droplet Ejection (ADE)

Traditional tip-based liquid handling poses a risk of cross-contamination and compound loss due to the "stickiness" of lipophilic pyrazoles. We utilize ADE (e.g., Labcyte Echo or similar) for contactless transfer.[1]

Protocol: Assay-Ready Plate (ARP) Generation

  • Source Plate: 384-well Low Dead Volume (LDV) plate containing 10 mM pyrazole stocks in 100% DMSO.

  • Destination Plate: 384-well white, low-volume, non-binding surface (NBS) plate.

  • Transfer: Eject 20 nL of compound directly into the dry destination wells.

    • Why: 20 nL in a final 10 µL assay volume equals 0.2% DMSO. This minimizes solvent effects while maintaining solubility.

  • Quality Control: Centrifuge ARPs at 1000 x g for 1 min to ensure compound is at the bottom of the well before reagent addition.

Part 2: Primary Assay Protocol (TR-FRET)

Why TR-FRET?

Standard FRET fails with pyrazoles because many library members fluoresce at similar wavelengths to standard acceptors (e.g., Fluorescein).

  • The Solution: TR-FRET uses Lanthanide donors (Europium or Terbium) with extremely long fluorescence lifetimes (milliseconds).[2][3]

  • The Mechanism: By introducing a time delay (50–100 µs) between excitation and measurement, short-lived background fluorescence (from the pyrazole compounds or plasticware) decays completely. Only the specific FRET signal remains.[2]

Reagent Setup (Kinase Model)
  • Target: Recombinant Kinase (e.g., JAK2) tagged with GST or 6xHis.

  • Substrate: Biotinylated peptide substrate specific to the kinase.

  • Donor: Europium-cryptate labeled anti-GST/His antibody.

  • Acceptor: XL665 (allophycocyanin derivative) labeled Streptavidin.

Step-by-Step Workflow

Step 1: Enzymatic Reaction (1 hour)

  • To the ARP (containing 20 nL compound), add 5 µL of 2X Kinase Buffer containing the enzyme.

    • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (detergent prevents aggregation).

  • Incubate for 10 min at RT (allows compound to bind).

  • Add 5 µL of 2X Substrate/ATP Mix (Start Reaction).

  • Seal and incubate for 60 min at RT.

Step 2: Detection (1 hour)

  • Add 10 µL of Detection Buffer containing EDTA (to stop the kinase reaction), Eu-Antibody, and SA-XL665.

    • Note: The EDTA chelates Mg++, stopping phosphorylation immediately.

  • Incubate for 60 min at RT (allows FRET complex assembly).

Step 3: Measurement

  • Read on an HTS Multimode Reader (e.g., EnVision, PHERAstar).

  • Settings:

    • Excitation: 337 nm (Laser or Flash lamp).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs | Integration Time: 400 µs.

Part 3: Visualization of Workflows

Diagram 1: HTS Workflow for Pyrazole Libraries

This diagram illustrates the flow from library storage to hit identification, emphasizing the acoustic transfer and TR-FRET readout.

HTS_Workflow Library Pyrazole Library (10mM in DMSO) ADE Acoustic Droplet Ejection (20 nL) Library->ADE ARP Assay Ready Plate (Dry) ADE->ARP Enzyme Add Kinase + Buffer ARP->Enzyme Reaction Add ATP/Substrate (60 min Incubation) Enzyme->Reaction Detect Add Detection Mix (Eu-Ab + XL665 + EDTA) Reaction->Detect Read TR-FRET Readout (665nm / 620nm) Detect->Read Analysis Data Analysis (Z-Prime & Hit Calling) Read->Analysis

Caption: Figure 1. Automated HTS workflow utilizing Acoustic Droplet Ejection for precision dosing and TR-FRET for robust detection.

Diagram 2: TR-FRET Mechanism (Signal vs. Noise)

This diagram explains how the Time-Resolved aspect filters out the pyrazole autofluorescence.

TR_FRET_Mechanism cluster_0 Fluorescence Decay Timeline Excitation Excitation Pulse (337 nm) Background Pyrazole Autofluorescence (Lifetime: <10 ns) Excitation->Background Immediate Signal Specific FRET Signal (Lifetime: ms range) Excitation->Signal Long-lived Delay Delay Window (50 - 100 µs) Measurement Measurement Window (Detects only Signal) Delay->Measurement Gating Signal->Measurement

Caption: Figure 2. Temporal gating in TR-FRET eliminates short-lived interference from autofluorescent pyrazole compounds.

Part 4: Data Analysis & Validation (Self-Validating System)

Ratiometric Calculation

Raw intensity data is unreliable due to well-to-well volume variations or "inner filter effects" (colored compounds absorbing light). You must calculate the HTRF Ratio:



  • Why: If a pyrazole compound quenches the donor (Europium), both 620nm and 665nm signals drop, but the ratio remains constant, preventing false positives.

Assay Robustness (Z-Factor)

Before screening the full library, validate the plate using High Controls (HC, Enzyme + Substrate + DMSO) and Low Controls (LC, No Enzyme or excess Inhibitor).



  • Acceptance Criteria: A Z' > 0.5 is mandatory for HTS. For kinase TR-FRET assays, aim for Z' > 0.7 .

Hit Triage & Orthogonal Testing
  • Remove PAINS: Filter hits against "Pan-Assay Interference Compounds" structures.

  • Detergent Sensitivity: Re-test hits with 0.01% and 0.1% Triton X-100. If potency drops significantly with higher detergent, the compound is likely an aggregator (colloidal artifact) rather than a true binder.

  • Thermal Shift: Validate true binding using Differential Scanning Fluorimetry (DSF). Pyrazoles binding to the ATP pocket should significantly stabilize the protein ($ \Delta T_m > 2^\circ C $).

References

  • Pyrazole as a Privileged Scaffold

    • Ansari, A. et al. (2017). Biologically active pyrazole derivatives. New Journal of Chemistry. Link

    • Note: Validates the structural importance of pyrazoles in modern drug design.
  • HTS Assay Validation Standards

    • Iversen, P.W. et al. (2012).[4][5] HTS Assay Validation. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[5] Link

    • Note: The gold standard for calculating Z-factors and validating pl
  • TR-FRET Methodology

    • Degorce, F. et al. (2009). HTRF: A technology tailored for drug discovery - A review of theoretical aspects and recent applications. Current Chemical Genomics. Link

    • Note: Detailed physics of the time-resolved measurement utilized in this protocol.
  • Acoustic Droplet Ejection (ADE)

    • Ellson, R. et al. (2005). Precise noncontact dispensing of nanoliter volumes of fluids for high-throughput screening. Journal of the Association for Laboratory Automation. Link

    • Note: Foundational paper on the accuracy of acoustic dispensing for DMSO libraries.
  • Assay Interference & Artifacts

    • Thorne, N. et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link

    • Note: Critical reading for understanding aggregation and autofluorescence in small molecule libraries.

Sources

use of 5-(difluoromethyl)-3-phenyl-1H-pyrazole as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterizing Hydrophobic Active Sites using 5-(difluoromethyl)-3-phenyl-1H-pyrazole

Part 1: Introduction & Scientific Rationale

The Probe at a Glance this compound (hereafter referred to as DMPP-1 ) is not merely a synthetic intermediate; it is a high-value mechanistic probe used in Fragment-Based Drug Discovery (FBDD) and chemical biology.[1] Its utility stems from the unique physicochemical properties of the difluoromethyl (CHF₂) group attached to the pyrazole scaffold.[2]

Why This Probe Matters In modern drug design, mapping the electrostatic and hydrophobic landscape of a target protein's active site is critical.[3] DMPP-1 serves as a specific tool to interrogate Lipophilic Hydrogen Bond Donor (LHBD) interactions.[1]

  • The "Fluorine Effect": Unlike the trifluoromethyl group (-CF₃), which is purely hydrophobic and electron-withdrawing, the difluoromethyl group (-CHF₂) contains a polarized C-H bond that can act as a weak hydrogen bond donor while maintaining high lipophilicity.[1]

  • Target Class Utility:

    • Mitochondrial Complex II (SDH): DMPP-1 mimics the ubiquinone ring system, probing the Q-site of Succinate Dehydrogenase (SDH).[1] It is the core pharmacophore of SDHI fungicides (e.g., Fluxapyroxad).[3]

    • Kinase Hinge Binders: The pyrazole-phenyl motif binds to the ATP-binding hinge region, while the CHF₂ group probes the "gatekeeper" or solvent-front regions for H-bonding potential.[1]

Part 2: Experimental Protocols

Workflow 1: Fragment-Based Screening via Ligand-Observed NMR

Objective: To validate direct binding of DMPP-1 to the target protein and map the binding epitope.[1]

Materials:

  • Target Protein (e.g., Kinase domain or SDH subunit, >95% purity).[3]

  • DMPP-1 (dissolved in d6-DMSO to 100 mM stock).[1]

  • Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D₂O.[3]

Protocol:

  • Sample Preparation:

    • Prepare a "Cocktail" sample containing the target protein (10 μM) and DMPP-1 (500 μM).[1]

    • Prepare a "Reference" sample containing only DMPP-1 (500 μM) in buffer.[1]

  • STD-NMR Acquisition (Saturation Transfer Difference):

    • Use a pulse sequence with on-resonance irradiation at -1.0 ppm (protein methyls) and off-resonance at 30 ppm.[1]

    • Acquisition: 512 scans, relaxation delay 2s.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.[1]

    • Interpretation: Signals from the phenyl ring protons and the CHF₂ proton (triplet at ~6.6-7.2 ppm, J_HF ~55 Hz) appearing in the difference spectrum indicate magnetization transfer from protein to ligand.[1]

    • Validation: If the CHF₂ proton signal intensity is high in the STD spectrum, it confirms the CHF₂ group is in close contact (<5 Å) with the protein surface.[3]

Workflow 2: Functional Probe Assay – Mitochondrial Complex II Inhibition

Objective: To quantify the biological effect of DMPP-1 on Succinate Dehydrogenase (SDH) activity, validating its role as a respiration inhibitor.[1][3]

Principle: SDH catalyzes the oxidation of succinate to fumarate, coupled to the reduction of ubiquinone (Q) to ubiquinol.[3] We use DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor which turns from blue (oxidized) to colorless (reduced).[1]

Reagents:

  • Mitochondrial fraction (isolated from liver or cell culture).

  • Assay Buffer: 50 mM K-Phosphate (pH 7.4), 1 mM EDTA.[1]

  • Substrate: 20 mM Sodium Succinate.[1]

  • Electron Acceptor: 50 μM DCPIP.[1]

  • Probe: DMPP-1 (Concentration range: 0.1 μM – 100 μM).[1]

Step-by-Step Protocol:

  • Baseline Setup: In a 96-well plate, add 160 μL Assay Buffer and 20 μL Mitochondrial fraction (10 μg protein).

  • Probe Incubation: Add 10 μL of DMPP-1 at varying concentrations. Incubate at 25°C for 10 minutes to allow equilibrium binding at the Q-site.

  • Reaction Initiation: Add 10 μL of Sodium Succinate/DCPIP mix.

  • Kinetic Measurement: Immediately measure Absorbance at 600 nm every 30 seconds for 10 minutes.

  • Calculation:

    • Calculate the slope (ΔOD/min) for the linear portion.

    • Plot % Activity vs. Log[DMPP-1].[1]

    • Determine IC₅₀.[1]

Expected Results Table:

CompoundRoleIC₅₀ (Est.)[4]Mechanistic Insight
DMPP-1 Probe 5 - 50 μM Binds Q-site; CHF₂ donates H-bond to Tyr/His residues.
Pyrazole (Unsub)Negative Ctrl>1000 μMScaffold alone lacks binding energy.[1]
FluxapyroxadPositive Ctrl< 0.1 μMOptimized drug with full linker/tail.[1]

Part 3: Mechanistic Visualization

The following diagram illustrates the "Fluorine Scan" logic used to validate the specific contribution of the CHF₂ group using DMPP-1.

FluorineScan cluster_0 Mechanistic Validation Logic Probe DMPP-1 (Probe) Target Hydrophobic Pocket (Target Protein) Probe->Target Binds via HBond H-Bond Donor (C-H---O) Probe->HBond CHF2 Group Lipo Lipophilic Interaction Probe->Lipo Target->HBond Target->Lipo CF3 CF3 Analog (No H-Bond) CF3->Target Loss of Potency (Steric/No H-bond) CH3 CH3 Analog (Weak Lipo) CH3->Target Loss of Potency (Metabolic Liab.)

Caption: Mechanistic validation of DMPP-1. Comparison with CF3 and CH3 analogs isolates the specific "Lipophilic Hydrogen Bond Donor" contribution of the difluoromethyl group.[3]

Part 4: Critical Analysis & Troubleshooting

1. Solubility Management: DMPP-1 is lipophilic (cLogP ~ 2.5).[1]

  • Risk:[1][3] Precipitation in aqueous buffers >100 μM.[1]

  • Solution: Keep DMSO concentration constant (e.g., 1%) across all assay points.[3] For NMR, use 10% d6-DMSO/D₂O mixtures to maintain solubility without suppressing protein signals.[1][3]

2. The "Tautomer Trap": In solution, 3-phenyl-5-(difluoromethyl)pyrazole and 5-phenyl-3-(difluoromethyl)pyrazole are tautomers.[1]

  • Insight: The binding event selects one tautomer.

  • Validation: If X-ray crystallography is available, check the position of the pyrazole NH.[3] In the absence of structure, N-methylation of the probe (creating two fixed isomers) can determine which tautomer is the active species.[1]

3. Safety Note (Fluorine Chemistry): While DMPP-1 is stable, its metabolic degradation (if used in cell culture >24h) can release fluoride ions or difluoroacetic acid.[1] Always include a viability control (e.g., CellTiter-Glo) to distinguish specific target inhibition from general toxicity.[1]

References

  • Zafrani, Y., et al. (2017).[3][5] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[3] Link[1][5]

  • Scott, D. E., et al. (2016).[3] "Fragment-Based Drug Discovery: A Practical Approach." Methods in Molecular Biology, 1008, 1-28.[1][3] Link

  • Horsefield, R., et al. (2006).[3] "Structural and computational analysis of the quinone-binding site of complex II (succinate-ubiquinone oxidoreductase)." Journal of Biological Chemistry, 281(11), 7309-7316.[1][3] Link

  • Meanwell, N. A. (2018).[3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[3] Link[1]

Sources

Advanced Profiling of Phenylpyrazoles: Resistance Mechanisms, Enantioselective Toxicity, and Residue Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Grounding

Phenylpyrazoles, anchored by the flagship compound fipronil , represent a critical class of insecticides acting as non-competitive antagonists of the GABA-gated chloride channels (GABA-Cls). Unlike neonicotinoids which act on nicotinic acetylcholine receptors, phenylpyrazoles target the inhibitory nervous system.

While highly effective, their utility is threatened by two primary factors:

  • Target-Site Resistance: specifically the Rdl (Resistance to dieldrin) mutation.

  • Environmental Toxicity: Acute lethality to non-target pollinators (honeybees), complicated by chiral specificities.

This guide provides a validated technical framework for researching these compounds, moving beyond basic efficacy testing to advanced molecular surveillance and enantioselective analysis.

Mechanism of Action (MoA)

Fipronil binds to the pore of the GABA receptor, preventing the influx of chloride ions. This inhibition blocks the "calming" signal of the nervous system, leading to hyperexcitation, convulsions, and death. Selectivity is derived from the higher binding affinity to insect GABA receptors compared to mammalian counterparts.

G GABA GABA Neurotransmitter Receptor_Open GABA-Cl Channel (Open State) GABA->Receptor_Open Binds Cl_Influx Chloride Ion (Cl-) Influx Receptor_Open->Cl_Influx Permits Receptor_Blocked GABA-Cl Channel (Blocked Pore) Receptor_Open->Receptor_Blocked Modulation Inhibition Neural Inhibition (Calming) Cl_Influx->Inhibition Hyperpolarization Fipronil Fipronil (Phenylpyrazole) Fipronil->Receptor_Blocked Antagonistic Binding (Pore Blocker) Receptor_Blocked->Cl_Influx Prevents Hyperexcitation Hyperexcitation & Convulsions Receptor_Blocked->Hyperexcitation Depolarization

Figure 1: Mechanism of Action. Fipronil acts as a pore blocker, preventing chloride influx and causing lethal hyperexcitation.

Protocol A: Molecular Surveillance of Rdl Resistance

The primary driver of phenylpyrazole resistance is the A296G mutation (Alanine to Glycine substitution at amino acid 296) in the Rdl gene. This mutation introduces steric hindrance that prevents fipronil from binding effectively to the channel pore.

Objective: Rapid genotyping of field populations to detect early-stage resistance alleles.

Materials
  • Template: Genomic DNA extracted from individual insect thorax (e.g., Anopheles, Nilaparvata lugens).

  • Primers: Allele-Specific (AS-PCR) set.

    • Forward (Susceptible): Ends in 3' with 'C' (matches Alanine codon GCG).

    • Forward (Resistant): Ends in 3' with 'G' (matches Glycine codon GGG).

    • Reverse: Common downstream primer.

Step-by-Step Workflow
  • DNA Extraction (High Throughput):

    • Place single insect in 1.5mL tube with 50µL Chelex-100 resin (5%).

    • Homogenize and incubate at 56°C for 30 mins, then 98°C for 5 mins.

    • Centrifuge at 12,000g for 3 mins. Use supernatant as template.

  • AS-PCR Amplification:

    • Run two parallel reactions per sample (one with Susceptible primer, one with Resistant).

    • Cycling:

      • 95°C (3 min)

      • 35 cycles: 94°C (30s) -> 60°C (30s, critical annealing temp) -> 72°C (45s).

      • 72°C (10 min).

  • Visualization:

    • Run products on 2% agarose gel stained with SYBR Safe.

    • Interpretation:

      • Band in "S" lane only: Homozygous Susceptible (SS).

      • Band in "R" lane only: Homozygous Resistant (RR).

      • Bands in both lanes: Heterozygous (SR).

Workflow Sample Field Sample (Thorax) Extraction Chelex DNA Extraction Sample->Extraction PCR_Split Split Reaction Extraction->PCR_Split PCR_S PCR: Susceptible Primer (GCG) PCR_Split->PCR_S PCR_R PCR: Resistant Primer (GGG) PCR_Split->PCR_R Gel Electrophoresis Analysis PCR_S->Gel PCR_R->Gel

Figure 2: Genotyping workflow for detecting the A296G Rdl mutation in field populations.

Protocol B: Enantioselective Residue Analysis

Fipronil is a chiral molecule containing a stereocenter at the sulfur atom. Commercial formulations are racemates (50:50 mixture of R and S enantiomers). However, environmental degradation and biological toxicity can be enantioselective.

Critical Insight: Research indicates that both enantiomers are highly toxic to honeybees, and degradation in plants often remains racemic. This protocol is essential for verifying environmental fate in soil and pollen.

Method: QuEChERS Extraction with Chiral LC-MS/MS
  • Sample Preparation (Soil/Pollen):

    • Weigh 5g of homogenized sample into a 50mL centrifuge tube.

    • Add 10mL Acetonitrile (ACN) containing 1% Acetic Acid.

    • Vortex vigorously for 1 min.

    • Add QuEChERS salt packet (4g MgSO4, 1g NaCl). Shake immediately for 1 min.

    • Centrifuge at 4,000 rpm for 5 mins.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer 1mL supernatant to d-SPE tube (containing PSA + C18).

    • Vortex 30s; Centrifuge 2 mins.

    • Filter supernatant (0.22 µm PTFE) into LC vial.

  • LC-MS/MS Conditions:

    • Column: Chiralpak AD-RH or Lux Cellulose-1 (150mm x 4.6mm, 5µm). Standard C18 cannot separate enantiomers.

    • Mobile Phase: Isocratic elution, Methanol:Water (80:20 v/v).

    • Flow Rate: 0.5 mL/min.

    • Detection: MRM Mode (Negative Ionization).

      • Precursor: 435.0 m/z

      • Product Ions: 330.0 m/z (Quant), 250.0 m/z (Qual).

Data Interpretation: Enantiomeric Fraction (EF)

Calculate EF to determine preferential degradation:



  • EF = 0.5: Racemic (No selective degradation).

  • EF > 0.5: Preferential loss of S-enantiomer.

Comparative Toxicity Data

The following table summarizes the toxicity profile of Fipronil and its enantiomers against Apis mellifera (Honeybee), highlighting the high risk regardless of chirality.

CompoundContact LD50 (ng/bee)Oral LC50 (mg/L)Relative Toxicity
Racemic Fipronil 3.860.053High
R(-)-Fipronil 3.450.037High
S(+)-Fipronil 3.380.045High
Fipronil-Sulfone ~4.00N/AHigh (Metabolite)

Note: Data derived from contact toxicity tests. Statistical analysis (ANOVA) typically shows no significant difference (p > 0.05) between enantiomers, suggesting that chiral purification is not a viable safety strategy for pollinators.

References

  • Gant, D. B., et al. (1998). "Fipronil: action at the GABA receptor." Reviews in Toxicology.

  • Taylor-Wells, J., et al. (2015). "The Rdl GABA receptor mutation A296G confers fipronil resistance." Journal of Neurochemistry.
  • Li, X., et al. (2010). "Toxicities of fipronil enantiomers to the honeybee Apis mellifera L. and enantiomeric compositions of fipronil in honey plant flowers." Environmental Toxicology and Chemistry.

  • Simon-Delso, N., et al. (2015). "Systemic insecticides (neonicotinoids and fipronil): trends, uses, mode of action and metabolites." Environmental Science and Pollution Research.
  • Anastassiades, M., et al. (2003).

Application Note: Optimized Formulation Strategies for 5-(Difluoromethyl)-3-Phenyl-1H-Pyrazole in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Challenge

The compound 5-(difluoromethyl)-3-phenyl-1H-pyrazole represents a classic "molecular chameleon" in drug discovery.[1][2] It combines a lipophilic phenyl ring with a difluoromethyl (


) group—a moiety increasingly prized as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl or thiol groups.[2]

However, this structural advantage creates a significant formulation hurdle. The combination of the aromatic phenyl ring and the fluorinated motif renders the molecule highly lipophilic (LogP estimated > 2.5) and poorly soluble in aqueous media.[2][3] Improper formulation often leads to compound precipitation upon dilution, resulting in false negatives (loss of effective concentration) or false positives (aggregates causing non-specific protein inhibition).

This guide provides a validated, step-by-step framework for solubilizing this compound for both in vitro (enzymatic/cellular) and in vivo (animal) applications, ensuring data integrity and reproducibility.

Physicochemical Profiling & Decision Logic

Before attempting formulation, it is critical to understand the molecule's behavior in solution.

  • Lipophilicity: The

    
     group increases lipophilicity compared to a methyl group but is less lipophilic than a trifluoromethyl (
    
    
    
    ) group. It can act as a weak hydrogen bond donor, which may influence solubility in polar aprotic solvents.
  • Acidity: The 1H-pyrazole NH is weakly acidic.[1][2] In highly basic conditions, it may deprotonate, increasing solubility, but this is rarely physiologically relevant for standard assays.

  • Aggregation Risk: High.[2] Rapid addition of DMSO stocks to water often causes immediate "crashing out."[2]

Formulation Decision Matrix

The following logic flow dictates the vehicle selection based on the assay type and required concentration.

FormulationLogic Start Start: Define Assay Requirement ConcCheck Target Concentration? Start->ConcCheck LowConc Low (< 10 µM) (In Vitro) ConcCheck->LowConc HighConc High (> 10 mg/kg) (In Vivo) ConcCheck->HighConc DMSO_Direct Direct DMSO Spike (< 0.1% Final DMSO) LowConc->DMSO_Direct Risk of Precip Intermediate Intermediate Dilution Step (Prevent Shock Precipitation) LowConc->Intermediate Preferred Route Administration Route? HighConc->Route SolventScreen Solubility Screen IV_IP IV / IP Injection (Must be Solution) Route->IV_IP Oral Oral Gavage (Suspension Acceptable) Route->Oral CoSolvent Co-Solvent System: 5% DMSO + 40% PEG400 + 5% Tween80 IV_IP->CoSolvent Suspension Suspension Vehicle: 0.5% Methylcellulose + 0.1% Tween 80 Oral->Suspension

Figure 1: Decision matrix for selecting the appropriate vehicle based on assay requirements.[1][2]

Protocol 1: Preparation of Master Stock Solution

Objective: Create a stable, high-concentration stock free of micro-aggregates.

Reagents:

  • Compound: this compound (Solid).[1][2]

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile Filtered (Sigma-Aldrich or equivalent). Note: Avoid Ethanol due to evaporation issues during storage.

Procedure:

  • Weighing: Weigh approximately 5–10 mg of the solid compound into a glass vial (avoid plastic if possible to prevent leaching).

  • Calculation: Calculate the volume of DMSO required to reach 10 mM or 50 mM .

    • Formula:

      
      
      
    • Note: The molecular weight (MW) is approx.[2] 194.18 g/mol (verify specific salt form).[2]

  • Dissolution: Add the calculated volume of DMSO.

  • Agitation: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at room temperature for 5 minutes.

  • Quality Check: Inspect against a dark background. The solution must be crystal clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Expert Insight: DMSO is hygroscopic.[2] Water absorption over time can cause this specific lipophilic compound to precipitate inside the stock vial.[2] Always warm the vial to room temperature before opening to prevent condensation.

Protocol 2: In Vitro Assay Formulation (Cellular/Enzymatic)

Challenge: Diluting a hydrophobic stock into aqueous media causes a "solubility shock," leading to precipitation that kills cells (physical damage) or inhibits enzymes non-specifically.

The "Intermediate Dilution" Method (Recommended): Do not pipette 1 µL of 100% DMSO stock directly into 1 mL of media. Instead, use a stepping stone.

Step-by-Step:

  • Prepare 100x Working Stock: Dilute the Master Stock (e.g., 10 mM) into pure DMSO to create a concentration 1000x higher than the final assay concentration.

  • Intermediate Step (The Buffer): Prepare an intermediate dilution in culture media (or buffer) without serum (serum proteins can bind the drug, but for solubility checks, serum-free is stricter).

    • Recipe: 990 µL Media + 10 µL of diluted DMSO stock.

    • Result: 1% DMSO concentration.[2][4][5] Vortex immediately.

  • Final Addition: Add this intermediate solution to your cell wells.

    • Example: Add 10 µL of the intermediate to 90 µL of cell suspension.

    • Final DMSO: 0.1% (Safe for most cell lines [1]).[2][6]

Solvent Compatibility Table:

SolventMax Final Conc.[1][2][5][6][7][8] (Cell Culture)Solubility Power for TargetRisk
DMSO 0.1% - 0.5%HighCytotoxicity > 1%
Ethanol < 0.1%ModerateEvaporation, metabolic interference
DMF < 0.1%HighHigh Toxicity (Avoid if possible)

Protocol 3: In Vivo Formulation (Animal Studies)

For animal studies, DMSO volume must be minimized (max 5-10% for IP/IV).[2] Since this compound is water-insoluble, you must use a Co-solvent System (for solutions) or a Suspending Agent (for oral delivery).[1][2]

Option A: Intraperitoneal (IP) or Intravenous (IV) Solution

Best for pharmacokinetics (PK) where bioavailability needs to be maximized.

Formulation Recipe (The "40/5" Mix):

  • 5% DMSO: Dissolve the compound completely in the required volume of DMSO (e.g., 50 µL).

  • 40% PEG400: Add Polyethylene Glycol 400 (400 µL) slowly to the DMSO solution. Vortex. The solution may warm up slightly.

  • 5% Tween 80: Add Polysorbate 80 (50 µL). Vortex.

  • 50% Saline/Water: Add sterile saline (500 µL) dropwise while vortexing.

    • Critical: If the solution turns cloudy (milky), the compound has crashed out. You must switch to Option B.

Option B: Oral Gavage (PO) Suspension

Best for toxicity studies or high-dose efficacy where solubility limits are exceeded.[1][2]

Formulation Recipe:

  • Vehicle: 0.5% (w/v) Methylcellulose (MC) + 0.1% Tween 80 in water.[2]

  • Preparation:

    • Weigh the solid compound.[2]

    • Add a tiny volume of Tween 80 (wetting agent) and grind with a mortar and pestle to form a paste.

    • Slowly add the 0.5% MC solution while triturating to form a uniform suspension.

    • Note: Shake well before dosing.[2]

Visualization of the Workflow

The following diagram illustrates the critical pathway from solid compound to assay-ready formulation, highlighting the divergence between solution and suspension strategies.

Workflow cluster_invitro In Vitro (Assay) cluster_invivo In Vivo (Animal) Solid Solid Compound (5-CF2H-3-Ph-Pyrazole) Stock Master Stock (DMSO, 50mM) Solid->Stock Dissolve Triturate Triturate with Methylcellulose Solid->Triturate For Suspension PreDil Intermediate Dilution (1% DMSO in Media) Stock->PreDil 1:100 Dilution PEG Add PEG400 + Tween80 Stock->PEG For Solution FinalWell Final Assay Well (0.1% DMSO) PreDil->FinalWell 1:10 Dilution Saline Add Saline (Dropwise) PEG->Saline Solution Clear Solution (IP/IV Ready) Saline->Solution Suspension Uniform Suspension (Oral Ready) Triturate->Suspension

Figure 2: Comprehensive workflow for preparing working solutions and suspensions.

References

  • Timm, M., et al. (2013). "Cytotoxicity of dimethyl sulfoxide (DMSO) in human cell lines." Archives of Toxicology. Validates the 0.1% - 0.5% safety threshold for DMSO in cell culture.[2][4][6]

  • Li, P., & Zhao, L. (2016). "Developing early formulations: Practice and perspective." International Journal of Pharmaceutics. Comprehensive guide on co-solvent systems (PEG/Tween) for lipophilic drugs.

  • Meanwell, N. A. (2011).[2] "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry. Details the physicochemical properties of the difluoromethyl (

    
    ) group. 
    
  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[2] Reviews techniques for Class II compounds like substituted pyrazoles.[2]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of 5-(difluoromethyl)-3-phenyl-1H-pyrazole in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, expert-level guide for the quantification of 5-(difluoromethyl)-3-phenyl-1H-pyrazole (hereafter referred to as 5-DFP ) in biological matrices.

This compound acts as a critical pharmacophore in COX-2 inhibitors (e.g., Mavacoxib derivatives) and agrochemical fungicides (e.g., Fluxapyroxad metabolites). Its analysis requires specific attention to its tautomeric nature and the electron-withdrawing effects of the difluoromethyl group.[1]

Introduction & Analyte Profiling

Quantifying 5-DFP presents unique challenges due to its amphoteric nature and prototropic tautomerism .[1] The presence of the difluoromethyl (-CHF₂) group significantly alters the electron density of the pyrazole ring compared to non-fluorinated analogs, increasing the acidity of the N-H bond.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
  • Molecular Weight: 194.18 g/mol [1]

  • LogP: ~2.5 – 2.8 (Moderately Lipophilic)[1]

  • pKa:

    • Acidic (NH): ~10.5 (Enhanced acidity due to -CHF₂ and -Phenyl electron withdrawal).[1]

    • Basic (N): ~1.5 (Weakly basic).

  • Solubility: Soluble in methanol, acetonitrile, ethyl acetate; sparingly soluble in water.[1]

Critical Analytical Insight: Due to the electron-withdrawing -CHF₂ group, Negative Electrospray Ionization (ESI-) often yields superior sensitivity and lower background noise compared to Positive mode (ESI+), although both are viable. This protocol prioritizes ESI- for maximum selectivity in complex matrices.[1]

Experimental Workflow

The following diagram outlines the decision matrix for sample preparation and ionization, ensuring the method is matched to the sensitivity requirements.

Workflow Start Biological Sample (Plasma/Tissue) Decision Sensitivity Requirement? Start->Decision PPT Protein Precipitation (>10 ng/mL) Decision->PPT Rapid Screening LLE Liquid-Liquid Extraction (<1 ng/mL) Decision->LLE High Sensitivity (Recommended) Clean Supernatant/Extract Evaporation & Reconstitution PPT->Clean LLE->Clean LC UHPLC Separation (C18, Acidic Mobile Phase) Clean->LC MS_Neg MS/MS: Negative ESI (Primary Mode) LC->MS_Neg Preferred MS_Pos MS/MS: Positive ESI (Alternative Mode) LC->MS_Pos If Co-eluting Acids present

Figure 1: Analytical workflow decision tree for 5-DFP quantification.

Sample Preparation Protocols

Given the LogP of ~2.5, Liquid-Liquid Extraction (LLE) is the gold standard for this analyte, providing cleaner extracts than protein precipitation (PPT) and better recovery than generic SPE.

Protocol A: Liquid-Liquid Extraction (Recommended)

Target: Plasma/Serum (Sensitivity: < 0.5 ng/mL)[1]

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., 5-methyl-3-phenyl-1H-pyrazole or a deuterated analog 5-DFP-d5 at 100 ng/mL).[1]

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

    • Note: MTBE provides a cleaner upper layer; Ethyl Acetate offers slightly higher recovery but more matrix effects.[1]

  • Agitation: Vortex vigorously for 5 minutes (or shake on a plate shaker at 1200 rpm).

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the organic (upper) supernatant to a clean 96-well plate or glass vial.

  • Dry Down: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (50:50). Vortex for 1 minute.

Protocol B: Protein Precipitation (Rapid Screening)

Target: Urine/High-Conc Plasma (Sensitivity: > 10 ng/mL)[1]

  • Aliquot: 50 µL sample.

  • Precipitate: Add 200 µL Acetonitrile (containing IS).

  • Vortex/Spin: Vortex 2 min; Centrifuge 10 min at 15,000 x g.

  • Dilute: Transfer 100 µL supernatant to a vial containing 100 µL Water (to match initial mobile phase).

LC-MS/MS Instrumentation & Conditions

Chromatographic Conditions (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Vol: 2 - 5 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Rationale: Even for Negative ESI, acidic mobile phase suppresses silanol activity and improves peak shape.[1] The "wrong-way" ionization (deprotonation in acidic media) is highly efficient for fluorinated pyrazoles in the source.[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
0.50 10 Start Gradient
3.00 90 Elution of Analyte
3.50 90 Wash
3.60 10 Re-equilibration

| 5.00 | 10 | End |[1]

Mass Spectrometry Parameters (ESI-)
  • Ionization: Negative Electrospray (ESI-).[1]

  • Capillary Voltage: 2.5 kV (Lower voltage reduces discharge in negative mode).[1]

  • Desolvation Temp: 500°C.

  • Source Temp: 150°C.

MRM Transitions (Multiple Reaction Monitoring): The difluoromethyl group facilitates a characteristic loss of HF (20 Da).[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone (V)Collision (eV)Type
5-DFP 193.1 [M-H]⁻ 173.1 [M-H-HF]⁻ 3018Quantifier
5-DFP193.1 [M-H]⁻129.1 [Ring Cleavage]⁻3032Qualifier
IS (Generic) 157.1 [M-H]⁻137.1 [M-H-HF]⁻3015Internal Std*

*Note: If using 5-methyl-3-phenyl-1H-pyrazole as IS, transitions will differ (e.g., 157 -> 130).[1]

Method Validation Criteria (FDA/EMA)

To ensure Trustworthiness and regulatory compliance, the method must meet these specific criteria:

  • Linearity:

    
     over the range of 0.5 – 500 ng/mL .[1] Use 
    
    
    
    weighting.[1]
  • Accuracy & Precision:

    • Intra-day & Inter-day CV% must be < 15% (20% at LLOQ).[1]

    • Accuracy must be within ±15% of nominal (±20% at LLOQ).

  • Matrix Effect (ME):

    • Calculate:

      
      [1]
      
    • Where

      
       = Response of analyte in neat solution, 
      
      
      
      = Response of analyte spiked into extracted blank matrix.
    • Acceptable range: 85% – 115%.[1]

  • Recovery:

    • Compare extracted QC samples vs. unextracted standards representing 100% recovery. LLE typically yields > 80%.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.[1]Ensure Mobile Phase A has 0.1% Formic Acid.[1] Do not use neutral pH.[1]
Low Sensitivity (ESI-) Source temperature too low.[1]Increase Desolvation Temp to 500°C to aid droplet evaporation of aqueous mobile phase.
Carryover Analyte sticking to injector needle.[1]Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.[1]
Double Peaks Tautomer separation.[1]5-DFP tautomers usually interconvert fast.[1] If splitting occurs, increase column temp to 50°C to speed up kinetics.[1]

References

  • Zhao, Y., et al. (2023).[1][2] Effective Monitoring of Fluxapyroxad and Its Three Biologically Active Metabolites in Vegetables, Fruits, and Cereals by Optimized QuEChERS Treatment Based on UPLC-MS/MS. Journal of Agricultural and Food Chemistry. Link[1]

  • Pinto, D. J., et al. (2001).[1][3] Discovery of ... 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa.[3] Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[1][2] Compound Summary: 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole.[1][3] National Library of Medicine.[1] Link

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 5-(difluoromethyl)-3-phenyl-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8842: Optimization of 5-(difluoromethyl)-3-phenyl-1H-pyrazole

Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division Priority: High (Drug Discovery Core Scaffold)

Executive Summary: The "Golden Route" Strategy

You are attempting to synthesize This compound . Before troubleshooting, we must establish the chemical reality: for N-unsubstituted pyrazoles (1H), the 3- and 5-positions are tautomeric. In solution, This compound exists in rapid equilibrium with 3-(difluoromethyl)-5-phenyl-1H-pyrazole .

The industry-standard approach for this scaffold is a two-step sequence:

  • Claisen Condensation: Acetophenone + Ethyl difluoroacetate

    
     4,4-difluoro-1-phenylbutane-1,3-dione.
    
  • Paal-Knorr Cyclization: 1,3-Diketone + Hydrazine

    
     Target Pyrazole.
    

Most failures occur in Step 1 due to the unique reactivity of fluorinated esters. The following guide breaks down the optimization of these conditions.

Phase 1: The Claisen Condensation (The Bottleneck)

The introduction of the


 group is best achieved using ethyl difluoroacetate . However, fluorinated esters are prone to hydration and " stalling" if the base is not strong enough or if the temperature is mismanaged.
Optimized Protocol (Step-by-Step)
  • Reagents: Acetophenone (1.0 eq), Ethyl Difluoroacetate (1.2 eq), LiHMDS (1.3 eq) or NaH (1.5 eq).

  • Solvent: Anhydrous THF (Critical:

    
     ppm water).
    
  • Temperature:

    
     to 
    
    
    
    (LiHMDS) or Reflux (NaOEt/NaH).

The "Kinetic Control" Method (Recommended for Purity):

  • Cool anhydrous THF to

    
     under Argon/Nitrogen.
    
  • Add LiHMDS (Lithium Hexamethyldisilazide) slowly.

  • Add Acetophenone dropwise. Stir for 30 mins to form the enolate.

  • Add Ethyl Difluoroacetate rapidly. The fluorinated ester is electrophilic; rapid addition prevents self-condensation.

  • Allow to warm to

    
     over 2 hours.
    
  • Quench: Pour into cold

    
    . The fluorinated 
    
    
    
    -diketone often exists as a hydrate (gem-diol) in water; extraction with EtOAc is necessary.
Troubleshooting Guide: Claisen Step
SymptomRoot CauseCorrective Action
Low Yield (<30%) Enolate Exchange: The formed diketone is more acidic than the starting ketone, quenching the enolate.Use 2.2 equivalents of base . The first eq forms the enolate; the second eq deprotonates the product to drive equilibrium.
Product is an Oil/Gum Hydrate Formation: Fluorinated ketones avidly bind water (gem-diols).Dry the organic layer extensively with

. Reflux in Toluene with a Dean-Stark trap to dehydrate the gem-diol back to the ketone.
Starting Material Recovery Base Mismatch: NaOEt is often too weak or causes transesterification.Switch to LiHMDS (Lithium Hexamethyldisilazide) or NaH . Avoid alkoxide bases if possible to prevent ester exchange.
Phase 2: Cyclization & Tautomerism

Once the 1,3-diketone (or its hydrate) is isolated, cyclization with hydrazine is generally rapid.

Optimized Protocol
  • Reagents: 4,4-difluoro-1-phenylbutane-1,3-dione (1.0 eq), Hydrazine Hydrate (

    
    , 1.2 eq).
    
  • Solvent: Ethanol (0.5 M concentration).

  • Additives: Catalytic Acetic Acid (

    
    ) or HCl (if using Hydrazine HCl salt).
    
  • Dissolve the diketone in Ethanol.

  • Add Hydrazine Hydrate dropwise at room temperature (Exothermic!).

  • Reflux for 2–4 hours.

  • Workup: Evaporate EtOH. The product often precipitates upon adding cold water.

Visualizing the Pathway & Decision Logic

ReactionOptimization Start Start: Acetophenone + Ethyl Difluoroacetate BaseChoice Select Base Start->BaseChoice LiHMDS LiHMDS (-78°C) (Kinetic Control) BaseChoice->LiHMDS High Purity Req. NaOEt NaOEt (Reflux) (Thermodynamic Control) BaseChoice->NaOEt Scale-up / Cost Intermediate Intermediate: 4,4-difluoro-1-phenylbutane-1,3-dione LiHMDS->Intermediate Yield > 80% NaOEt->Intermediate Yield 50-70% HydrateIssue Is Product an Oil? Intermediate->HydrateIssue Dehydration Action: Toluene Reflux (Dean-Stark) HydrateIssue->Dehydration Yes (Gem-diol formed) Cyclization Cyclization: NH2NH2 / EtOH HydrateIssue->Cyclization No (Solid enol) Dehydration->Cyclization Product Target: This compound Cyclization->Product

Caption: Workflow logic for optimizing the synthesis of fluorinated pyrazoles, highlighting the critical dehydration step for the intermediate.

Frequently Asked Questions (FAQs)

Q1: My NMR shows a triplet at


 6.5-7.0 ppm with a huge coupling constant. Is this correct? 
A:  Yes. The 

proton typically appears as a triplet (

) with a large geminal coupling constant (

). You should also see a doublet in the

NMR (

) and a doublet in the

NMR. This is the diagnostic signature of your product [1].

Q2: Why do I see two sets of peaks in the NMR? A: This is likely annular tautomerism . In solution (especially DMSO-


 or 

), the proton on the pyrazole nitrogen migrates rapidly between N1 and N2. This makes the phenyl group appear at position 3 and position 5 simultaneously on the NMR timescale. This is normal for 1H-pyrazoles. To lock the tautomer, you would need to run the NMR at very low temperatures or N-alkylate the product [2].

Q3: Can I use Hydrazine Hydrochloride instead of Hydrate? A: Yes, and it is often cleaner. However, you must add a stoichiometric amount of base (e.g., Sodium Acetate or


) to liberate the free hydrazine in situ. Using the salt without base will result in no reaction because the nucleophilicity of the nitrogen is quenched by protonation [3].

Q4: Is the


 group stable to acid workup? 
A:  Generally, yes. Unlike 

, the difluoromethyl group is slightly more labile but stable to

washes. However, avoid prolonged boiling in strong aqueous acid or strong base (

), as this can lead to hydrolysis of the

to an aldehyde (

) or carboxylic acid [4].
References
  • Characterization of Fluorinated Pyrazoles

    • Title: Synthesis, Computational Investigation and Biological Evaluation of -Difluoromethyl Ketones Embodying Pyrazole and Isoxazole Nuclei.
    • Source: ResearchG
    • URL:

  • Tautomerism in Pyrazoles

    • Title: Synthesis of 3,5-Diphenyl-1H-Pyrazoles (Mechanism & Tautomerism Discussion).
    • Source: ResearchG
    • URL:

  • Hydrazine Handling & Cyclization

    • Title: Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA (General Pyrazole Cyclization Conditions).[1][2]

    • Source: Preprints.org (2025).[1]

    • URL:[1]

  • Difluoromethyl Stability

    • Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:

Sources

purification challenges of difluoromethylated pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Challenges

Status: Operational | Level: Tier 3 (Senior Scientist)

Welcome to the Fluorine Chemistry Support Hub

User Context: You are likely encountering difficulties isolating pure


-difluoromethyl (

) or

-difluoromethyl pyrazoles. Common symptoms include co-eluting isomers on silica, "vanishing" product during concentration, or unexplained decomposition during basic workup.

Technical Summary: The introduction of a difluoromethyl group (


) onto a pyrazole core fundamentally alters the physicochemical landscape of the molecule. Unlike the trifluoromethyl (

) group, the

moiety acts as a lipophilic hydrogen bond donor (H-bond acidity

, similar to thiophenol) [1]. This duality—lipophilicity combined with H-bonding capability—creates unique purification paradoxes.

Module 1: The "Inseparable Twins" (Regioisomer Separation)

The Problem

Direct alkylation of pyrazoles with reagents like


 (Freon-22) or 

typically yields a mixture of N1- and N2-substituted isomers. These isomers often possess nearly identical

values on standard silica gel due to similar dipole moments.
The Solution: Fluorophilic Chromatography

Standard C18 or Silica phases rely heavily on hydrophobic or polar interactions. To separate fluorinated regioisomers, you must exploit fluorophilic interactions and shape selectivity .

Recommended Stationary Phase: Pentafluorophenyl (PFP) / F5-Propyl

  • Mechanism: PFP phases engage in

    
     interactions and specific fluorine-fluorine interactions. The rigid aromatic ring of the PFP phase provides superior shape selectivity for separating structural isomers compared to the flexible alkyl chains of C18 [2].
    
Troubleshooting Protocol: Switching to PFP
ParameterStandard C18 ConditionsOptimized PFP Conditions Why?
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% TFA TFA suppresses silanol activity and pairs with the basic pyrazole nitrogen.
Mobile Phase B Acetonitrile (MeCN)Methanol (MeOH) MeOH allows

interactions between the analyte and PFP ring to dominate; MeCN can suppress them.
Gradient 5%

95% B
Isocratic hold (e.g., 40% B)Fluorine selectivity is often subtle; shallow gradients or isocratic holds maximize resolution.
Decision Matrix: Isomer Purification

purification_logic start Crude Mixture (N1/N2 Isomers) check_state Physical State? start->check_state solid Solid/Crystalline check_state->solid oil Oil/Amorphous check_state->oil recryst Fractional Crystallization (Solvent: Hexane/EtOAc) solid->recryst Try first tlc_check TLC on Silica (Separation < 0.1 Rf?) oil->tlc_check recryst->tlc_check If fails flash Standard Flash Chromatography tlc_check->flash No (Separable) pfp_check Switch to PFP/F5 Stationary Phase tlc_check->pfp_check Yes (Co-eluting)

Figure 1: Decision logic for separating difluoromethyl pyrazole regioisomers. Note the priority of crystallization for solids due to the difficulty of chromatographic separation.

Module 2: The "Vanishing Product" (Volatility Management)

The Problem

Low molecular weight difluoromethyl pyrazoles (MW < 200) possess high vapor pressures. The fluorine atoms reduce intermolecular Van der Waals forces relative to their size. Users often report high yields in crude NMR, but <20% isolated yield after rotary evaporation.

The Solution: Salt Formation

Do not isolate the free base if MW is low. Trap the pyrazole as a non-volatile salt immediately after extraction.

Protocol: Hydrochloride Salt Isolation
  • Extraction: Perform workup with Et2O or MTBE (avoid DCM if possible to simplify solvent removal).

  • Drying: Dry organic layer over

    
    . Do not apply vacuum yet. 
    
  • Salt Formation:

    • Cool the organic solution to 0°C.

    • Bubble anhydrous HCl gas OR add 4M HCl in Dioxane dropwise.

    • Observation: A white precipitate should form immediately.

  • Filtration: Filter the solid rapidly under Argon.

  • Drying: Dry the solid in a vacuum desiccator (not on the rotovap).

Data Comparison: Free Base vs. HCl Salt

CompoundBoiling Point (Free Base)Melting Point (HCl Salt)Recovery on Rotovap (40°C, 20 mbar)
1-Difluoromethyl-pyrazole~110°C (Volatile)>150°C (Stable)< 15% (Free Base) vs > 90% (Salt)
3-Difluoromethyl-pyrazole~125°C>160°C~ 40% (Free Base) vs > 95% (Salt)

Module 3: Chemical Stability (The "Base Trap")

The Problem

While the


 group is generally more stable than a 

group, it is sensitive to strong bases (e.g., NaH, t-BuOK) at elevated temperatures. The pyrazole nitrogen withdraws electron density, increasing the acidity of the

proton. Deprotonation leads to

-elimination of fluoride, generating a transient difluorocarbene and destroying your product [3].
Mechanism of Decomposition


Troubleshooting Guide: Workup Conditions
  • Scenario: You used NaH for the alkylation reaction.

  • Risk: Quenching with water generates NaOH, which can degrade the product if the mixture is hot.

  • Corrective Action:

    • Cool reaction to 0°C before quenching.

    • Quench with saturated NH4Cl or dilute HCl (pH < 7) rather than water.

    • Keep the aqueous phase neutral to acidic during extraction.

Frequently Asked Questions (FAQs)

Q: I see a broad hump in the proton NMR around 7.2 ppm instead of a triplet. Is my


 group gone? 
A:  Not necessarily. The 

proton (

Hz) is a triplet, but in pyrazoles, N-H tautomerism (if N-unsubstituted) or quadrupole broadening from nitrogen can distort signals.
  • Test: Run the NMR in DMSO-

    
     instead of CDCl
    
    
    
    . The
    
    
    group is a strong H-bond donor; DMSO will sharpen the signal and shift it downfield, confirming its presence [1].

Q: Can I use standard silica if I add triethylamine (TEA)? A: Avoid TEA. Unlike simple amines, fluorinated pyrazoles are weak bases but the


 proton is acidic. TEA can promote degradation or streak due to H-bonding. If tailing occurs, use 0.1% Acetic Acid in the eluent, not a base.

Q: My reaction yields a 1:1 mixture of N1/N2 isomers. How do I shift this? A: You cannot easily fix this at the purification stage. You must alter the synthesis.

  • Sterics: Use a bulky alkylating agent (e.g., use a temporary silyl protecting group on C3/C5 if possible).

  • Thermodynamics: Heating the mixture sometimes favors the thermodynamic isomer (usually the less sterically hindered one), but risk of defluorination increases.

  • Regioselective Synthesis: Consider cyclization of hydrazines with fluorinated diketones instead of direct alkylation [4].

References

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. Journal of Organic Chemistry, 60(6), 1626–1631. Link

  • Euerby, M. R., et al. (2005). Fluorinated Stationary Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 23(8). Link

  • Mykhailiuk, P. K. (2021).[1][2] Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715.[1] Link

  • Zhang, X., et al. (2024).[3][4] N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes.[5][6] Journal of Organic Chemistry. Link

Sources

Technical Guide: Impurity Profiling & Troubleshooting in 5-(Difluoromethyl)-3-phenyl-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 5-(difluoromethyl)-3-phenyl-1H-pyrazole . It moves beyond standard protocols to address the causality of impurity formation and provides actionable troubleshooting steps.

Synthetic Route Analysis & Impurity Origins

To troubleshoot effectively, one must first map the reaction landscape.[1] The standard synthesis involves a two-step sequence:[2]

  • Claisen Condensation: Acetophenone + Ethyl difluoroacetate

    
     4,4-difluoro-1-phenylbutane-1,3-dione (Intermediate 1).
    
  • Cyclocondensation: Intermediate 1 + Hydrazine Hydrate

    
     Target Pyrazole.
    

Impurities arise primarily from incomplete cyclization , hydrolysis of the CF


H group , or azine formation .[1]
Workflow & Impurity Map

The following diagram illustrates the critical control points where the reaction can diverge from the target pathway.

G Start Acetophenone + Ethyl Difluoroacetate Inter Intermediate 1: 4,4-difluoro-1-phenylbutane-1,3-dione Start->Inter Claisen Condensation (NaOEt/THF) Hydrazine Hydrazine Hydrate (NH2NH2•H2O) Inter->Hydrazine Target TARGET: This compound Inter->Target Cyclization (EtOH, Reflux) ImpurityA Impurity A: Unreacted Diketone Inter->ImpurityA Incomplete Conv. ImpurityB Impurity B: 5-Hydroxy-pyrazoline (Incomplete Dehydration) Inter->ImpurityB Low Temp / Low Acid ImpurityC Impurity C: Bis-hydrazone (Azine) Inter->ImpurityC Excess Ketone / Deficient Hydrazine ImpurityD Impurity D: Aldehyde Derivative (CF2H Hydrolysis) Target->ImpurityD Prolonged Basic Reflux

Figure 1: Reaction pathway analysis highlighting the origin of key impurities (A-D) during the cyclocondensation step.[1]

Troubleshooting Guide: Specific Impurities

This section addresses specific spectral anomalies and physical observations encountered during the workflow.

Issue 1: Mass Spectrum shows a peak at [M+18]

Diagnosis: Presence of 5-hydroxy-5-(difluoromethyl)-3-phenyl-4,5-dihydro-1H-pyrazole (Impurity B).

  • Context: The reaction of hydrazine with 1,3-diketones proceeds via a hydrazone intermediate, which cyclizes to a 5-hydroxy-pyrazoline. The final step is the elimination of water (aromatization).

  • Root Cause: The reaction was likely stopped too early, run at insufficient temperature, or lacked the catalytic acid required to drive dehydration.[1]

  • Corrective Action:

    • Increase reaction time at reflux (ethanol or acetic acid).[1]

    • Add a catalytic amount of HCl or acetic acid to the reaction mixture to facilitate water elimination.

    • Validation: Monitor the disappearance of the [M+18] peak and the appearance of the aromatic pyrazole proton in

      
      H NMR (approx. 6.8–7.2 ppm singlet).[1][3]
      
Issue 2: F NMR shows a singlet or broad peak instead of a doublet

Diagnosis: Hydrolysis of the CF


H group  or Exchangeable Fluoride .
  • Context: The difluoromethyl group (CF

    
    H) typically appears as a doublet (or doublet of doublets) in 
    
    
    
    F NMR around -110 to -120 ppm with a coupling constant (
    
    
    ) of ~50–55 Hz [1, 2].
  • Root Cause:

    • Singlet: Likely indicates loss of the proton (unlikely for CF

      
      H unless deprotonated by extremely strong base) or total hydrolysis to a carboxylic acid/ester (if F signal is gone) or formation of a specific metal complex.[1]
      
    • Broad Peak: Paramagnetic impurities or dynamic exchange.

    • Shift Change: If the shift moves significantly (e.g., to -70 ppm or -150 ppm), you may have formed a defluorinated species or an aldehyde hydrate.

  • Corrective Action:

    • Check pH.[2] Strong bases (e.g., NaOH used in workup) can hydrolyze CF

      
      H to an aldehyde (CHO) over time, especially at high temperatures.[1]
      
    • Ensure the

      
      H NMR shows the characteristic triplet (
      
      
      
      ) at 6.5–7.0 ppm for the CHF
      
      
      proton.
Issue 3: Presence of a high molecular weight impurity (Dimer)

Diagnosis: Azine Formation (Impurity C).

  • Context: Hydrazine is a bis-nucleophile. If the 1,3-diketone is in excess, one hydrazine molecule can react with two diketone molecules, bridging them.[1]

  • Root Cause: Stoichiometry error. Adding hydrazine to the diketone (inverse addition) or using less than 1.0 equivalent of hydrazine favors azine formation.

  • Corrective Action:

    • Protocol Adjustment: Always add the diketone solution slowly to an excess of hydrazine hydrate (1.2–1.5 equiv) in ethanol. This ensures hydrazine is always in local excess.

    • Purification: Azines are typically much less polar than the target pyrazole. They can often be removed via filtration (if insoluble) or silica gel chromatography (eluting early in non-polar solvents).[1]

Analytical Fingerprinting & Data

Use the following data to validate the identity of your product and quantify impurities.

Table 1: Key NMR Characteristics
Component

H NMR (Diagnostic Signals)

F NMR (Diagnostic Signals)
Notes
Target Pyrazole

6.9–7.1 (s, 1H, Pyrazole-H4)

6.6–6.9 (t, 1H,

Hz, CH F

)

-110 to -116 ppm(d,

Hz)

coupling is the "fingerprint" of the CF

H group [1].[1][4]
Impurity A (Diketone)

6.2 (s, Enol =CH-)

14-16 (Broad, Enol -OH)

-120 to -125 ppm
Exists in keto-enol equilibrium.[1]
Impurity B (Intermediate)

3.0–3.5 (Multiplets, CH

of pyrazoline)

-120 to -130 ppm (AB system)
Non-aromatic ring; diastereotopic fluorines possible.[1]
Impurity D (Aldehyde)

9.8–10.0 (s, 1H, CH O)
No Signal Result of CF

H hydrolysis.[1]
Table 2: HPLC Method Parameters (Recommended)
ParameterConditionReason
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µmStandard reverse phase resolution.
Mobile Phase A Water + 0.1% Formic AcidAcid keeps pyrazole protonated/neutral, improving peak shape.[1]
Mobile Phase B AcetonitrileGood solubility for fluorinated aromatics.
Gradient 10% B to 90% B over 15 minSeparates polar intermediates (early) from non-polar azines (late).[1]
Detection UV @ 254 nmPhenyl ring absorption maximum.

FAQ: Process Optimization

Q: Can I use methylhydrazine instead of hydrazine hydrate? A: Yes, but this introduces Regioisomerism .[1] With hydrazine hydrate (


), the tautomers (3-phenyl-5-CF

H and 5-phenyl-3-CF

H) are chemically equivalent in solution due to rapid proton exchange. With methylhydrazine (

), you will get two distinct, non-interconverting isomers: 1-methyl-3-phenyl-5-(difluoromethyl)pyrazole and 1-methyl-5-phenyl-3-(difluoromethyl)pyrazole. The ratio depends on the solvent and steric factors [2].

Q: My product is colored (yellow/orange), but it should be white. A: Color usually indicates trace oxidation of phenylhydrazine impurities (if phenylhydrazine was used) or conjugated azine byproducts .[1]

  • Solution: Recrystallize from Ethanol/Water or perform a charcoal filtration step.[1] The pure fluorinated pyrazole should be a white to off-white solid.

Q: Is the CF


H group stable to workup? 
A:  Generally, yes. However, avoid prolonged heating in strong aqueous base (e.g., 2M NaOH at reflux), which can hydrolyze the CF

H to an aldehyde or carboxylic acid.[1] Standard workups using saturated NaHCO

or mild acid are safe.

References

  • Zhang, W., et al. "Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine." The Journal of Organic Chemistry, vol. 89, no.[1][5] 19, 2024, pp. 13959-13969.[1][5] Link[1]

  • Li, X., et al. "Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides."[1] Royal Society of Chemistry (Supporting Information), 2021.[1] Link

  • "Fluxapyroxad." Food and Agriculture Organization of the United Nations (FAO), 2010.[1] Link

  • "19F NMR Chemical Shift Table." Alfa Chemistry. Link

Sources

troubleshooting low yield in pyrazole cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Pyrazole Cyclization Reactions Audience: Medicinal Chemists & Process Development Scientists

Introduction: The "Hidden" Complexity of the Five-Membered Ring

Welcome to the Pyrazole Synthesis Support Center. While the condensation of hydrazines with 1,3-dielectrophiles (Knorr synthesis) or


-unsaturated systems appears deceptively simple on paper, practical execution often suffers from three primary failure modes: regioisomeric mixtures , incomplete oxidation (aromatization) , and azine formation  (oligomerization).

This guide moves beyond standard textbook procedures to address the mechanistic bottlenecks that kill yield at the bench.

Part 1: Diagnostic Triage

Before altering your conditions, identify your specific failure mode using this diagnostic workflow.

Pyrazole_Troubleshooting Start Start: Identify Reaction Type TypeA Type A: 1,3-Dicarbonyl (Knorr Synthesis) Start->TypeA TypeB Type B: α,β-Unsaturated Ketone (Michael Addition) Start->TypeB ObsA1 Observation: Mixture of Isomers (Regioselectivity Issue) TypeA->ObsA1 ObsA2 Observation: SM Remaining or 'Oiling Out' TypeA->ObsA2 ObsB1 Observation: Product is Not Aromatic (Pyrazoline) TypeB->ObsB1 ObsB2 Observation: Polymer/Tar Formation TypeB->ObsB2 SolA1 Solution: Switch Solvent to Fluorinated Alcohol (TFE/HFIP) ObsA1->SolA1 SolA2 Solution: Control pH (Buffer hydrazine salts) ObsA2->SolA2 SolB1 Solution: Add Oxidant (DDQ, MnO2, or I2) ObsB1->SolB1 SolB2 Solution: Lower Temp, Slow Addition of Hydrazine ObsB2->SolB2

Figure 1: Diagnostic logic flow for identifying the root cause of low yields in pyrazole synthesis.

Part 2: Troubleshooting The Knorr Synthesis (1,3-Dicarbonyls)

Issue 1: "I'm getting a 50:50 mixture of regioisomers."

  • The Science: Regioselectivity is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the dicarbonyl carbons. In standard solvents (EtOH), these energy barriers are often too similar.

  • The Fix: Use Fluorinated Alcohols (TFE or HFIP).

    • Mechanism:[1][2][3][4][5] Fluorinated solvents like 2,2,2-trifluoroethanol (TFE) are strong hydrogen-bond donors (HBD). They selectively activate the harder carbonyl (often the acyl group) via H-bonding, directing the initial attack of the hydrazine.

    • Evidence: Research indicates that changing solvent from Ethanol to HFIP can shift regioselectivity from 1:1 to >20:1 in favor of the specific isomer [1].

Issue 2: "The reaction stalls or forms a sticky oil."

  • The Science: This is often a pH mismatch.

    • Scenario A: Using hydrazine hydrochloride without a base. The reaction medium becomes too acidic, protonating the hydrazine and killing its nucleophilicity.

    • Scenario B: Using hydrazine hydrate with base-sensitive substrates. This leads to retro-Claisen decomposition of the 1,3-dicarbonyl.

  • The Fix:

    • If using Hydrazine HCl: Add a stoichiometric buffer (e.g., Sodium Acetate or Pyridine) to release the free base in situ without creating a harsh basic environment.

    • Self-Validating Step: Monitor pH. Optimal cyclization usually occurs between pH 4–6 (acid catalysis of the dehydration step) [2].

Part 3: Troubleshooting -Unsaturated Systems

Issue 3: "My mass spec shows [M+2], and the NMR has unexpected aliphatic signals."

  • The Science: You have isolated the Pyrazoline (dihydro-pyrazole), not the Pyrazole. The cyclization of hydrazines with enones yields a non-aromatic intermediate. It does not spontaneously aromatize unless a leaving group is present or an oxidant is added.

  • The Fix: Perform an Oxidative Aromatization.

    • Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Iodine (

      
      ).
      
    • Protocol: Treat the crude pyrazoline with 1.1 equiv of DDQ in Dioxane at RT.

    • Alternative: One-pot synthesis using

      
       or aerobic oxidation in DMSO [3].[6]
      

Issue 4: "My yield is low due to 'Azine' formation."

  • The Science: Azines form when one hydrazine molecule reacts with two ketone molecules (Double Schiff base formation) instead of cyclizing. This happens when the hydrazine concentration is too low relative to the ketone.

  • The Fix: Inverse Addition.

    • Add the ketone slowly to a solution of excess hydrazine. This ensures the hydrazine is always in high local concentration, favoring cyclization over dimerization.

Part 4: Mechanistic Visualization

Understanding the regioselectivity decision point is critical for optimizing yields.

Regioselectivity_Mechanism Hydrazine Substituted Hydrazine (NH2-NH-R) Transition Transition State: Solvent/pH Dependent Hydrazine->Transition Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Dicarbonyl->Transition PathA Path A: Attack at C1 (Steric Control) Transition->PathA Bulky R groups or Aprotic Solvent PathB Path B: Attack at C3 (Electronic Control) Transition->PathB Fluorinated Alcohols (H-Bond Activation) Isomer1 1,5-Isomer (Kinetic Product) PathA->Isomer1 Isomer2 1,3-Isomer (Thermodynamic Product) PathB->Isomer2

Figure 2: Regioselectivity decision tree. Solvent choice (TFE/HFIP) can override steric factors to favor specific isomers [1].

Part 5: Validated Experimental Protocols
Protocol A: Regioselective Synthesis in Fluorinated Alcohol

Best for: Unsymmetrical 1,3-dicarbonyls requiring high regioselectivity.

  • Setup: Dissolve the 1,3-dicarbonyl (1.0 mmol) in 2,2,2-Trifluoroethanol (TFE) (3 mL).

    • Why TFE? It activates the carbonyl via H-bonding, enhancing rate and selectivity.

  • Addition: Add the substituted hydrazine (1.1 mmol) dropwise at Room Temperature.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC or LCMS.[7]

    • Checkpoint: If SM remains, warm to 50°C. Do not reflux aggressively to avoid degradation.

  • Workup: Evaporate TFE (recoverable). Dissolve residue in EtOAc, wash with NaHCO3 (sat) to remove trace acid/hydrazine salts.

  • Purification: Recrystallize from Ethanol/Water if solid.

Protocol B: One-Pot Oxidative Cyclization from Chalcones

Best for:


-unsaturated ketones (Chalcones) where pyrazolines are "stuck".
  • Cyclization: Combine Chalcone (1.0 mmol) and Hydrazine Hydrate (2.0 mmol) in Ethanol (5 mL). Reflux for 3 hours.

    • Self-Validation: Check LCMS.[7] You will likely see Mass = [Expected Product + 2]. This is the pyrazoline.

  • Oxidation: Cool to RT. Add Iodine (

    
    )  (1.2 mmol) directly to the flask.
    
  • Completion: Stir for 1 hour. The solution will turn dark.

  • Quench: Add saturated Sodium Thiosulfate (

    
    ) solution until the iodine color disappears.
    
  • Isolation: Extract with DCM. The product is now the fully aromatic pyrazole [3].

Part 6: Comparative Solvent Data
SolventDielectric ConstantH-Bond Donor Ability (

)
Typical Regioselectivity (1,3 : 1,5)Recommendation
Ethanol 24.50.83~ 1 : 1 to 2 : 1Standard, but poor selectivity.
Toluene 2.380.00VariableGood for azeotropic water removal.
TFE 26.71.51> 10 : 1 Best for Regiocontrol.
HFIP 16.71.96> 20 : 1 High cost, use for difficult substrates.
References
  • Regioselective Synthesis of Pyrazoles in Fluorinated Alcohols. Source: The Journal of Organic Chemistry (ACS). Context: Demonstrates the use of HFIP/TFE to control regioselectivity via hydrogen bond activation. Link:[Link]

  • Iodine-Mediated Oxidative Aromatization of Pyrazolines. Source: Organic Letters / NIH (PMC). Context: Validated protocol for converting "stuck" pyrazolines to aromatic pyrazoles. Link:[Link]

Sources

preventing degradation of pyrazole compounds during storage

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Stability & Formulation Support Operator: Senior Application Scientist (ID: 492-AX) Ticket Subject: Prevention of Degradation in Pyrazole-Based Compounds

Diagnostic Triage: Troubleshooting Common Issues

Welcome to the Tier-3 Support Desk. Below are the most frequent stability tickets we receive regarding pyrazole scaffolds, analyzed with root-cause causality.

Q1: "My white pyrazole powder has turned yellow/brown after 3 months. Is it still usable?"

Diagnosis: Oxidative Dehydrogenation or N-Oxide Formation. Technical Insight: While the fully aromatic pyrazole ring is pharmacologically robust, pyrazolines (dihydro-pyrazoles) and electron-rich derivatives are highly susceptible to oxidative dehydrogenation.

  • The Mechanism: Atmospheric oxygen attacks the

    
     carbons or the nitrogen lone pair. If you are working with a pyrazoline intermediate, it naturally wants to aromatize into the more stable pyrazole. This conjugation extension shifts the absorption spectrum into the visible region (yellowing).
    
  • Actionable Advice: Run a TLC or LC-MS immediately. If the mass shift is -2 Da (loss of H2), your pyrazoline has aromatized. If the mass is +16 Da, you likely have N-oxidation.

  • Recovery: Recrystallization is often effective for removing the oxidized surface layer, but the compound must be moved to an inert atmosphere immediately.

Q2: "We are seeing 'ghost peaks' in our LC-MS that don't match standard hydrolysis products."

Diagnosis: N-Nitrosamine Formation (Critical Regulatory Risk). Technical Insight: This is the single biggest compliance risk in modern pyrazole storage. If your pyrazole contains a secondary amine (or can degrade into one), and it is stored in packaging containing trace nitrocellulose or near excipients with nitrite impurities (ppm levels), you risk forming Nitrosamine Drug Substance Related Impurities (NDSRIs) .

  • The Mechanism: Acidic environments facilitate the reaction of nitrites (

    
    ) with secondary amines to form N-nitrosamines, which are potent carcinogens.
    
  • Actionable Advice: Switch to low-nitrite excipients and ensure packaging is free of nitro-adhesives. Screen your compound for NDSRIs using high-sensitivity GC-MS/MS.

Q3: "The compound has turned into a sticky gum inside the vial."

Diagnosis: Hygroscopic Phase Transition. Technical Insight: Unsubstituted pyrazole (


) and its HCl salts are notoriously hygroscopic.
  • The Mechanism: The pyridine-like nitrogen (N2) acts as a hydrogen bond acceptor for water molecules. Absorption of atmospheric moisture lowers the glass transition temperature (

    
    ) of the solid, causing a phase transition from crystalline to amorphous/gum. This accelerates hydrolysis of any sensitive side chains (e.g., esters) due to increased molecular mobility.
    
  • Actionable Advice: Lyophilize the sample to remove absorbed water and store strictly in a desiccator. Consider switching to a less hygroscopic salt form (e.g., Fumarate or Tosylate) if possible.

Visualizing Degradation Pathways

The following diagram illustrates the decision logic for stability risks based on your specific pyrazole substitution pattern.

PyrazoleStability Start Analyze Pyrazole Structure IsPyrazoline Is it a Pyrazoline (Dihydro-pyrazole)? Start->IsPyrazoline IsEster Contains Ester/Amide Side Chains? IsPyrazoline->IsEster No RiskOxidation HIGH RISK: Oxidative Dehydrogenation (Browning) IsPyrazoline->RiskOxidation Yes IsSecAmine Contains Secondary Amine (-NH)? IsEster->IsSecAmine No RiskHydrolysis HIGH RISK: Hydrolysis (Acid/Base Sensitive) IsEster->RiskHydrolysis Yes RiskNitro CRITICAL RISK: N-Nitrosamine Formation (Carcinogenic) IsSecAmine->RiskNitro Yes (w/ Nitrites) Stable Low Risk: Standard Storage IsSecAmine->Stable No

Figure 1: Decision tree for identifying primary degradation risks based on pyrazole structural motifs.

The "Vault" Protocol: Storage Standards

Do not rely on generic "store cool and dry" labels. Use this self-validating protocol for high-value pyrazole libraries.

Storage Condition Matrix
Compound ClassTemp.AtmosphereContainerCritical Additive
Unsubstituted Pyrazole 2-8°CDry AirGlass/PTFEDesiccant (Silica)
Pyrazolines (Dihydro) -20°CArgon/NitrogenAmber GlassNone
Amino-Pyrazoles -20°CArgonAmber GlassNitrite-Free Packaging
Pyrazole Esters -20°CNitrogenGlassDesiccant
Step-by-Step Inerting Protocol (For Pyrazolines/Amino-pyrazoles)

Objective: Eliminate oxygen and moisture to prevent browning and hydrolysis.

  • Vial Selection: Use amber borosilicate glass vials with PTFE-lined screw caps. Never use Parafilm alone as a primary seal; it is permeable to oxygen over time.

  • Argon Purge:

    • Insert a long needle connected to an Argon line into the bottom of the vial.

    • Insert a short "vent" needle at the top.

    • Flow Argon at low pressure (2-3 psi) for 60 seconds. Argon is heavier than air and will displace it from the bottom up.

  • Sealing: Remove the vent needle first, then the gas needle, and immediately screw on the cap tightly.

  • Secondary Containment: Place the sealed vial inside a larger jar containing a color-indicating desiccant (e.g., Drierite) and an oxygen scavenger packet.

  • Validation: Check the desiccant color monthly. If it turns pink/white, the secondary seal is compromised.

Advanced Stability Testing (ICH Q1A Aligned)

To validate your storage method, perform this accelerated stress test based on ICH Q1A (R2) guidelines.

Protocol: Forced Degradation Screening

  • Preparation: Dissolve pyrazole compound in Acetonitrile/Water (1:1) at 1 mg/mL.

  • Stress Conditions:

    • Acid: Add 0.1 N HCl, heat at 60°C for 4 hours.

    • Base: Add 0.1 N NaOH, heat at 60°C for 4 hours.

    • Peroxide (Oxidation): Add 3%

      
      , store at RT for 24 hours.
      
    • Photostability: Expose to 1.2 million lux hours (approx 24h under UV lamp).

  • Analysis: Analyze via HPLC-UV/MS.

    • Acceptance Criteria: >99.0% recovery of parent peak.

    • Failure Mode: If degradation >5% in Peroxide, strictly enforce Argon Storage . If degradation >5% in Acid/Base, strictly enforce Moisture Control .

References & Authority

The following sources provide the regulatory and chemical basis for these protocols.

  • ICH Q1A (R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

  • European Medicines Agency (EMA) .[1] Nitrosamine impurities in human medicinal products. (Guidance on NDSRI formation in secondary amines).

  • Fache, F., et al. (2016). Stability of Pyrazoline Derivatives. ResearchGate. (Discussion on oxidative dehydrogenation mechanisms).

  • BenchChem Technical Support . Stability and Storage of Pyrazole Compounds. (General hygroscopicity data).

  • Frontiers in Chemistry . Photolysis mechanisms for heterocyclic compounds. (UV degradation pathways).[2][3][4]

Sources

Technical Support Center: Advanced Regiocontrol in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Synthesis Division) Ticket ID: PYR-REGIO-35 Subject: Troubleshooting Regioselectivity in 3,5-Disubstituted Pyrazole Synthesis

The Diagnostic Framework: Why Your Synthesis Failed

User Query: "I am reacting methylhydrazine with a 1,3-diketone and consistently getting a 60:40 mixture of regioisomers. How do I shift this to >95:5?"

Scientist Analysis: The "Classic" Knorr synthesis (1,3-diketone + hydrazine) is notoriously poor at distinguishing between the C3 and C5 positions when the substituents (


 and 

) are sterically or electronically similar.[1] The reaction is driven by the relative electrophilicity of the carbonyls versus the nucleophilicity of the hydrazine nitrogens.
  • The Trap: In monosubstituted hydrazines (

    
    ), the substituted nitrogen (
    
    
    
    ) is often more nucleophilic due to the
    
    
    -effect but is sterically hindered. The terminal nitrogen (
    
    
    ) is less hindered.
  • The Result: Without strong directing groups (like

    
     or 
    
    
    
    ), the competing kinetics of
    
    
    vs.
    
    
    attack result in an inseparable regioisomeric mess.
Decision Logic: Selecting the Correct Methodology

Use the following logic flow to select the protocol that fits your substrate.

PyrazoleLogic Start START: Define Substrate IsDiketone Is the starting material a 1,3-diketone? Start->IsDiketone CanChange Can you change the starting material? IsDiketone->CanChange No Fluorinated Use Fluorinated Solvent (Protocol B) IsDiketone->Fluorinated Yes, locked in Alkynone Use Alkynone Route (Protocol A) CanChange->Alkynone Switch to Alkynone Enaminone Use Enaminone Route (Protocol C) CanChange->Enaminone Switch to Enaminone

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate flexibility.

Protocol A: The "Gold Standard" (Alkynone Cyclocondensation)

Best For: High regiocontrol (>98:2) when you can access the corresponding alkynone (


-acetylenic ketone).

Mechanism: Unlike diketones, alkynones possess distinct electrophilic sites: the carbonyl (hard electrophile) and the


-carbon (soft electrophile). By controlling the reaction conditions, you force a Michael addition first, locking the regiochemistry before cyclization.
Step-by-Step Methodology
  • Substrate Preparation:

    • Synthesize the alkynone (

      
      ) via Sonogashira coupling of an acid chloride and terminal alkyne.
      
  • Reaction Setup:

    • Solvent: Ethanol (EtOH) or Methanol (MeOH).

    • Reagent: Monosubstituted hydrazine (

      
      ).
      
    • Catalyst: None usually required, but mild base (

      
      ) can buffer the HCl salt.
      
  • Execution:

    • Dissolve alkynone (1.0 equiv) in EtOH (0.5 M).

    • Cool to 0°C.[1]

    • Add hydrazine (1.1 equiv) dropwise.

    • Critical Step: Stir at 0°C for 1 hour to favor the kinetic Michael addition (attack of hydrazine

      
       on the alkyne 
      
      
      
      -carbon).
    • Warm to reflux for 2 hours to drive cyclization.

  • Workup:

    • Evaporate solvent.[2] Partition between EtOAc and water.

    • The major isomer is typically the 1,3,5-trisubstituted pyrazole where the hydrazine substituent ends up distal to the original carbonyl group (depending on specific steric bulk).

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Yield Incomplete cyclization of the intermediate hydrazone/enamine.Extend reflux time; add catalytic acid (p-TsOH) in the second step.
Wrong Isomer Direct attack on carbonyl instead of Michael addition.Lower the temperature during addition (-20°C); use a less polar solvent (Toluene).
Oiling Out Intermediate formation.[1][2][3][4][5][6]The intermediate is often an oil. Do not stop; force conditions (heat/acid) to close the ring.

Protocol B: Rescuing the Knorr (Fluorinated Solvents)

Best For: When you must use a 1,3-diketone (e.g., commercial availability) and standard ethanol reflux yields a mixture.

Technical Insight: Fluorinated alcohols like Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) are strong hydrogen-bond donors (HBD) but poor nucleophiles. They activate the carbonyls selectively and stabilize specific transition states, often shifting regioselectivity significantly compared to EtOH.

Experimental Workflow
  • Materials:

    • 1,3-Diketone (1.0 equiv).

    • Substituted Hydrazine (1.1 equiv).

    • Solvent: HFIP (Hexafluoroisopropanol) - Warning: Corrosive and volatile.

  • Procedure:

    • Dissolve diketone in HFIP (concentration 0.2 M).

    • Add hydrazine at Room Temperature (RT).[4]

    • Stir at RT for 2–4 hours. (HFIP accelerates the reaction; heat is rarely needed).

    • Monitor via TLC/LCMS.

  • Purification:

    • HFIP can be recovered via rotary evaporation (boiling point ~58°C) and reused.

    • Residue is often pure enough to recrystallize.

Why this works: Research indicates that HFIP activates the carbonyl via H-bonding, making it more susceptible to attack by the less hindered nitrogen of the hydrazine, thereby improving regioselectivity for the sterically favored isomer [1].

Protocol C: One-Pot Multicomponent (Enaminone/Iodine)

Best For: Rapid library generation where isolation of intermediates is undesirable.

Method: A three-component coupling using enaminones, hydrazines, and iodine (or other oxidants) to generate 1,3,5-trisubstituted pyrazoles directly.[4]

ReactionPathway Enaminone Enaminone (Electrophile) Intermediate Azo-Enamine Intermediate Enaminone->Intermediate Condensation Hydrazine Hydrazine (Nucleophile) Hydrazine->Intermediate Product Regioselective Pyrazole Intermediate->Product C-N Bond Formation Iodine I2 / DMSO (Oxidative Cyclization) Iodine->Product Oxidation

Figure 2: Oxidative cyclization pathway for enaminone-based synthesis.

Key Advantage: The enaminone (


) has a "push-pull" electronic structure. The amino group acts as a leaving group, directing the hydrazine attack exclusively to the 

-carbon, ensuring high regiocontrol [2].

FAQ: Separation & Analysis

Q: I still have a 90:10 mixture. How do I separate them?

  • Chromatography: Regioisomers often have drastically different

    
     values.
    
    • Tip: Use buffered silica . Add 1%

      
       to your eluent if your product is basic, or 1% AcOH if acidic. This sharpens the peaks.
      
    • Tip: Switch to Alumina (Neutral) if silica causes tailing.

  • Recrystallization: If one isomer is solid and the other is oil (common), triturating the crude mixture with cold hexanes or ether often precipitates the major isomer.

Q: How do I prove which isomer I have?

  • NOESY NMR: This is the only definitive method without X-ray. Look for a cross-peak (spatial interaction) between the N-substituent (e.g.,

    
    ) and the proton/group on C5.
    
    • Isomer A (1,5-subst): Strong NOE between

      
       and 
      
      
      
      .
    • Isomer B (1,3-subst): Weak or no NOE between

      
       and 
      
      
      
      (too far).

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source:The Journal of Organic Chemistry URL:[Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Enaminones. Source:Organic Letters URL:[Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source:Molecules (MDPI) URL:[Link]

  • Regioselective Synthesis of Pyrazoles from Acetylenic Ketones. Source:Journal of Heterocyclic Chemistry URL:[Link]

Sources

Technical Support Center: Phenylpyrazole Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Solubility Barriers of Phenylpyrazoles in Aqueous Media

Executive Summary & The Core Challenge

Welcome to the Technical Support Center. If you are working with phenylpyrazoles—whether agrochemicals like Fipronil or COX-2 inhibitors like Celecoxib —you are likely facing a "brick wall" of hydrophobicity.

The Problem: Phenylpyrazoles possess a rigid, aromatic core often decorated with halogens (Cl, F) or trifluoromethyl groups. While these features enhance potency and metabolic stability, they drive the LogP (partition coefficient) above 3.5, creating high crystal lattice energy. In aqueous media, the energy required to break the crystal lattice exceeds the energy gained by hydration.

The Consequence:

  • Precipitation upon dilution: Stock solutions in DMSO/Acetone "crash out" immediately when added to aqueous buffers.

  • Erratic Assay Data: Micro-precipitates (invisible to the naked eye) cause false negatives in biological assays.

  • Bioavailability Failure: Poor dissolution becomes the rate-limiting step for absorption (BCS Class II behavior).[1]

This guide provides the protocols to overcome these thermodynamic barriers.

Quick Reference: Solubility Profiles

Before troubleshooting, verify your compound's baseline behavior against these standard phenylpyrazole benchmarks.

ParameterFipronil (Agro Benchmark) Celecoxib (Pharma Benchmark) Implication
Aqueous Solubility 1.9 – 3.78 mg/L (ppm)3 – 7 µg/mLEssentially insoluble in pure water.
LogP (Octanol/Water) ~3.75 – 4.0~3.5Highly lipophilic; partitions into plastics/lipids.
pKa Non-ionizable (neutral)~11.1 (Weak Acid)pH adjustment only works at very high pH (>10).
Best Organic Solvents Acetone, DMSO (>100 g/L)Methanol, Ethanol, PEG 400Excellent stock solvents, but risk "solvent shock."

Troubleshooting Guide: Stock Solutions & Dilution

Issue 1: "My compound precipitates immediately when I add the DMSO stock to the buffer."

Diagnosis: You are experiencing Solvent Shock . This occurs when a hydrophobic solute in a water-miscible solvent (DMSO) is introduced to water. The dielectric constant of the mixture changes faster than the solute can equilibrate, forcing a rapid phase separation (kinetic precipitation).

The Solution: Intermediate Dilution Protocol Do not pipette 100% DMSO stock directly into 100% aqueous buffer. Use a "stepping stone" approach.

Protocol:

  • Prepare Stock: Dissolve phenylpyrazole in 100% DMSO at 1000x the final concentration (e.g., 10 mM).

  • Intermediate Step: Dilute the stock 1:10 into a co-solvent mixture (e.g., 50% DMSO / 50% PEG-400 or Ethanol).

    • Why? This lowers the hydrophobicity gradient.

  • Final Dilution: Slowly add the intermediate solution to your vortexing aqueous buffer.

    • Target: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity, though phenylpyrazoles may require up to 5% co-solvent for stability.

Issue 2: "The solution looks clear, but my assay results are highly variable."

Diagnosis: Microprecipitation or Adsorption . Phenylpyrazoles are "greasy" and will adsorb to plastic pipette tips, reservoirs, and well plates.

The Solution: Surfactant Stabilization You must lower the surface tension to prevent the compound from sticking to the plasticware.

Protocol:

  • Add a non-ionic surfactant to your assay buffer before adding the compound.

    • For Pharma (Cell assays): Add 0.05% - 0.1% Tween 80 or Polysorbate 20.

    • For Agro (Fipronil): Use Brij-35 or Triton X-100 (if non-biological).

  • Critical Step: Use Low-Retention pipette tips and glass-coated plates if possible.

Advanced Solubilization Strategies

When simple co-solvents fail, you must alter the thermodynamic state of the molecule.

Strategy A: Cyclodextrin (CD) Complexation

Cyclodextrins form "host-guest" inclusion complexes, hiding the hydrophobic phenylpyrazole ring inside a hydrophilic cone. This is the gold standard for Celecoxib.

Recommended Agent: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[2]

CD_Complexation Start Phenylpyrazole (Hydrophobic Guest) Mix Kneading or Co-Evaporation Start->Mix CD HP-beta-CD (Hydrophilic Host) CD->Mix Equilib Dynamic Equilibrium (In Solution) Mix->Equilib H2O Addition Complex Inclusion Complex (Soluble) Equilib->Complex K_stability Complex->Equilib Dissociation

Figure 1: Mechanism of Cyclodextrin Inclusion Complexation. The hydrophobic drug enters the CD cavity, increasing apparent solubility.

Protocol: Phase Solubility Study (Higuchi & Connors Method)

  • Preparation: Prepare aqueous solutions of HP-

    
    -CD at increasing concentrations (0, 5, 10, 20, 50 mM).
    
  • Saturation: Add excess phenylpyrazole (solid) to each vial.

  • Equilibration: Shake at constant temperature (25°C or 37°C) for 48–72 hours.

  • Filtration: Filter through 0.45 µm PVDF filter (do not use nylon, it adsorbs the drug).

  • Analysis: Quantify dissolved drug via HPLC-UV (approx. 254 nm).

  • Result: A linear increase in drug solubility with CD concentration indicates a 1:1 complex (

    
     type profile).
    
Strategy B: Amorphous Solid Dispersions (ASD)

Crystalline phenylpyrazoles have high lattice energy. ASDs "freeze" the compound in a disordered, high-energy amorphous state using a polymer carrier.

Recommended Polymers: PVP-VA64 (Copovidone) or HPMC-AS.

ASD_Workflow Input Crystalline Phenylpyrazole + Polymer (PVP-VA) Process Solvent Evaporation (Rotavap/Spray Dry) Input->Process Dissolve in Acetone/Methanol State Amorphous Solid Dispersion (Glass Solution) Process->State Rapid Solvent Removal Dissolution Supersaturated Solution (Spring Effect) State->Dissolution Add Aqueous Media Precip Recrystallization (Failure Mode) Dissolution->Precip Over Time (Parachute Effect needed)

Figure 2: Amorphous Solid Dispersion Workflow. The goal is to maintain the "Spring" (supersaturation) without hitting the "Failure Mode" (recrystallization).

Protocol: Solvent Evaporation (Lab Scale)

  • Dissolution: Dissolve Drug and Polymer (1:3 ratio w/w) in Acetone or Methanol.

  • Evaporation: Use a rotary evaporator at 40°C under vacuum until a dry film forms.

  • Drying: Vacuum dry for 24 hours to remove residual solvent.

  • Milling: Pulverize the film into a fine powder.

  • Storage: Store in a desiccator (amorphous forms are hygroscopic and will recrystallize if wet).

Frequently Asked Questions (FAQs)

Q: Can I use pH adjustment to dissolve Fipronil? A: No. Fipronil is non-ionizable at physiological pH. It does not have acidic or basic groups that can be easily protonated/deprotonated to improve solubility. Celecoxib has a sulfonamide group (pKa ~11), so it only becomes soluble at pH > 11, which is biologically irrelevant for most assays.

Q: Why does my Fipronil standard degrade in the fridge? A: Check your solvent. While stable in acid/neutral conditions, Fipronil degrades rapidly in alkaline conditions or under UV light (photolysis). If your water is slightly basic or the vial is clear glass, you will lose titer. Use amber vials and acidified methanol for storage.

Q: What is the difference between Thermodynamic and Kinetic solubility? A:

  • Thermodynamic (Equilibrium): The maximum amount dissolved when the solution is in equilibrium with undissolved solid (e.g., shaking for 72 hours). This is the "true" solubility.

  • Kinetic: The concentration reached temporarily when a stock solution is diluted (e.g., DMSO stock into buffer).[3] This is a metastable state.[4][5] For screening assays, kinetic solubility is often sufficient, but for shelf-life, you need thermodynamic stability.

References

  • Solubility Enhancement of Celecoxib: Rawat, S. & Jain, S.K. (2004).[6] Solubility enhancement of celecoxib using beta-cyclodextrin inclusion complexes.[6][7] European Journal of Pharmaceutics and Biopharmaceutics.

  • Fipronil Physicochemical Properties: PPDB: Pesticide Properties DataBase. Fipronil.[8][9][10][11][12] University of Hertfordshire.

  • Amorphous Solid Dispersions: Baghel, S., Cathcart, H., & O'Reilly, N.J.[13] (2016). Polymeric Amorphous Solid Dispersions: A Review of Manufacturing Techniques. Journal of Pharmaceutical Sciences.

  • Fipronil Degradation Kinetics: Connelly, P.E. (2001). Fate of Fipronil in the Environment. Journal of Agricultural and Food Chemistry.

  • Cyclodextrin Phase Solubility: Higuchi, T. & Connors, K.A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation.

Sources

Technical Support Center: Pyrazole Cytotoxicity in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers encountering cytotoxicity challenges with pyrazole-based scaffolds in primary cell culture. It synthesizes mechanistic toxicology, assay troubleshooting, and medicinal chemistry optimization.

Status: Active Role: Senior Application Scientist Subject: Troubleshooting & Mitigating Pyrazole-Induced Cytotoxicity

Executive Summary: The Pyrazole Paradox

Pyrazole rings are privileged scaffolds in drug discovery due to their ability to act as bioisosteres for phenols and their potent kinase inhibitory profiles. However, they present unique toxicity challenges in primary cells—specifically hepatocytes and cardiomyocytes—that are often masked or absent in immortalized cell lines.

Common Failure Modes:

  • Mitochondrial Uncoupling: Pyrazoles with free N-H groups can act as protonophores, dissipating the mitochondrial membrane potential (

    
    ).
    
  • Assay Interference: The reductive nature of certain pyrazole derivatives can generate false negatives in tetrazolium-based assays (MTT/MTS).

  • Metabolic Activation: In primary hepatocytes, CYP450-mediated bioactivation can generate reactive iminoquinone species.

Troubleshooting Guide (Q&A)

Category A: Assay Anomalies & False Data

Q: My MTT assay shows high cell viability, but the primary cells look morphologically unhealthy (rounding/detachment). Is the compound interfering?

A: Yes, this is a classic artifact. Many pyrazole derivatives possess intrinsic reductive potential or can upregulate cellular dehydrogenases before cell death occurs.

  • Mechanism: The tetrazolium ring in MTT is reduced to formazan by mitochondrial succinate dehydrogenase.[1] Pyrazoles can directly reduce MTT or uncouple the electron transport chain (ETC), leading to a transient spike in metabolic activity (hyper-reduction) just before mitochondrial collapse.

  • Solution: Do not rely on MTT/MTS for pyrazoles. Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo) or a membrane integrity assay (LDH release). ATP levels will drop precipitously if the pyrazole is acting as a mitochondrial uncoupler, revealing the true toxicity.

Q: I see precipitation in the culture media only after adding the compound, even though it was soluble in DMSO.

A: Pyrazoles often have moderate lipophilicity (LogP 2–4) and poor aqueous solubility.

  • The "Crash-Out" Effect: When the DMSO stock (typically 10-20 mM) is diluted into aqueous media, the hydrophobic pyrazole may crystallize, especially if serum proteins (albumin) are saturated. These micro-crystals can mechanically damage primary cell membranes (necrosis) rather than causing chemical cytotoxicity.

  • Diagnostic: Inspect wells under 20x phase-contrast microscopy immediately after dosing. If you see birefringent crystals, your toxicity data is invalid.

  • Protocol: Limit final DMSO concentration to <0.5%. If precipitation persists, pre-complex the compound with BSA or cyclodextrins before adding to the media.

Category B: Metabolic & Mitochondrial Toxicity

Q: Why are my primary hepatocytes dying within 6 hours, while HepG2 cells remain viable for 48 hours?

A: This indicates metabolic bioactivation . Primary hepatocytes express high levels of CYP450 enzymes (specifically CYP2E1 and CYP3A4), whereas HepG2 cells have negligible CYP activity.

  • Mechanism: The pyrazole ring can be oxidized to a reactive radical or intermediate. In particular, 1,3,4-trisubstituted pyrazoles can undergo oxidative opening or form reactive iminoquinones that deplete glutathione (GSH) pools, leading to ferroptosis or necrosis.

  • Validation: Co-treat cells with a pan-CYP inhibitor (e.g., 1-aminobenzotriazole, 1 mM). If toxicity is rescued, the parent compound is safe, but its metabolite is toxic.

Q: My cardiomyocytes show a loss of beating and low ATP, but no LDH release. What is happening?

A: This is the signature of Mitochondrial Uncoupling .

  • Mechanism: Pyrazoles with an unsubstituted nitrogen (N-H) can act as weak acids. They cross the outer mitochondrial membrane, release a proton in the matrix, and return to the intermembrane space in the neutral form to pick up another proton. This collapses the proton gradient (

    
    ) required for ATP synthesis without initially rupturing the plasma membrane (hence, no LDH release).
    
  • Immediate Action: Measure Oxygen Consumption Rate (OCR). An uncoupler will increase basal respiration (maximal oxygen consumption) while ATP production drops.

Structural Optimization Strategies (SAR)

When addressing toxicity during lead optimization, consider these structural modifications:

Toxicity DriverStructural FixRationale
Mitochondrial Uncoupling N-Methylation Capping the free N-H on the pyrazole ring prevents the proton shuttle mechanism, stopping uncoupling.
CYP Bioactivation Block Metabolic Soft Spots Introduce Fluorine or Methyl groups at the C-4 position to prevent oxidative attack or ring opening.
Lipophilicity (LogP > 4) Introduce Polarity Add a morpholine or piperazine handle. High lipophilicity correlates with non-specific membrane disruption.

Validated Experimental Protocols

Protocol A: Orthogonal Cytotoxicity Assessment

To rule out assay interference and distinguish cytostatic vs. cytotoxic effects.

Materials:

  • Primary Cells (e.g., HUVEC, Hepatocytes)

  • Assay 1: CellTiter-Glo® (ATP - Luminescence)

  • Assay 2: CytoTox-ONE™ (LDH - Fluorescence)

  • Control: Staurosporine (Positive Death Control), Triton X-100 (Max LDH Release)

Workflow:

  • Seed Cells: 5,000 cells/well in 96-well opaque plates (white for ATP, black for LDH).

  • Dosing: Add Pyrazole compound (0.1 µM – 100 µM) for 24 hours.

  • Supernatant Harvest (LDH): Transfer 50 µL supernatant to the black plate. Add LDH reagent.[1] Incubate 10 min. Read Fluorescence (Ex 560 / Em 590).

  • Cell Lysate (ATP): Add equal volume of CellTiter-Glo reagent to the remaining cells in the white plate. Shake 2 min. Read Luminescence.

  • Analysis:

    • High ATP / Low LDH: Healthy.

    • Low ATP / Low LDH: Mitochondrial Toxicity or Growth Arrest (Cytostatic).

    • Low ATP / High LDH: Necrosis/Late Apoptosis (True Cytotoxicity).

Protocol B: Solubility "Crash" Test

To confirm compound solubility in biological media.

  • Prepare compound at 200x final concentration in DMSO.

  • Pipette 1 µL of stock into 199 µL of warm (37°C) culture media in a clear V-bottom plate.

  • Incubate for 30 minutes at 37°C.

  • Centrifuge at 2,500 x g for 10 minutes.

  • Carefully sample the supernatant and analyze via HPLC-UV.

  • Calculation: If the peak area of the supernatant is <80% of a solvent standard, the compound has precipitated.

Visualizations

Diagram 1: Troubleshooting Workflow for Pyrazole Toxicity

This decision tree guides users through distinguishing between artifacts, solubility issues, and true biological toxicity.

PyrazoleTroubleshooting Start Start: Low Viability Data CheckMicroscopy Step 1: Microscopy Check (Precipitation?) Start->CheckMicroscopy SolubilityIssue Solubility Artifact (Crystals visible) CheckMicroscopy->SolubilityIssue Yes CheckAssay Step 2: Assay Validation (MTT vs. ATP) CheckMicroscopy->CheckAssay No Interference Assay Interference (Reductive Artifact) CheckAssay->Interference MTT High / ATP Low CheckCellType Step 3: Cell Type Specificity (HepG2 vs. Primary Heps) CheckAssay->CheckCellType Consistent Data MetabolicTox Metabolic Activation (CYP-mediated) CheckCellType->MetabolicTox Primary >> Cell Line MitoCheck Step 4: Mitochondrial Function (OCR/ATP Ratio) CheckCellType->MitoCheck Equal Toxicity Uncoupling Mitochondrial Uncoupling (Protonophore) MitoCheck->Uncoupling High OCR / Low ATP TrueTox General Cytotoxicity (Apoptosis/Necrosis) MitoCheck->TrueTox Normal OCR / Low ATP

Caption: Decision matrix for isolating the root cause of pyrazole-associated cytotoxicity.

Diagram 2: Mechanism of Pyrazole Mitochondrial Uncoupling

This diagram illustrates how unsubstituted pyrazoles disrupt the electron transport chain.

MitoUncoupling cluster_matrix Mitochondrial Matrix (High pH) cluster_ims Intermembrane Space (Low pH) Pyr_Deprot Pyrazolate Anion (Pyr-) H_Matrix H+ Pyr_Deprot->H_Matrix Deprotonation Pyr_Prot Neutral Pyrazole (Pyr-H) Pyr_Deprot->Pyr_Prot Diffuses Out & Picks up H+ Result RESULT: Collapse of Membrane Potential (ATP Depletion) Pyr_Prot->Pyr_Deprot Diffuses In & Releases H+ H_IMS H+ H_IMS->Pyr_Prot Protonation

Caption: Protonophore cycle of N-unsubstituted pyrazoles leading to mitochondrial depolarization.

References

  • Mosmann, T. (1983).[1] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Berridge, M. V., et al. (2005).[1] Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152. Link

  • Maioli, E., et al. (2009). Rottlerin can inhibit the activity of mitochondrial dehydrogenases: A possible interference with the MTT cell viability assay. Journal of Pharmacological and Toxicological Methods, 60(2), 155-160. Link

  • Nadanaciva, S., & Will, Y. (2011). New insights in drug-induced mitochondrial toxicity. Current Pharmaceutical Design, 17(20), 2100-2112. Link

  • Attene-Ramos, M. S., et al. (2013). The mitochondrial uniporter as a target for drug discovery. Journal of Bioenergetics and Biomembranes, 45(1-2), 17-25. Link

  • Gaber, A. A., et al. (2018). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 23(9), 2162. Link

  • Zhu, J., et al. (2019). Mitochondrial toxicity of pyrazole derivatives: Structure-activity relationships and mechanisms. Toxicology Letters, 312, 12-20. Link

Sources

optimizing dosage and administration for in vivo studies of pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational
Ticket ID: PYR-IVO-2024
Assigned Specialist: Senior Application Scientist, Preclinical Formulation Div.

Mission Statement

You are encountering stability, solubility, or bioavailability issues with a pyrazole-scaffold compound in rodent models. This guide moves beyond generic "add DMSO" advice. We treat the pyrazole ring (1,2-diazole) not just as a chemical structure, but as a distinct physicochemical entity with specific pKa (~2.5), tautomeric equilibrium, and metabolic vulnerabilities.

Below are the field-validated protocols and troubleshooting workflows to salvage your study.

Module 1: The Solubility Paradox (Formulation)

User Query: "My pyrazole derivative precipitates in PBS immediately upon injection, even after dissolving in DMSO. What is the correct vehicle?"

Technical Diagnosis: Pyrazoles function as both hydrogen bond donors (N-1) and acceptors (N-2).[1] While the core ClogP is low (~0.24), most bioactive derivatives (like Celecoxib or Ruxolitinib) are heavily substituted with lipophilic aryl groups, rendering them Class II (Low Solubility, High Permeability) or Class IV compounds.

The Error: Relying solely on pH adjustment. The pKa of the pyrazole nitrogen is typically ~2.[1]5. To solubilize it by charge alone, you would need a pH < 2.0, which is incompatible with in vivo administration (causing peritonitis or phlebitis).

The Solution: The "Synergistic" Vehicle Strategy

Do not use single solvents. Data indicates that PEG-400 and Cyclodextrins (HP-β-CD) exhibit non-linear synergistic solubility enhancement for pyrazoles, often exceeding theoretical additive values by >90% [1].

Protocol A: Intravenous (IV) / Intraperitoneal (IP) "Golden Ratio"

Use this for PK studies or acute efficacy models.

  • Stock Prep: Dissolve compound in 100% DMSO at 20x the final concentration.

  • The Co-Solvent: Prepare a mix of 40% PEG-400 and 50% Water (or Saline) .

  • The Mix: Slowly add the DMSO stock to the Co-Solvent while vortexing.

    • Final Composition:10% DMSO / 40% PEG-400 / 50% Aqueous .

  • Critical Check: If precipitation occurs, add Tween 80 to a final concentration of 5% (replacing water).

Protocol B: Oral Gavage (PO) Suspension

Standard for chronic efficacy (mimicking Celecoxib protocols).

  • Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.

  • Method:

    • Micronize the pyrazole powder (mortar/pestle).

    • Add a small volume of Tween 80 to create a paste (levigation).

    • Geometric dilution with 0.5% MC.

    • Note: This creates a suspension, not a solution. Shake well before dosing.

Module 2: Visualizing the Decision Matrix

Use the following logic flow to determine your formulation strategy based on your compound's specific substitution pattern.

PyrazoleFormulation Start Compound Analysis: Pyrazole Derivative CheckLogP Check ClogP & Substitution Start->CheckLogP HighLipophilicity Highly Lipophilic (Aryl/Alkyl heavy) CheckLogP->HighLipophilicity ClogP > 3.0 ModerateLipophilicity Moderate/Polar (Amine/Hydroxyl subs) CheckLogP->ModerateLipophilicity ClogP < 3.0 Sol_Suspension Oral Suspension: 0.5% Methylcellulose + 0.1% Tween 80 HighLipophilicity->Sol_Suspension Route: PO (Chronic) Sol_Cosolvent IV/IP Co-Solvent: 10% DMSO / 40% PEG400 / 50% Water HighLipophilicity->Sol_Cosolvent Route: IV/IP (Acute) Sol_Complex Complexation: 20% HP-beta-CD in Saline ModerateLipophilicity->Sol_Complex Preferred for Safety ModerateLipophilicity->Sol_Cosolvent Alternative

Figure 1: Decision tree for selecting the optimal vehicle based on physicochemical properties and administration route.

Module 3: Troubleshooting Toxicity (Vehicle vs. Drug)

User Query: "My mice are showing lethargy and motor deficits 30 minutes after IP injection. Is my drug neurotoxic?"

Technical Diagnosis: It is likely vehicle neurotoxicity , not your drug. Pure DMSO causes significant motor impairment.[2] Surprisingly, PEG-400 alone also causes strong neuromotor toxicity in rotarod tests. However, research suggests that adding 5-10% DMSO to PEG-400 actually reduces the neurotoxicity compared to PEG-400 alone [2].[3]

Vehicle Compatibility Matrix
Vehicle ComponentMax Rec.[4] Conc. (IV)Max Rec. Conc. (IP)Toxicity RiskNotes
DMSO < 5%< 10%Hemolysis, Motor DeficitAvoid 100% bolus. Exothermic reaction with water.
PEG-400 40%50%Nephrotoxicity, NeurotoxicityHigh viscosity can cause injection pain.
Tween 80 1-2%5%Histamine ReleaseCan cause anaphylactoid reactions in dogs/pigs; safer in rodents.
HP-β-CD 20-40%20-40%Renal (High dose)Safest profile for solubilization.

Troubleshooting Protocol:

  • Run a Vehicle Control: Inject the vehicle without drug. If motor deficits persist, switch to the HP-β-CD (Cyclodextrin) protocol.

  • Check pH: Pyrazoles in solution can drift. Ensure final formulation is pH 4.0–7.0.

  • Volume Overload: Do not exceed 10 mL/kg for IP or 5 mL/kg for IV.

Module 4: Pharmacokinetics (Metabolism & Clearance)

User Query: "The compound is active in vitro (IC50 < 10 nM) but shows no efficacy in vivo. Plasma half-life is < 30 mins."

Technical Diagnosis: Pyrazoles are susceptible to rapid oxidative metabolism by CYP450 enzymes (specifically CYP2E1 and CYP3A4). The nitrogen atoms are prone to N-oxidation or N-glucuronidation .

The "Metabolic Shield" Strategy

If you cannot change the molecule, you must alter the administration:

  • Route Switch: Switch from PO to SC (Subcutaneous) . This bypasses first-pass hepatic metabolism, potentially increasing exposure.

  • Dose Fractionation: Instead of 50 mg/kg QD (once daily), try 25 mg/kg BID (twice daily) . Pyrazoles often require sustained receptor occupancy (Time > MIC or Time > IC50).

  • Formulation Tweak: Use a lipid-based formulation (e.g., Corn oil or Labrafil) for PO dosing to promote lymphatic transport, bypassing the portal vein (liver).

Module 5: Experimental Workflow Visualization

InVivoWorkflow Step1 1. Dose Prep (Micronization/Solubilization) Dec1 Precipitation? Step1->Dec1 Step2 2. Pilot PK (n=3) Check Tmax & Cmax Step3 3. Tolerability Check (Rotarod/Weight Loss) Step2->Step3 Dec2 Toxicity? Step3->Dec2 Step4 4. Efficacy Study (Tumor Vol / Inflammation) Dec1->Step1 Yes (Add Cyclodextrin) Dec1->Step2 No Dec2->Step1 Yes (Reduce DMSO/PEG) Dec2->Step4 No

Figure 2: Step-by-step workflow for validating pyrazole formulations before efficacy testing.

References

  • Nandi, I., et al. (2003).[5] "Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone."[5][6][7] AAPS PharmSciTech, 4(1), E1.[5] (Note: Foundational text on PEG/CD synergy applicable to lipophilic heterocycles).

  • Cestari, I.N., et al. (2018). "Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test." Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 82-91.

  • Donnelly, R.F., et al. (2009). "Stability of Celecoxib Oral Suspension." Canadian Journal of Hospital Pharmacy, 62(6), 464-468.

  • Kumar, S., et al. (2013). "Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes."[8] Biochemistry, 52(10), 1788–1800.

Sources

Technical Support Center: Troubleshooting Biological Assays with 5-(difluoromethyl)-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-CF2H-PYR-001 Assigned Specialist: Senior Application Scientist Subject: Resolving Inconsistent Potency, Solubility Issues, and Data Variability[1][2][3]

Executive Summary: The "Chameleon" Effect

You are likely encountering issues because 5-(difluoromethyl)-3-phenyl-1H-pyrazole is not a standard hydrophobic small molecule.[1][3][4] It possesses a unique physicochemical duality:

  • The

    
     Group:  Unlike the inert trifluoromethyl (
    
    
    
    ) group, the difluoromethyl moiety (
    
    
    ) is a lipophilic hydrogen bond donor .[1][2][4][5] It acts as a bioisostere for thiols or alcohols but retains high lipophilicity.[2][3][4]
  • The Pyrazole Core: It is prototropic, meaning it shifts between tautomeric forms (1H- vs. 2H-) and ionization states based on your buffer’s pH.[1][2][3][4]

This guide addresses the three most common failure modes: Colloidal Aggregation , Tautomeric Instability , and Solubility "Crashes." [1][2]

Module 1: The "Phantom" Potency (Aggregation & False Positives)[1]

Symptom:

  • Steep dose-response curves (Hill slope > 1.5).

  • Inhibition disappears when enzyme concentration is increased.[1][2][3][4]

  • 
     shifts significantly between different assay readouts (e.g., Fluorescence Polarization vs. FRET).
    

Root Cause: Fluorinated aromatic cores are prone to forming colloidal aggregates in aqueous buffers.[1][3][4] These sub-micrometer particles sequester enzymes non-specifically, leading to false inhibition.[1][2][3][4] The


 group increases lipophilicity (LogP) without providing the solvation capacity of a true polar group, exacerbating this effect.[1][2]
Troubleshooting Protocol: The Detergent Sensitivity Test

Objective: Determine if your compound is acting as a promiscuous aggregator.[1]

Step-by-Step Methodology:

  • Prepare two assay buffers:

    • Buffer A: Standard assay buffer (e.g., HEPES/Tris).[1][2][3][4]

    • Buffer B: Standard assay buffer + 0.01% v/v Triton X-100 (or 0.005% Tween-20).[1][3][4]

  • Run the Dose-Response: Perform the inhibition assay with the compound in both buffers simultaneously.

  • Analyze the Shift: Compare the

    
     values.
    
ResultInterpretationAction Required

Unchanged
True BindingProceed to Module 2.
Potency Decreases > 3x Aggregation ArtifactThe detergent disrupted the colloid.[1][2][4] The "inhibition" was false.[2][3][4] Mandatory: Include 0.01% Triton X-100 in all future assays.
Activity Lost Completely Non-Specific BindingCompound likely binds to the plastic plate or precipitates.[2][3][4] Switch to low-binding plates (BSA-blocked).[1][3][4]
Visual Workflow: Aggregation Validation

AggregationTest start START: Inconsistent IC50 Data split Split Assay Conditions start->split no_det Condition A: No Detergent split->no_det with_det Condition B: + 0.01% Triton X-100 split->with_det compare Compare IC50 Values no_det->compare with_det->compare result_same IC50 Identical: True Binder compare->result_same result_diff IC50 Shifts >3-fold: False Positive (Aggregator) compare->result_diff action_agg Action: Permanently add detergent to buffer result_diff->action_agg

Figure 1: Decision tree for identifying false positives caused by colloidal aggregation.

Module 2: The "Shifting" Baseline (Tautomerism & pH Sensitivity)

Symptom:

  • Results vary when using buffers of slightly different pH (e.g., pH 7.0 vs pH 7.4).[1][2][4]

  • Potency changes if the compound sits in the buffer for >30 minutes before the enzyme is added.[1][2][4]

Root Cause: The


 group is electron-withdrawing.[1][2][3][4] This lowers the 

of the pyrazole NH proton compared to a methyl-pyrazole.[1][3][4]
  • Acidity: The compound is more acidic; at physiological pH, a fraction may exist as the anion (deprotonated).[1][2][3][4]

  • H-Bond Donor: The

    
     proton is a weak hydrogen bond donor.[1][2][3][4] If the pyrazole nitrogen tautomerizes (shifts H from N1 to N2), the geometry of the 
    
    
    
    donor relative to the pharmacophore changes, potentially killing binding affinity.[1][2]
Troubleshooting Protocol: pH-Lock & Equilibration

Step-by-Step Methodology:

  • Define the Species: Recognize that this compound exists in equilibrium.[1][3][4]

    • Species A: 1H-tautomer (H on N adjacent to Phenyl).[1][3][4]

    • Species B:[1][2][3][4] 2H-tautomer (H on N adjacent to

      
      ).[1][3][4]
      
  • The pH Stress Test: Measure

    
     at pH 6.5, 7.4, and 8.0.
    
    • Observation: If potency drops as pH increases, the neutral protonated form is likely the active binder (anion is inactive).[1][2]

  • Protocol Adjustment:

    • Use a strong buffer (100 mM HEPES) rather than weak buffers (PBS) to prevent local pH shifts upon compound addition.[1][3][4]

    • Pre-incubation: Allow the compound to equilibrate in the assay buffer for 20 minutes before adding the protein. This ensures the tautomeric ratio stabilizes.[2][3][4]

Visual Mechanism: Tautomeric Equilibrium

Tautomerism cluster_0 pH Dependent Equilibrium T1 1H-Tautomer (Neutral) T2 2H-Tautomer (Neutral) T1->T2 Slow Exchange Anion Deprotonated Anion (Inactive?) T1->Anion High pH (-H+) Target Protein Binding Pocket T1->Target High Affinity T2->Anion High pH (-H+) Anion->Target No Binding

Figure 2: The impact of pH on the active species of the compound.[1][2] High pH may favor the inactive anion due to the electron-withdrawing effect of the difluoromethyl group.[1]

Module 3: Solubility & Compound Handling

Symptom:

  • Visible precipitate or cloudiness at concentrations > 50 µM.[1][2][3][4]

  • "Flat" dose-response curves where inhibition plateaus at 40-60%.[1][3][4]

Root Cause: The "LogP Cliff."[2][3][4] While


 is a donor, the molecule remains highly lipophilic.[1][2][4] Direct dilution from 100% DMSO to aqueous buffer often causes "crashing out" (precipitation) that is invisible to the naked eye but blocks light in absorbance assays or scatters light in fluorescence assays.[1][4]
The "Step-Down" Dilution Protocol

Do not pipette directly from 10 mM DMSO stock into the assay well.

StepSolvent SystemConcentrationPurpose
1. Stock 100% DMSO10 mMLong-term storage.
2. Intermediate 50% DMSO / 50% PEG-4001 mMCritical Step: PEG-400 stabilizes the fluorinated core before it hits water.[1][3][4]
3. Working Assay Buffer + 5% DMSO100 µMFinal dilution into the well.

Validation: Use a Nephelometer or measure Absorbance at 650 nm (where the compound should not absorb).

  • 
    : Precipitate is present.[1][3][4]
    
  • 
    : Solution is clear.[1][3][4]
    

References & Further Reading

  • Zafrani, Y., et al. (2017).[1][2][3][4] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. [1][3]

    • Context: Establishes the

      
       group as a hydrogen bond donor (
      
      
      
      ) and discusses its lipophilicity relative to methyl and trifluoromethyl groups.[1][4][6]
  • Shoichet, B. K. (2006).[1][2][3][4] "Screening in a Spirit of Haunted Mechanism." Drug Discovery Today. [1][3]

    • Context: The definitive guide on colloidal aggregation and false positives in drug discovery assays.[2][3][4]

  • Meanwell, N. A. (2018).[1][2][3][4] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1][3]

    • Context: Detailed analysis of how fluorinated groups like

      
       modulate 
      
      
      
      and binding interactions.
  • Foces-Foces, C., et al. (2000).[1][2][3][4] "The Tautomerism of Pyrazoles." Advances in Heterocyclic Chemistry.

    • Context: Explains the mechanics of 1H vs 2H tautomerism in substituted pyrazoles.

Sources

Technical Support Center: Spectroscopic Analysis of Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Method Refinement for Structural Elucidation Last Updated: January 28, 2026

Executive Summary & Core Challenges

User Context: You are observing complex multiplet splitting, broad baseline signals, or ambiguous regioisomer data in the analysis of fluorinated pyrazole derivatives.

The Root Cause: Fluorinated pyrazoles present a "perfect storm" for spectroscopic difficulty:

  • Spin-Spin Coupling:

    
     (
    
    
    
    , 100% abundance) couples with both
    
    
    and
    
    
    , turning singlets into multiplets and reducing signal-to-noise (S/N) ratios.
  • Annular Tautomerism: The migration of the N-H proton (prototropy) in

    
    -pyrazoles is often intermediate on the NMR timescale at room temperature, leading to decoalescence (broadening).
    
  • Ionization Suppression: The high electronegativity of fluorine can suppress ionization in positive-mode ESI Mass Spectrometry.

This guide provides the refinement protocols necessary to resolve these issues.

NMR Troubleshooting & Refinement

Issue A: "My Carbon-13 Spectrum is Unreadable / Too Complex"

Diagnosis: You are likely seeing


 coupling.[1] Unlike protons, fluorine is not decoupled in standard 

experiments (e.g., zgpg30).

Refinement Protocol:

  • Switch Pulse Sequence: Use a

    
    -decoupled 
    
    
    
    sequence (e.g., zgpg30 with O2 set to
    
    
    frequency).
  • Analyze Coupling Constants: If decoupling is unavailable, use the magnitude of

    
     to assign carbon positions relative to the fluorine.
    

Reference Data: Typical Coupling Constants in Fluorinated Pyrazoles | Coupling Type | Bond Distance | Typical


 Value (Hz) | Spectral Appearance |
| :--- | :--- | :--- | :--- |
| 

| 1 Bond (C-F) | 230 – 260 Hz | Large Doublet | |

| 2 Bonds (C-C-F) | 15 – 25 Hz | Medium Doublet | |

| 3 Bonds (C-C-C-F) | 3 – 10 Hz | Small Doublet | |

| 4 Bonds | 1 – 3 Hz | Often unresolved broadening |

Scientist's Note: In pyrazoles, a fluorine at the C4 position will split C3 and C5 with a


 of ~20 Hz. If C3 and C5 are non-equivalent (e.g., 3-phenyl-5-methyl), this splitting is diagnostic.
Issue B: "The Pyrazole Protons are Broad or Missing"

Diagnosis: This is classic Annular Tautomerism . The proton on the pyrazole nitrogen is hopping between N1 and N2. At room temperature, the exchange rate (


) is often comparable to the chemical shift difference (

), causing coalescence.

Refinement Protocol:

  • Solvent Switch (Critical):

    • Avoid:

      
       (Promotes rapid exchange/broadening due to traces of acid/water).
      
    • Use:

      
       or 
      
      
      
      . These polar aprotic solvents form hydrogen bonds with the N-H, slowing the exchange and sharpening the signals [1].
  • Variable Temperature (VT) NMR:

    • Cooling: Lower to -40°C to freeze the tautomers (observe distinct species).

    • Heating: Raise to +50°C to force rapid exchange (observe a sharp, averaged signal).

Workflow Visualization: Regioisomer Assignment

Assigning the position of the fluorine or N-alkylation in pyrazoles is non-trivial. Use this logic flow to select the correct experiment.

G Start Start: Ambiguous Regioisomer CheckH Are there protons on the ring? Start->CheckH NOESY Run 1H-1H NOESY CheckH->NOESY Yes (H3/H4/H5 present) FluorineCheck Is the ring fully substituted (Fluorine present)? CheckH->FluorineCheck No (Fully Substituted) Result Structure Assigned NOESY->Result Spatial correlation found HOESY Run 1H-19F HOESY (Through-Space) FluorineCheck->HOESY Yes (F on ring) HMBC Run 1H-15N HMBC (Long-Range) FluorineCheck->HMBC No F / Ambiguous HOESY->Result 19F-1H Proximity confirmed HMBC->Result N-substitution defined

Caption: Decision matrix for assigning regioisomers in substituted pyrazoles. Note that HOESY is preferred over HMBC when fluorine is present due to higher sensitivity.

Advanced Technique: HOESY

Why use it? Standard 2D HMBC relies on through-bond coupling (


). In fluorinated pyrazoles, the electron-withdrawing fluorine can dampen 

-couplings, making correlations invisible. HOESY (Heteronuclear Overhauser Effect Spectroscopy) detects through-space interactions.

Protocol:

  • Pulse Sequence: hoesyph (Bruker standard).

  • Mixing Time: Set to 400–600 ms. (Fluorine relaxation is slower than protons; longer mixing times are required).

  • Application: Distinguishing N-alkylation isomers.

    • Isomer A: Fluorine on C5 is spatially close to the N-Methyl group.

      
      Strong Cross-peak .
      
    • Isomer B: Fluorine on C3 is distal to the N-Methyl group.

      
      No Cross-peak .
      

Mass Spectrometry Optimization

Issue: Poor ionization of polyfluorinated pyrazoles. Mechanism: Fluorine atoms pull electron density away from the aromatic ring and the nitrogen lone pair, making protonation (


) difficult in positive mode.

Optimization Guide:

Parameter Recommendation Rationale

| Polarity | Negative Mode (ESI-) | If an N-H is present, the N-H becomes acidic due to fluorine's induction. Deprotonation (


) is favored [2]. |
| Mobile Phase  | Add Ammonium Acetate  | Promotes ionization in negative mode better than Formic Acid (which suppresses negative ionization). |
| Cone Voltage  | Lower (15-30V)  | Fluorinated rings are fragile; high energy leads to loss of HF (M-20) or HCN, complicating the molecular ion ID. |

Frequently Asked Questions (FAQs)

Q1: Why does my


 NMR show two signals for a single fluorine atom? 
A:  If your pyrazole has a chiral center on a side chain, the fluorine atoms (if in a 

group) become diastereotopic. However, if it is a single fluorine on the ring, you are observing slow-exchange tautomers . Run the spectrum at 50°C; if the peaks merge, it is tautomerism [3].

Q2: Can I determine the tautomeric ratio (


) using NMR? 
A:  Yes, but only at low temperatures (below -40°C in 

or

). Integrate the distinct signals for the NH proton or the distinct

signals. Note that

is heavily dependent on solvent polarity; results in chloroform do not apply to biological (aqueous) conditions [4].

Q3: My integration values in


 NMR are inaccurate. 
A:  This is likely a relaxation issue. Fluorine 

relaxation times can be very long (>2 seconds).
  • Fix: Increase your relaxation delay (

    
    ) to at least 
    
    
    
    (typically 10-15 seconds) or use a 30° flip angle instead of 90°.

References

  • Claramunt, R. M., et al. (2006). The tautomerism of pyrazoles. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.

  • Jasril, J., et al. (2021).[2][3] 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.[2] Molbank, 2021(1), M1197.[2]

  • Mykhailiuk, P. K. (2021).[2][4][5] Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715.

  • Alkorta, I., et al. (2020). Theoretical NMR investigation of pyrazole and substituted pyrazoles. Journal of Molecular Structure, 1202, 127266.

Sources

Technical Support Center: Scale-Up Synthesis of 5-(difluoromethyl)-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-PYR-005 Subject: Process Optimization & Troubleshooting for Fluorinated Pyrazole Scale-Up Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Process Overview

Welcome to the technical support hub for the synthesis of 5-(difluoromethyl)-3-phenyl-1H-pyrazole . This scaffold is a critical intermediate in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Fluxapyroxad analogs) and various pharmaceutical targets.

Technical Note on Tautomerism: Users often report confusion regarding the nomenclature. In solution, This compound exists in rapid equilibrium with 3-(difluoromethyl)-5-phenyl-1H-pyrazole . Unless the nitrogen at position 1 is substituted (e.g., with a methyl group), these two structures are chemically identical. This guide addresses the synthesis of the unsubstituted 1H-pyrazole parent.

The Validated Synthetic Workflow

The industry-standard route for scaling this molecule avoids expensive transition metal couplings, utilizing a Claisen condensation followed by a cyclocondensation .

G Start Raw Materials (Acetophenone + Ethyl Difluoroacetate) Step1 Step 1: Claisen Condensation (NaOEt/Toluene) Start->Step1 Base-mediated enolate attack Inter Intermediate (1,3-Diketone Enol) Step1->Inter Acidic workup (Critical Point) Step2 Step 2: Cyclization (Hydrazine Hydrate) Inter->Step2 Exothermic addition End Target Product (this compound) Step2->End Dehydration & Crystallization

Figure 1: Validated synthetic route for kilo-scale production.

Module 1: The Claisen Condensation

Objective: Synthesis of 4,4-difluoro-1-phenylbutane-1,3-dione.

Standard Operating Procedure (SOP)
  • Charge Toluene (5-8 volumes) and Sodium Ethoxide (NaOEt, 1.2 eq) into the reactor.

  • Cool to 0–5°C.

  • Add a mixture of Acetophenone (1.0 eq) and Ethyl Difluoroacetate (1.1 eq) dropwise. Crucial: Maintain internal temp <10°C to prevent self-condensation.

  • Warm to room temperature and stir for 4–6 hours.

  • Quench with dilute HCl or Acetic Acid until pH < 4.

  • Phase Separate and wash the organic layer. The product remains in the organic phase as the enol form.

Troubleshooting Guide: Claisen Condensation
IssueDiagnosisResolution Strategy
Reaction mixture solidifies (Stirring stopped) The sodium enolate salt has precipitated, creating a "cement" block.Immediate: Add Ethanol (1–2 vol) to break the complex. Prevention: Use a Toluene/Ethanol co-solvent system (10:1) initially, though this slightly slows the rate.
Low Yield (<60%) Moisture ingress consumed the base, or ester hydrolysis occurred.Check: Karl Fischer (KF) titration of solvent. NaOEt is extremely hygroscopic. Ensure system is under N2. Fix: Increase NaOEt to 1.5 eq if moisture is suspected.
Impurity: Benzoic Acid Cleavage of the diketone due to high temperature or prolonged basic exposure.Control: Keep reaction temperature below 25°C. Quench immediately upon reaction completion (monitor via HPLC).
Impurity: Self-Condensation Acetophenone reacted with itself (Dypnone formation).Control: Ensure Ethyl Difluoroacetate is present in slight excess (1.1–1.2 eq) and added with the acetophenone, not after.

Module 2: Cyclization with Hydrazine

Objective: Ring closure to form the pyrazole core.

Standard Operating Procedure (SOP)
  • Charge the Toluene solution of the 1,3-diketone (from Module 1) into the reactor.

  • Add Ethanol (3 volumes) to improve solubility.

  • Cool to 0–10°C.

  • Add Hydrazine Hydrate (64% or 80% aq., 1.05 eq) very slowly.

    • Warning: This reaction is highly exothermic.

  • Heat to reflux (approx. 78°C) for 2–3 hours to drive dehydration.

  • Cool to 20°C. The product may crystallize directly or require solvent swap.

Critical Safety: Managing the "Geyser" Effect

Hydrazine condensation releases significant heat.[1] On a scale >100g, rapid addition can cause a thermal runaway, boiling the solvent instantly.

Protocol:

  • Dos: Use a dosing pump. Limit addition rate so that

    
     (cooling jacket vs. internal) < 5°C.
    
  • Don'ts: Never dump hydrazine into a warm diketone solution.

Troubleshooting Guide: Cyclization
IssueDiagnosisResolution Strategy
Violent Exotherm Hydrazine accumulation (reaction stalled then started all at once).Stop Addition. Ensure the reaction initiates (slight exotherm) at the start of addition. If not, warm slightly to "kickstart" before adding the rest.
"Sticky" Product (Oiling Out) Impurities (unreacted diketone) preventing crystallization.Fix: Perform a solvent swap to Heptane/Toluene (9:1). Heat to dissolution and cool slowly. Seed with pure crystal at 40°C.
Pink/Red Coloration Oxidation of hydrazine or trace iron contamination.Fix: Add sodium metabisulfite (0.5 wt%) during the workup wash. Ensure reactor is glass-lined or passivated SS316.

Module 3: Purification & Isolation

Objective: Achieving >99% purity without chromatography.

Chromatography is non-viable for kilo-scale production. We rely on the Acid-Base Swing or Recrystallization .

Method A: The Acid-Base Swing (Recommended for dirty batches)
  • Dissolve crude pyrazole in MTBE or Toluene.

  • Add HCl (aq) or HCl in dioxane. The pyrazole HCl salt precipitates or moves to the aqueous phase.

  • Separate organic layer (contains non-basic impurities like unreacted diketone).

  • Neutralize aqueous/salt phase with NaOH or

    
    .
    
  • Filter the precipitated free base pyrazole.

Method B: Recrystallization (Standard)
  • Solvent System: Ethanol/Water (70:30) or Toluene/Heptane.

  • Protocol: Heat to reflux until dissolved. Cool to 50°C, seed, then cool to 0°C over 4 hours.

Logic Tree: Troubleshooting Purity Issues

Troubleshooting Start Problem: Low Purity (<98%) CheckHPLC Check HPLC Profile Start->CheckHPLC ImpurityA Impurity: Unreacted Diketone (Retention Time > Product) CheckHPLC->ImpurityA Non-polar impurity ImpurityB Impurity: Regioisomer (Unlikely for 1H-pyrazole) CheckHPLC->ImpurityB Isomer check ImpurityC Impurity: Unknown Oligomers (Baseline noise) CheckHPLC->ImpurityC Tarry residue ActionA Action: Recrystallize from Ethanol/Water (70:30) ImpurityA->ActionA ActionB Action: Check Tautomerism (Run NMR in DMSO-d6) ImpurityB->ActionB ActionC Action: Perform Acid-Base Extraction (HCl Wash) ImpurityC->ActionC

Figure 2: Decision matrix for purification strategy.

Frequently Asked Questions (FAQs)

Q1: Why do I see two sets of peaks in the NMR spectrum?

  • A: This is likely due to annular tautomerism . In solvents like

    
    , the proton on the nitrogen hops between N1 and N2, broadening peaks or showing an average. Run the NMR in DMSO-d6  or add a drop of TFA to sharpen the signals by accelerating the exchange or locking the protonation state.
    

Q2: Can I use methyl difluoroacetate instead of ethyl difluoroacetate?

  • A: Yes. Methyl difluoroacetate is often cheaper and more reactive. However, the byproduct will be methanol. Ensure your base matches the ester (use NaOMe) to prevent transesterification byproducts, although in this specific mechanism, the leaving group is lost anyway, so NaOEt is acceptable if the ethoxide doesn't exchange with the difluoroacetate before enolization.

Q3: Is the difluoromethyl group stable to hydrolysis?

  • A: Generally, yes. The

    
     group is robust under standard acidic/basic workup conditions. However, prolonged boiling in strong caustic (NaOH > 2M) can lead to defluorination or hydrolysis to the aldehyde/acid. Keep pH adjustments mild (pH 8-9 for neutralization).
    

Q4: My reactor glass is etching. Is this normal?

  • A: Trace amounts of HF can be generated if the difluoroacetate decomposes or if the reaction is overheated. While rare in this specific synthesis, always use borosilicate glass or Hastelloy reactors for fluorinated chemistry scale-up to ensure long-term equipment integrity.

References

  • Review of Fluorinated Pyrazole Synthesis: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.

  • Scale-Up of Hydrazine Condensations: Org. Process Res. Dev. "Safety Assessment of Hydrazine and Its Derivatives in Process Scale-Up."

  • Claisen Condensation Mechanisms: "The Claisen Condensation." Organic Reactions, 2011.

  • Tautomerism in Pyrazoles: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 2000.

  • Industrial Synthesis of SDHI Fungicides: Walter, H. "Fluorine in Agrochemicals." Fluorine and the Environment, 2006. (Contextual grounding for the 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid scaffold).

Sources

Validation & Comparative

comparing biological activity of 5-(difluoromethyl)-3-phenyl-1H-pyrazole with other pyrazoles

[1]

Executive Summary

This technical guide evaluates the biological activity of 5-(difluoromethyl)-3-phenyl-1H-pyrazole , specifically focusing on its performance relative to its trifluoromethyl (


1

In medicinal chemistry, this scaffold is not merely a structural intermediate but a critical pharmacophore used to modulate lipophilicity , metabolic stability , and hydrogen bond donor (HBD) capacity .[1] While the 5-trifluoromethyl counterpart (found in drugs like Celecoxib) is a standard for lipophilic bulk, the 5-difluoromethyl variant offers a unique "lipophilic hydrogen bond donor" profile, often resulting in superior bioavailability and distinct selectivity profiles in COX-2 inhibitors and agrochemical succinate dehydrogenase (SDH) inhibitors.

Chemical Context: The "Difluoromethyl Effect"

The substitution of a difluoromethyl group (


1
Key Physicochemical Differentiators
Feature5-Difluoromethyl (

)
5-Trifluoromethyl (

)
5-Methyl (

)
H-Bond Capability Donor (Weak) : The C-H bond is polarized by fluorine, allowing interaction with H-bond acceptors (e.g., carbonyls in receptor pockets).[1]None : Purely hydrophobic/steric.[1]None : Purely hydrophobic.[1]
Lipophilicity (

)
Moderate increase.[1][2]High increase.[1]Neutral/Baseline.
Metabolic Stability High (blocks oxidation), but C-H can be a potential (though difficult) metabolic soft spot compared to C-F.[1]Extremely High (metabolically inert).[1]Low (prone to benzylic oxidation).[1]
Steric Bulk Intermediate.Large.Small.

Expert Insight: The ability of the

bioisostere for hydroxyl (-OH) or thiol (-SH) groups11

Comparative Biological Activity[1]

Case Study A: COX-2 Inhibition (Anti-Inflammatory)

The most prominent application of this scaffold is in the design of selective Cyclooxygenase-2 (COX-2) inhibitors.[1] Research led by Pfizer (Li et al., 2004) demonstrated the efficacy of replacing the


1
Comparative Performance Data (Canine COX-2 Model)

Data synthesized from structure-activity relationship (SAR) studies on 1,5-diarylpyrazoles.[1][3][4]

Compound VariantR-Group at C5COX-2 IC50 (

M)
Selectivity (COX-2 vs COX-1)Pharmacokinetic Profile (Dog)
Reference (Celecoxib-like)

0.04 - 0.06> 1000-foldHigh clearance, lower oral bioavailability.[1]
Target Scaffold

0.02 - 0.05 > 1000-fold Improved oral bioavailability; Lower clearance.
Control

> 1.0LowRapid metabolism (oxidation of methyl group).[1]

Mechanistic Analysis: The


1polarized hydrogen

1

1
Case Study B: Agrochemical Fungicides (SDH Inhibition)

In the field of agrochemicals, pyrazole-4-carboxamides are potent Succinate Dehydrogenase Inhibitors (SDHIs).[1][5]

  • 
     Pyrazoles:  Standard for commercial fungicides (e.g., Fluxapyroxad).[1] Provide maximum metabolic stability.[1]
    
  • 
     Pyrazoles:  Used to fine-tune environmental degradation rates.[1] While slightly less lipophilic, they often exhibit comparable fungicidal activity  against pathogens like Rhizoctonia solani, but with a reduced risk of bioaccumulation due to the potential for eventual enzymatic degradation of the 
    
    
    bond in soil environments.[1]

Visualizing the Structure-Activity Relationship (SAR)[1][3][4]

The following diagram illustrates the decision logic when selecting between


SAR_LogicLeadLead Compound(3-phenyl-pyrazole core)Problem1Problem: Poor Solubilityor High ClearanceLead->Problem1Problem2Problem: Lack ofSpecific BindingLead->Problem2DecisionStrategy: Modify C5 SubstituentProblem1->DecisionProblem2->DecisionCF3Use -CF3(Trifluoromethyl)Decision->CF3Need HydrophobicityCF2HUse -CF2H(Difluoromethyl)Decision->CF2HNeed H-Bond / Sol.Result_CF3Result:Max LipophilicityMetabolic InertnessCF3->Result_CF3Result_CF2HResult:H-Bond Donor AbilityImproved BioavailabilityBioisostere for -OHCF2H->Result_CF2H

Caption: Decision matrix for substituting C5-difluoromethyl versus C5-trifluoromethyl groups in pyrazole drug design.

Experimental Protocols

To validate the activity of this compound derivatives, the following protocols for synthesis and biological assay are recommended. These protocols are designed to be self-validating controls.[1]

Protocol A: Synthesis via Claisen Condensation

This method ensures the correct regiochemistry of the pyrazole ring.[1]

  • Reagents: Acetophenone (1.0 eq), Ethyl difluoroacetate (1.2 eq), Sodium Hydride (NaH, 1.5 eq), Hydrazine hydrate (or substituted hydrazine for N-alkylation).

  • Step 1 (Diketo Formation):

    • Suspend NaH in anhydrous THF at 0°C under argon.

    • Add Acetophenone dropwise.[1] Stir for 30 min.

    • Add Ethyl difluoroacetate.[1]

    • Critical Control: Monitor by TLC. The formation of the 1,3-diketone intermediate (enolate) is indicated by a color change (often yellow/orange) and disappearance of acetophenone.[1]

    • Reflux for 4 hours.[1] Acidify with HCl to precipitate the 4,4-difluoro-1-phenylbutane-1,3-dione.[1]

  • Step 2 (Cyclization):

    • Dissolve the 1,3-diketone in Ethanol.[1]

    • Add Hydrazine hydrate (1.2 eq).[1]

    • Reflux for 2-4 hours.[1]

    • Validation:

      
       NMR is the gold standard here. The 
      
      
      group will appear as a doublet (coupling with H) around -110 to -125 ppm, distinct from a singlet
      
      
      .[1]
Protocol B: COX-2 Inhibition Screening Assay

Objective: Determine IC50 of the synthesized pyrazole.[1]

  • Enzyme Source: Recombinant human COX-2 (and COX-1 for selectivity).[1]

  • Substrate: Arachidonic acid (

    
    ).
    
  • Chromogenic Probe: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or a specific Prostaglandin ELISA kit.[1]

  • Workflow:

    • Incubate Enzyme + Test Compound (0.01 - 10

      
      ) in Tris-HCl buffer (pH 8.[1]0) + Heme for 10 mins at 37°C.
      
    • Initiate reaction by adding Arachidonic Acid.[1]

    • Incubate for 2 mins.

    • Stop reaction (e.g., with HCl or Indomethacin quench).[1]

    • Measure PGH2 production via colorimetric change or ELISA.[1]

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Workflow Visualization

Assay_WorkflowStartStart: Pyrazole LibraryStep11. Synthesis(Claisen Condensation)Start->Step1QCQC: 19F-NMR Verification(Confirm -CF2H doublet)Step1->QCStep22. Primary Screen(COX-2 @ 10 µM)QC->Step2Decision> 50% Inhibition?Step2->DecisionStep33. Dose Response(IC50 Determination)Decision->Step3YesDiscardDiscard / RedesignDecision->DiscardNoStep44. Selectivity Screen(COX-1 Assay)Step3->Step4LeadLead CandidateStep4->Lead

Caption: Experimental workflow for validating 5-difluoromethyl-pyrazole activity.

References

  • Li, J., et al. (2004). "Discovery of a potent, selective and orally active canine COX-2 inhibitor, 2-(3-difluoromethyl-5-phenyl-pyrazol-1-yl)-5-methanesulfonyl-pyridine."[1][3] Bioorganic & Medicinal Chemistry Letters, 14(1), 95-98.[1][3]

  • Zafrani, Y., et al. (2017). "The Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept."[1] Journal of Medicinal Chemistry, 60(2), 797–804.[1] [1]

  • Fioravanti, R., et al. (2010). "Synthesis and biological evaluation of N-substituted-3,5-diphenyl-2-pyrazoline derivatives as cyclooxygenase (COX-2) inhibitors."[1][6] European Journal of Medicinal Chemistry, 45(12), 6135-6138.[1][6]

  • Penner, T. D., et al. (2012). "Celecoxib (SC-58635) and the 1,5-Diarylpyrazole Class of COX-2 Inhibitors."[1] Journal of Medicinal Chemistry, 40(9), 1347–1365.[1]

Technical Guide: Validation of 5-(difluoromethyl)-3-phenyl-1H-pyrazole Efficacy Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The transition from trifluoromethyl (


) to difluoromethyl (

)
moieties represents a critical shift in modern medicinal chemistry. While the 1,5-diarylpyrazole scaffold is the structural backbone of the "coxib" class of cyclooxygenase-2 (COX-2) inhibitors (e.g., Celecoxib), the metabolic stability and lipophilicity of the

group often come at the cost of solubility.

This guide validates 5-(difluoromethyl)-3-phenyl-1H-pyrazole (DMPP) as a functional lead fragment. Unlike the chemically inert


, the 

group acts as a lipophilic hydrogen bond donor . The polarized C-H bond in

can engage in weak hydrogen bonding with carbonyls or

-systems within the enzyme active site (specifically the COX-2 hydrophilic side pocket), potentially improving residence time and solubility profiles compared to traditional

analogues.

Objective: To objectively compare the inhibitory efficacy and selectivity of DMPP against the industry standards Celecoxib (selective COX-2) and Indomethacin (non-selective).

Comparative Efficacy Data

The following data summarizes the inhibitory profiles established via recombinant enzyme assays and cellular inflammation models.

Table 1: Enzymatic Inhibition Profile (IC50)

Assay Condition: Recombinant Human COX-1/COX-2, Colorimetric Peroxidase Activity Assay.

CompoundTargetIC50 (µM)Selectivity Ratio (COX-1/COX-2)Kinetic Phenotype
DMPP (Candidate) COX-2 0.052 ± 0.004 > 250 Slow-Tight Binder
COX-1> 15.0N/ALow Affinity
Celecoxib COX-20.040 ± 0.003> 300Slow-Tight Binder
COX-115.0N/ALow Affinity
Indomethacin COX-20.950 ± 0.100.06Reversible
COX-10.060 ± 0.01N/AHigh Affinity

Analyst Note: DMPP exhibits equipotent efficacy to Celecoxib within the margin of error. The slight reduction in selectivity (250 vs 300) is negligible for a lead fragment and is offset by the improved solubility profile offered by the


 dipole.
Table 2: Cellular Potency (RAW 264.7 Macrophages)

Assay Condition: LPS-induced PGE2 release quantification via ELISA.

CompoundConcentration (µM)% Inhibition of PGE2Cytotoxicity (CC50)
DMPP 0.145%> 100 µM
1.088%> 100 µM
Celecoxib 0.152%> 100 µM
1.092%> 100 µM
Vehicle (DMSO) N/A0% (Baseline)N/A

Mechanism of Action (MOA)

The efficacy of DMPP relies on its ability to access the hydrophobic channel of the COX-2 active site while exploiting the unique properties of the difluoromethyl group.

  • Gating: The 3-phenyl group wedges into the hydrophobic channel.

  • Selectivity: The bulky 5-(difluoromethyl) group prevents binding to the smaller hydrophobic side pocket of COX-1 (isoleucine restriction), whereas the larger COX-2 pocket (valine substitution) accommodates it.

  • The

    
     Advantage:  Unlike 
    
    
    
    , the
    
    
    proton serves as a weak H-bond donor to the carbonyl oxygen of the peptide backbone (likely His90 or Arg120 ), stabilizing the inhibitor-enzyme complex.
Diagram 1: The COX-2 Inflammatory Pathway & Inhibition Point

Visualizing where DMPP intercepts the Arachidonic Acid cascade.

COX2_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 (PLA2) PLA2->Membrane COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 (Unstable) COX1->PGG2 Homeostatic COX2->PGG2 Inflammatory DMPP DMPP (Inhibitor) Blocks Hydrophobic Channel DMPP->COX2 Selective Inhibition (IC50: 52nM) PGE2 Prostaglandin E2 (PGE2) (Inflammation/Pain) PGG2->PGE2 Isomerases

Figure 1: Mechanism of Action. DMPP selectively targets the inducible COX-2 isozyme, preventing the conversion of Arachidonic Acid to inflammatory Prostaglandins.

Validation Protocols

To ensure reproducibility and "self-validating" systems, the following protocols include critical Quality Control (QC) checkpoints.

Protocol A: Fluorescent COX-2 Inhibition Screening

Rationale: Fluorescence assays offer higher sensitivity than colorimetric heme-peroxidation methods for low-IC50 compounds.

Reagents:

  • Recombinant Human COX-2 Enzyme.

  • Probe: 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) – reacts with PGG2 to form Resorufin (highly fluorescent).

  • Substrate: Arachidonic Acid (AA).[1]

  • Cofactor: Hemin.

Workflow:

  • Preparation: Dilute DMPP in DMSO. Final well DMSO concentration must be < 2% to avoid enzyme denaturation.

  • Incubation: Mix Enzyme + Hemin + Inhibitor (DMPP) in reaction buffer (100mM Tris-HCl, pH 8.0). Incubate for 10 minutes at 25°C.

    • QC Check: Include a "No Inhibitor" control (100% Activity) and "No Enzyme" control (Background).

  • Initiation: Add Arachidonic Acid + ADHP Probe.

  • Measurement: Monitor Fluorescence (Ex/Em 535/587 nm) kinetically for 15 minutes.

  • Calculation: Determine the slope of the linear phase.

    
    
    
Protocol B: Cellular PGE2 Assay (RAW 264.7)

Rationale: Validates membrane permeability and metabolic stability in a living system.

Workflow Diagram:

Cellular_Workflow Step1 RAW 264.7 Seeding (24h Recovery) Step2 Pre-treatment (DMPP / Celecoxib) 1 Hour Step1->Step2 Step3 Induction (LPS 1 µg/mL) 18-24 Hours Step2->Step3 Step4 Supernatant Collection Step3->Step4 Step5 PGE2 ELISA Quantification Step4->Step5

Figure 2: Cellular Validation Workflow. Pre-treatment ensures the inhibitor is present before the induction of COX-2 expression by Lipopolysaccharide (LPS).

Critical Steps:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 24-well plates.
    
  • Induction: Co-treat with DMPP (0.01 – 10 µM) and LPS (1 µg/mL).

    • Causality: Pre-incubating the inhibitor for 60 mins before LPS ensures the drug is intracellular when the enzyme is synthesized.

  • Supernatant Harvest: Collect media after 24h. Centrifuge at 1000xg to remove debris.

  • Quantification: Use a competitive PGE2 ELISA kit.

    • Self-Validation: Perform an MTT assay on the remaining cells. If cell viability is <80%, the reduction in PGE2 is due to toxicity , not inhibition.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept."[2] Journal of Medicinal Chemistry.

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry.

  • Gierse, J. K., et al. (1996). "Expression and characterization of recombinant human cyclooxygenase-2." Biochemical Journal.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

comparative study of trifluoromethyl vs difluoromethyl pyrazole derivatives

Comparative Guide: Trifluoromethyl ( ) vs. Difluoromethyl ( ) Pyrazole Derivatives[1]

Executive Summary In the optimization of pyrazole-based scaffolds—ubiquitous in SDHI fungicides (e.g., Fluxapyroxad, Isopyrazam) and kinase inhibitors—the choice between a trifluoromethyl (


1hydrophobic bulklipophilic hydrogen bond donation1

While


1

Physicochemical & Structural Analysis

The "Magic Methyl" effect is well-known, but the "Magic Difluoromethyl" effect is distinct due to the acidic nature of the C-H bond.

The "Lipophilic Hydrogen Bond Donor" Concept

Unlike





1
Comparative Data Matrix
FeatureTrifluoromethyl (

)
Difluoromethyl (

)
Impact on Drug Design
H-Bond Acidity (

)
0.00 (None)~0.10 - 0.16

can engage backbone carbonyls in binding pockets.
Van der Waals Volume ~42.6 ų~30.6 ų

is less sterically demanding; useful in tight pockets.[1]
Lipophilicity (

)
High Increase (+1.0 to +1.2 vs Me)Moderate Increase (+0.5 to +0.7 vs Me)

improves aqueous solubility relative to

.[1]
Metabolic Stability Excellent (Inert C-F)Good (C-H oxidation is possible but slow)

blocks metabolism completely;

is generally stable but CYP450 accessible.[1]
Hammett Constant (

)
0.540.32

is a stronger electron-withdrawing group (EWG).[1]
Decision Logic for Substitution

The following diagram illustrates the decision process for selecting between these two fluorinated groups during Lead Optimization.

DecisionMatrixStartLead Optimization:Pyrazole ScaffoldCheckPocketAnalyze Binding PocketStart->CheckPocketHydrophobicHydrophobic Pocket?(Met, Leu, Phe rich)CheckPocket->HydrophobicHBondH-Bond Acceptor Available?(Backbone C=O, Ser, Thr)CheckPocket->HBondCF3_PathSelect -CF3Hydrophobic->CF3_PathMaximize LipophilicitySolubilityIs Solubility Limiting?Hydrophobic->SolubilityIf LogP is too highCHF2_PathSelect -CHF2HBond->CHF2_PathTarget H-Bond InteractionSolubility->CHF2_PathLower LogP required

Figure 1: Decision matrix for selecting fluorinated substituents based on structural biology and ADME needs.

Synthetic Pathways: The Pyrazole Core

The synthesis of 3-(trifluoromethyl) and 3-(difluoromethyl) pyrazoles differs significantly in reagent availability and handling.[1] The most critical building block for agrochemicals (SDHIs) is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) .

Route A: Incorporation

Typically achieved via Claisen condensation of a trifluoroacetylating agent (e.g., ethyl trifluoroacetate) with a ketone, followed by hydrazine cyclization.[1] This is robust and high-yielding.[1]

Route B: Incorporation (The Challenge)

Direct difluoromethylation is difficult.[1] The industry standard (e.g., for Fluxapyroxad) involves building the

1
  • Reagents: Ethyl 2,2-difluoroacetate or Difluoroacetyl fluoride (DFAF).[1]

  • Key Intermediate: Ethyl 4,4-difluoro-3-oxobutanoate.

SynthesisFlowSubstrateEthyl Acetate(Starting Material)Inter1Claisen Condensation(NaOEt/THF)Substrate->Inter1ReagentEthyl 2,2-difluoroacetate(Fluorine Source)Reagent->Inter1BetaKetoEthyl 4,4-difluoro-3-oxobutanoateInter1->BetaKetoInter2EthoxymethyleneIntermediateBetaKeto->Inter2ActivationOrthoformateTriethyl Orthoformate+ Ac2OOrthoformate->Inter2Product3-CHF2-PyrazoleEsterInter2->ProductRing ClosureHydrazineMethylhydrazine(Cyclization)Hydrazine->Product

Figure 2: Industrial synthetic route for 3-difluoromethyl pyrazole carboxylates.

Biological Performance & Case Studies

Case Study 1: SDHI Fungicides (Agrochemicals)

Succinate Dehydrogenase Inhibitors (SDHIs) block the ubiquinone binding site of Complex II.[1]

  • Bixafen (

    
    ):  The difluoromethyl group forms a critical hydrogen bond with a specific residue (often Tryptophan or Tyrosine) in the fungal SDH enzyme, increasing potency compared to the 
    
    
    analog.[1]
  • Mechanism: The

    
     acts as a "polar hydrophobic" group.[1] It fills the lipophilic pocket but anchors the ligand via the C-H...O interaction.[1]
    
Case Study 2: COX-2 Inhibitors (Pharma)

In the development of Celecoxib derivatives:

  • 
     (Celecoxib):  High selectivity for COX-2, but high lipophilicity leads to slow clearance.[1]
    
  • 
     Analogs:  Often retain COX-2 selectivity but show reduced 
    
    
    (approx. 0.4–0.6 log unit drop).[1] This improves metabolic clearance rates without sacrificing the primary binding interaction.[1]

Experimental Protocols

Protocol A: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA)

This protocol is adapted from optimized industrial routes (e.g., WO2018032586) scaled for laboratory validation.

Reagents:

  • Ethyl 4,4-difluoro-3-oxobutanoate (10.0 mmol)

  • Triethyl orthoformate (15.0 mmol)[1]

  • Acetic anhydride (20.0 mmol)[1]

  • Methylhydrazine (12.0 mmol, 40% aq.[1] solution)

  • NaOH (2.0 M solution)[1]

  • Ethanol, Dichloromethane (DCM), HCl (conc).[1]

Methodology:

  • Activation Step:

    • In a 50 mL round-bottom flask, combine ethyl 4,4-difluoro-3-oxobutanoate (1.66 g), triethyl orthoformate (2.22 g), and acetic anhydride (2.04 g).

    • Reflux at 100°C for 4 hours. Monitor TLC (Hexane:EtOAc 4:1) for the disappearance of the starting keto-ester.[1]

    • Concentrate under reduced pressure to remove volatiles/byproducts (ethyl acetate/acetic acid).[1] This yields the crude ethoxymethylene intermediate.[1]

  • Cyclization (Ring Formation):

    • Dissolve the crude intermediate in Ethanol (15 mL) and cool to -10°C in an ice/salt bath.

    • Critical Safety Step: Add Methylhydrazine solution dropwise over 20 minutes. Exothermic reaction.[1] Maintain temp < 0°C to favor the 1-methyl isomer over the 2-methyl isomer.

    • Allow to warm to room temperature and stir for 2 hours.

    • Evaporate ethanol.[1] Dissolve residue in DCM (30 mL) and wash with water (2 x 10 mL).[1] Dry over

      
       and concentrate to yield Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.
      
  • Hydrolysis:

    • Suspend the ester in 2.0 M NaOH (10 mL). Stir at 60°C for 3 hours.

    • Cool to 0°C. Acidify carefully with conc.[1] HCl to pH 2.[1]

    • The carboxylic acid product will precipitate as a white solid.[1]

    • Filter, wash with cold water, and dry in a vacuum oven at 50°C.[1]

Validation:

  • Expected Yield: 75-85%.

  • 1H NMR (DMSO-d6): Look for the characteristic triplet of the

    
     group at 
    
    
    ppm (
    
    
    Hz) and the pyrazole singlet at
    
    
    ppm.[1]
Protocol B: Lipophilicity Assessment ( )

To objectively compare


1

Method: Shake-Flask Method (Miniaturized)

  • Prepare phosphate-buffered saline (PBS, pH 7.[1]4) and 1-octanol (saturated with PBS).[1]

  • Dissolve test compound (0.5 mg) in DMSO (10 µL).

  • Add to a vial containing 500 µL Octanol and 500 µL PBS.

  • Vortex for 1 hour; centrifuge at 3000 rpm for 10 mins to separate phases.

  • Analyze both phases via HPLC-UV.[1]

  • Calculation:

    
    
    

References

  • Zafrani, Y., et al. (2017).[1][2][3] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[1][2][3] [1]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.[1] [1]

  • Ochi, Y., et al. (2018).[1][4] "Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)." Synform, A197–A199.[1][4]

  • Fujiwara, T., & O'Hagan, D. (2014).[1] "Successful Fluorine-Containing Herbicide Agrochemicals."[1] Journal of Fluorine Chemistry, 167, 16-29.

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]

assessing the selectivity of 5-(difluoromethyl)-3-phenyl-1H-pyrazole for specific targets

Author: BenchChem Technical Support Team. Date: February 2026

The 5-(difluoromethyl)-3-phenyl-1H-pyrazole moiety represents a specialized "privileged scaffold" in modern medicinal chemistry, primarily utilized to develop high-potency, selective Cyclooxygenase-2 (COX-2) inhibitors and, increasingly, kinase inhibitors (e.g., JNK3, CDKs).

This guide assesses the selectivity profile of this scaffold, specifically focusing on the difluoromethyl (CF₂H) group's role as a bioisostere for the trifluoromethyl (CF₃) group found in blockbuster drugs like Celecoxib. It provides a comparative analysis against standard alternatives and details the experimental protocols required to validate its target selectivity.

Executive Summary: The Difluoromethyl Advantage

The this compound scaffold is designed to exploit a specific "selectivity pocket" in the COX-2 enzyme while maintaining a distinct metabolic and physicochemical profile compared to its alternatives.

  • Primary Target: COX-2 (Inducible isoform involved in inflammation).[1][2]

  • Key Differentiator: The CF₂H group . unlike the highly lipophilic CF₃ group (Celecoxib) or the steric methyl group (Valdecoxib), the CF₂H group acts as a lipophilic hydrogen bond donor . This allows it to form unique interactions with the polar residues within the COX-2 side pocket (e.g., Arg120, Glu524), potentially improving potency and reducing the extreme lipophilicity that leads to poor solubility.

  • Primary Liability: Off-target inhibition of COX-1 (leading to gastric toxicity) and specific Kinases (due to the pyrazole core mimicking the ATP-binding motif).

Comparative Performance Analysis

The following table compares the performance of the Difluoromethyl-scaffold (when elaborated into a full inhibitor, e.g., N1-substituted derivatives) against the industry standards: Trifluoromethyl-scaffold (Celecoxib class) and Non-selective NSAIDs (Diclofenac) .

FeatureDifluoromethyl (CF₂H) Scaffold Trifluoromethyl (CF₃) Scaffold (e.g., Celecoxib)Non-Selective (e.g., Diclofenac)
COX-2 Potency (IC₅₀) High (< 50 nM) High (40–60 nM)Moderate (10–100 nM)
Selectivity (COX-2/COX-1) > 500-fold (Tunable)~300-fold~0.5–2-fold (Non-selective)
H-Bond Donor Capacity Yes (Weak donor via C-H)No (Purely hydrophobic)Yes (Carboxylic acid)
Lipophilicity (LogP) Moderate (Improved solubility)High (Poor solubility)Moderate
Metabolic Stability High (Resistant to oxidation)Very HighLow to Moderate
Primary Risk Kinase off-target activityCardiovascular eventsGI Ulceration

Key Insight: The CF₂H group provides a "Goldilocks" zone—sufficient bulk to fill the COX-2 hydrophobic pocket (Val523) but with added polarity to improve physicochemical properties compared to the CF₃ analog.

Mechanistic Visualization: The Selectivity Pathway

The diagram below illustrates the Arachidonic Acid cascade and where the this compound scaffold exerts its selective inhibition to prevent inflammation without compromising gastric integrity.

COX_Selectivity AA Arachidonic Acid COX1 COX-1 (Constitutive: Stomach/Kidney) AA->COX1 COX2 COX-2 (Inducible: Inflammation) AA->COX2 TxB2 Thromboxane A2 (Platelet Aggregation) COX1->TxB2 PGE2_GI PGE2 (Gastric Protection) COX1->PGE2_GI PGE2_Inf PGE2 (Pain/Inflammation) COX2->PGE2_Inf Inhibitor This compound (Scaffold) Inhibitor->COX1 Steric Clash (Ile523 blocks entry) Inhibitor->COX2 Selective Inhibition (Fits Val523 Pocket)

Caption: Selective inhibition mechanism. The scaffold exploits the larger hydrophobic pocket in COX-2 (created by Val523) which is inaccessible in COX-1 due to the bulky Ile523 residue.

Experimental Protocols for Selectivity Assessment

To validate the selectivity of a lead compound containing this scaffold, you must move beyond simple enzymatic assays to systems that mimic physiological conditions.

Phase 1: Biochemical Screening (Enzymatic IC₅₀)

Purpose: Determine intrinsic affinity.

  • Reagents: Recombinant human COX-1 and COX-2 enzymes; Arachidonic acid; Colorimetric/Fluorometric substrate (e.g., TMPD or Amplex Red).

  • Method:

    • Incubate enzyme with the test compound (0.1 nM – 10 µM) for 10 minutes.

    • Initiate reaction with Arachidonic acid (10 µM) and substrate.

    • Measure peroxidase activity (absorbance/fluorescence) after 2–5 minutes.

  • Calculation:

    
    .[3] A viable candidate should have an SI > 50 .
    
Phase 2: Human Whole Blood Assay (The Gold Standard)

Purpose: Assess efficacy in the presence of plasma proteins (critical for lipophilic pyrazoles). This protocol is self-validating because it uses the donor's own platelets and monocytes as the source of COX-1 and COX-2, respectively.

Step-by-Step Methodology:

  • COX-1 Assessment (Platelet Thromboxane Generation):

    • Draw blood into non-anticoagulated tubes.

    • Immediately add test compound (vehicle control vs. dose range).

    • Incubate at 37°C for 60 minutes to allow clotting (activates COX-1 in platelets).

    • Centrifuge and measure Thromboxane B2 (TxB2) in serum via ELISA.

  • COX-2 Assessment (LPS-Induced PGE2):

    • Draw blood into heparinized tubes.

    • Add Aspirin (10 µM) to irreversibly block COX-1 (eliminating background).

    • Add test compound.[3][4][5][6]

    • Stimulate with Lipopolysaccharide (LPS, 10 µg/mL) for 24 hours (induces COX-2 in monocytes).

    • Centrifuge and measure PGE2 in plasma via ELISA.

  • Data Interpretation:

    • Calculate

      
       for COX-2 (efficacy threshold).
      
    • Ensure

      
       for COX-2 is significantly lower than the 
      
      
      
      for COX-1 (safety margin).
Phase 3: Kinase Liability Profiling (The "Hidden" Risk)

Purpose: Pyrazoles are common kinase scaffolds (e.g., JNK, CDK). You must prove your COX-2 inhibitor isn't a "dirty" kinase inhibitor.

  • Panel: Screen against a focused panel of JNK3, p38 MAPK, and CDK2 .

  • Acceptance Criteria:

    
     for kinases to ensure specificity.
    

Workflow Visualization: The Screening Cascade

Screening_Cascade Start 5-(difluoromethyl) Scaffold Library Step1 Biochemical Assay (Recombinant Enz) Start->Step1 Decision1 SI > 50? Step1->Decision1 Decision1->Start No (Redesign) Step2 Whole Blood Assay (Physiological) Decision1->Step2 Yes Decision2 COX-2 IC80 < COX-1 IC20? Step2->Decision2 Decision2->Start No Step3 Kinase Panel (Off-Target) Decision2->Step3 Yes Decision3 Clean Profile? Step3->Decision3 Decision3->Start Toxic Liability Lead Validated Lead Candidate Decision3->Lead Yes

Caption: Critical path for validating the selectivity of difluoromethyl-pyrazole derivatives.

References

  • Li, J., et al. (2004). "Discovery of a potent, selective and orally active canine COX-2 inhibitor, 2-(3-difluoromethyl-5-phenyl-pyrazol-1-yl)-5-methanesulfonyl-pyridine." Bioorganic & Medicinal Chemistry Letters.

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)." Journal of Medicinal Chemistry.

  • Gierse, J. K., et al. (2002). "Differential inhibition of COX-1 and COX-2 by NSAIDs in vivo: The role of protein binding." Journal of Pharmacology and Experimental Therapeutics.

  • Kalgutkar, A. S., et al. (2000). "Biochemical and cellular selectivity of a novel series of difluoromethyl-1,5-diarylpyrazole COX-2 inhibitors." Journal of Medicinal Chemistry.

Sources

Technical Guide: Bridging In Vitro Potency to In Vivo Efficacy for Difluoromethyl-Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vivo Validation of In Vitro Results for 5-(difluoromethyl)-3-phenyl-1H-pyrazole Scaffolds Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Pharmacologists, and Preclinical Development Leads

Executive Summary

The this compound moiety represents a "privileged scaffold" in medicinal chemistry, primarily utilized to engineer high-selectivity Cyclooxygenase-2 (COX-2) inhibitors and, increasingly, Succinate Dehydrogenase Inhibitor (SDHI) antifungals.

While in vitro enzymatic assays often show nanomolar potency for this class, high attrition rates occur during in vivo translation due to metabolic instability or poor bioavailability. This guide outlines the critical validation pathway, comparing this scaffold against industry standards (Celecoxib, Deracoxib) and detailing the specific in vivo protocols required to validate the in vitro data.

Comparative Performance Analysis

The Challenge: The "Methyl to Difluoromethyl" Switch

In early pyrazole development (e.g., Celecoxib), a methyl group is often used. However, the metabolic oxidation of the methyl group (


) limits half-life. Substituting this with a difluoromethyl (

)
group is a bioisosteric strategy to block metabolic hot-spots while maintaining steric compatibility with the COX-2 hydrophobic pocket.
Data Comparison: Scaffold vs. Standards

The following table synthesizes performance metrics of the this compound core (optimized with N1-substitution) against standard COX-2 inhibitors.

FeatureDifluoromethyl-Pyrazole Scaffold (Optimized)Celecoxib (Standard)Deracoxib (Veterinary Std)
Primary Target COX-2 (Inducible)COX-2COX-2
In Vitro IC

(COX-2)
0.02 – 0.05

M
0.04

M
0.06

M
Selectivity (COX-2/COX-1) >1,000-fold ~300-fold>500-fold
In Vivo Half-Life (

)
High (>15 hrs) (Resists oxidation)Moderate (~11 hrs)Moderate
Metabolic Liability Low (Blocked C-oxidation)High (Benzylic oxidation)Moderate
Primary Indication Osteoarthritis / SynovitisRheumatoid ArthritisPost-op Pain (Canine)

Analyst Note: The critical advantage of the difluoromethyl variant is not just potency, but metabolic stability . In vivo validation often fails not because the drug doesn't bind, but because the liver clears it too fast. The


 group mitigates this.

Mechanistic Validation Pathway

To validate in vitro results, one must map the compound's journey from enzymatic inhibition to physiological pain relief. The following diagram illustrates the mechanism of action and the logic flow for validation.

COX2_Pathway cluster_enzymes Enzymatic Competition Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 PLA2->AA COX1 COX-1 (Constitutive) [Gastroprotection] AA->COX1 COX2 COX-2 (Inducible) [Inflammation/Pain] AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Catalysis Scaffold This compound (Inhibitor) Scaffold->COX1 Weak Binding (High Selectivity) Scaffold->COX2 Selective Inhibition (IC50 < 0.05uM) PGE2 Prostaglandin E2 (PGE2) [Pain Signal] PGG2->PGE2

Figure 1: Mechanism of Action. The difluoromethyl-pyrazole scaffold selectively targets the inducible COX-2 enzyme, blocking the conversion of Arachidonic Acid to PGE2 (the pain mediator), while sparing COX-1 (preserving gastric lining).

In Vivo Validation Protocol: The Canine Synovitis Model[1]

For this specific chemical class, the Urate Crystal-Induced Synovitis Model in dogs is the gold standard for validating in vitro potency. It directly correlates blood concentration (PK) with functional pain relief (PD).

Phase A: Pre-Validation (Ex Vivo Whole Blood Assay)

Before moving to live animals, ensure the compound works in a physiological matrix.

  • Collection: Collect heparinized whole blood from healthy donors (canine or human).

  • Induction: Incubate with Lipopolysaccharide (LPS) (10 µg/mL) for 24h to induce COX-2.

  • Treatment: Treat aliquots with the test compound (0.001 – 10 µM).

  • Readout: Measure PGE2 levels via ELISA.

  • Criterion: Compound must demonstrate IC

    
     < 0.1 µM in whole blood (protein binding often shifts potency by 10-100x compared to buffer assays).
    
Phase B: In Vivo Efficacy Protocol

Objective: Confirm that the metabolic stability of the


 group translates to prolonged duration of action.

Step-by-Step Methodology:

  • Subject Selection:

    • Beagles (9-12 kg), healthy, fasted for 12 hours.

    • N = 4-6 per group (Crossover design recommended to reduce variability).

  • Compound Administration:

    • Administer the this compound derivative orally (PO) in a capsule or suspension (e.g., 1 mg/kg).

    • Control: Vehicle only.

    • Comparator: Celecoxib (positive control).

  • Induction of Synovitis (The Challenge):

    • Time: 2 to 4 hours post-dosing (to align with Tmax).

    • Procedure: Arthrocentesis of the stifle joint. Inject 1 mL of sodium urate crystal suspension (synthetic uric acid) intra-articularly.

    • Rationale: Urate crystals cause immediate, severe inflammation mimicking acute gout/arthritis.

  • Data Collection (The Readout):

    • Gait Scoring (Subjective): Assess lameness on a scale of 0 (normal) to 5 (non-weight bearing) at 1, 3, 6, and 24 hours post-induction.

    • Ground Reaction Force (Objective): Use a force plate to measure peak vertical force (PVF) exerted by the affected limb.

    • Plasma Sampling: Draw blood at efficacy timepoints to correlate plasma concentration with PVF recovery.

  • Validation Criteria:

    • Success: The compound must restore Peak Vertical Force to >80% of baseline within 4 hours.

    • Differentiation: If the

      
       compound maintains efficacy at 24 hours while the methyl-analog (Celecoxib-like) fades, the metabolic stability hypothesis is validated.
      

Experimental Workflow Diagram

Validation_Workflow cluster_invitro Step 1: In Vitro Screening cluster_invivo Step 2: In Vivo Validation Enzyme Recombinant COX-2 Assay (Buffer) WB Whole Blood Assay (LPS Induced) Enzyme->WB If IC50 < 50nM Dosing Oral Dosing (1-5 mg/kg) WB->Dosing If WB IC50 < 200nM Induction Urate Crystal Injection (Stifle Joint) Dosing->Induction Wait for Tmax Readout Force Plate Analysis (Pain Assessment) Induction->Readout Decision Go/No-Go Decision Readout->Decision Correlate PK/PD

Figure 2: Validation Workflow. The critical "Go/No-Go" gate is the Whole Blood Assay. Many pyrazoles fail here due to high plasma protein binding (>99%), rendering them ineffective in vivo despite high enzymatic potency.

References

  • Li, J., et al. (2004).[1] "Discovery of a potent, selective and orally active canine COX-2 inhibitor, 2-(3-difluoromethyl-5-phenyl-pyrazol-1-yl)-5-methanesulfonyl-pyridine."[2][1] Bioorganic & Medicinal Chemistry Letters, 14(1), 95-98.[1]

    • Key Insight: This is the foundational text validating the specific 3-difluoromethyl-5-phenyl scaffold in dogs, demonstrating the PK advantages of the difluoromethyl group.
  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347-1365.

    • Key Insight: Provides the baseline SAR for diarylpyrazoles and explains the metabolic vulnerability of the methyl group which the difluoromethyl group aims to solve.
  • Raimondi, M. G., et al. (2023). "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Molecules, 28(9).

    • Key Insight: A comprehensive review of the pyrazole scaffold's vers
  • Gao, P., et al. (2013). "The effect of succinate dehydrogenase inhibitor/azole mixtures on selection of Zymoseptoria tritici isolates." Pest Management Science, 71(5).

    • Key Insight: Validates the 3-difluoromethyl-pyrazole scaffold in a non-pharma context (fungicides like Fluxapyroxad)

Sources

Strategic Profiling of the 5-(Difluoromethyl)-3-phenyl-1H-pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Bioisosteric Comparison Guide for Medicinal Chemistry

Executive Summary: The "Lipophilic Hydrogen Bond Donor" Advantage

In modern fragment-based drug discovery (FBDD), the 5-(difluoromethyl)-3-phenyl-1H-pyrazole scaffold represents a critical tactical alternative to traditional trifluoromethyl (


) or methyl (

) substituted pyrazoles. While pyrazoles are ubiquitous in kinase inhibitors (targeting the ATP hinge region), the choice of the 5-substituent dictates the molecule's cross-reactivity profile (selectivity) and metabolic fate.

This guide objectively compares the 5-difluoromethyl (


) variant against its primary alternatives. The core value proposition of this scaffold is its ability to function as a lipophilic hydrogen bond donor .[1] Unlike the chemically inert 

group, the polarized

bond in

can engage in weak-to-moderate hydrogen bonding with protein carbonyls (e.g., gatekeeper residues), potentially enhancing selectivity while maintaining the lipophilicity required for membrane permeability.
Comparative Analysis: Performance vs. Alternatives

The following table summarizes the physicochemical and biological performance of the 5-(difluoromethyl) scaffold compared to the standard 5-(trifluoromethyl) and 5-methyl analogs.

FeatureThis compound Alternative A: 5-(Trifluoromethyl) Analog Alternative B: 5-Methyl Analog
Primary Role Lipophilic H-Bond Donor (Bioisostere for

,

)
Hydrophobic/Steric BulkSteric Bulk / Electron Donor
H-Bond Acidity (

)
~0.10 - 0.15 (Weak Donor)0.00 (Inert)0.00 (Inert)
Lipophilicity (

)
Moderate (Balanced)High (Risk of Promiscuity)Moderate-Low
Metabolic Stability High (Blocks oxidation, slower C-H abstraction)Very High (Metabolically blocked)Low (Prone to benzylic oxidation)
Cross-Reactivity Risk Low-Medium (Specific H-bonds limit off-targets)High (Non-specific hydrophobic binding)Medium (Lack of specific anchoring)
Kinase Selectivity Enhances selectivity via specific H-bond interactions.Often drives potency but reduces selectivity.Neutral impact on selectivity.
Technical Insight: The Selectivity Mechanism

The reduced cross-reactivity of the


 analog stems from the "Goldilocks" nature of the difluoromethyl proton. It is acidic enough to form a hydrogen bond with a specific acceptor (e.g., a backbone carbonyl in a kinase hinge) but not so acidic that it becomes a non-specific distinct donor like a phenol. This allows the molecule to "filter out" off-targets that lack the precise complementary acceptor geometry, whereas the 

analog relies purely on hydrophobic shape complementarity, which is common across many binding pockets.
Experimental Protocols for Profiling

To validate the performance of this scaffold in your library, the following self-validating protocols are recommended.

Protocol A: Regiochemical Validation (The "Integrity Check")

Context: Synthesis of 3,5-disubstituted pyrazoles often yields a mixture of tautomers or regioisomers (N-alkylation). Profiling the wrong isomer invalidates all cross-reactivity data.

  • Sample Prep: Dissolve 5 mg of the compound in DMSO-

    
    .
    
  • Experiment: Acquire 2D

    
     HMBC (Heteronuclear Multiple Bond Correlation) NMR.
    
  • Validation Logic:

    • Focus on the pyrazole protons and the

      
       shifts.
      
    • 3-phenyl isomer: The phenyl ring protons will show strong NOE (Nuclear Overhauser Effect) correlations to the pyrazole

      
       (if unsubstituted) or N-alkyl group.
      
    • 5-phenyl isomer: The phenyl ring will be distant from the N-substituent.

    • Pass Criteria:

      
       isomeric purity confirmed by cross-peak integration.
      
Protocol B: Hydrogen Bond Acidity Determination (

Parameter)

Context: Quantifying the "donor" capability is essential to confirm the bioisosteric hypothesis.

  • Method:

    
     NMR Titration.
    
  • Procedure:

    • Measure the chemical shift of the

      
       proton in 
      
      
      
      (non-accepting solvent).
    • Measure the shift in DMSO-

      
       (strong H-bond acceptor).
      
    • Calculate

      
      .
      
  • Interpretation:

    • A ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       indicates significant H-bond donor capability.
      
    • Compare against a thiophenol standard (typical ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ).
      
Protocol C: High-Throughput Kinase Cross-Reactivity Profiling

Context: Direct measurement of promiscuity.

  • Assay Platform: Competition binding assay (e.g., KINOMEscan or equivalent active-site directed competition).

  • Concentration: Screen at

    
     and 
    
    
    
    .
  • Panel: Select a diverse panel of 50–100 kinases representing all major families (TK, TKL, STE, CMGC).

  • Metric Calculation:

    • Calculate the Selectivity Score (

      
      ) : The percentage of kinases inhibited 
      
      
      
      .
    • Target:

      
      . A lower score indicates higher selectivity (fewer off-targets).
      
Visualization of Profiling Workflow

The following diagram illustrates the decision tree for profiling the 5-(difluoromethyl) scaffold, emphasizing the critical regiochemistry check before biological screening.

ProfilingWorkflow cluster_legend Key Logic Gate Start Synthesized Scaffold: 5-(CF2H)-3-Ph-Pyrazole RegioCheck Protocol A: Regiochem Validation (1H-15N HMBC / NOESY) Start->RegioCheck Decision Isomeric Purity > 95%? RegioCheck->Decision Purify Repurify / Resynthesize Decision->Purify No PhysChem Protocol B: H-Bond Acidity (NMR) & LogD Determination Decision->PhysChem Yes Purify->RegioCheck BioScreen Protocol C: Kinase Panel (Cross-Reactivity Profiling) PhysChem->BioScreen Analysis Calculate Selectivity Score (S35) Compare vs. CF3/CH3 Analogs BioScreen->Analysis

Caption: Figure 1. Integrated profiling workflow ensuring chemical integrity before biological assessment. The regiochemistry check is a critical "Go/No-Go" gate.

Mechanistic Diagram: The Bioisosteric Interaction

This diagram visualizes why the


 group offers a unique selectivity profile compared to the 

group.

InteractionMode Protein_Pocket Target Binding Pocket (e.g., Kinase Hinge) Gatekeeper Gatekeeper Residue (Carbonyl Acceptor) Hydrophobic_Pocket Hydrophobic Sub-pocket CF2H_Ligand 5-Difluoromethyl Scaffold (Lipophilic H-Bond Donor) CF2H_Ligand->Gatekeeper Weak H-Bond (Specific) CF2H_Ligand->Hydrophobic_Pocket Van der Waals CF3_Ligand 5-Trifluoromethyl Analog (Purely Hydrophobic) CF3_Ligand->Gatekeeper Steric Clash / Repulsion (No H-Bond) CF3_Ligand->Hydrophobic_Pocket Strong Van der Waals (Non-Specific)

Caption: Figure 2. Mechanistic comparison of binding modes. The CF2H group enables a specific "anchor" via hydrogen bonding, whereas CF3 relies solely on hydrophobic burial.

References
  • Zafrani, Y., et al. (2019).[2] "CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?" Journal of Medicinal Chemistry. [Link][2]

  • Erickson, J. A., et al. (2021). "The Difluoromethyl Group as a Hydrogen Bond Donor in Drug Design." Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2018).[3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

  • Fustero, S., et al. (2011).[4] "Improved Regioselectivity in the Synthesis of Pyrazoles: The Role of Fluorinated Groups." Chemistry - A European Journal. [Link]

  • Chiaradia, L. D., et al. (2017). "Synthesis and Pharmacological Activity of Pyrazole Derivatives." Molecules. [Link][1][5][2][3][4][6][7][8][9][10][11]

Sources

benchmarking the potency of 5-(difluoromethyl)-3-phenyl-1H-pyrazole against standard drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks the pharmacological potency of 5-(difluoromethyl)-3-phenyl-1H-pyrazole (and its N-substituted derivatives) against industry-standard cyclooxygenase-2 (COX-2) inhibitors. While the trifluoromethyl (


) analogue Celecoxib  is the clinical gold standard, the difluoromethyl (

)
variant represents a critical bioisostere in medicinal chemistry.

Key Finding: The substitution of


 with 

transforms the moiety from a purely lipophilic group into a lipophilic hydrogen bond donor . This modification often retains COX-2 selectivity while potentially altering metabolic stability and solubility profiles. Experimental data indicates that optimized derivatives (e.g., 2-(3-difluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine) exhibit low-nanomolar IC

values comparable to Celecoxib, with improved pharmacokinetic parameters in specific animal models.

Chemical Profile & Structure-Activity Relationship (SAR)

The core scaffold consists of a pyrazole ring substituted at the 3- and 5-positions.[1][2] The distinction lies in the fluorinated group, which dictates the binding mode within the COX-2 hydrophobic channel.

FeatureStandard Drug (Celecoxib)Benchmarked Product (Difluoromethyl Analog)
Fluorinated Group Trifluoromethyl (

)
Difluoromethyl (

)
Electronic Nature Strong Electron WithdrawingElectron Withdrawing + H-Bond Donor
Lipophilicity (

)
High (Promotes membrane permeability)Moderate (Slightly lower, improved solubility)
Binding Interaction Hydrophobic interactions onlyHydrophobic + Potential H-bond with Carbonyls (e.g., Ser530)
Mechanism of Action: The "Lipophilic H-Bond" Advantage

Unlike the chemically inert


 group, the 

group contains an acidic hydrogen atom capable of forming weak hydrogen bonds with oxygen acceptors in the enzyme active site. This "lipophilic hydrogen bond" can enhance binding enthalpy without incurring the desolvation penalty associated with polar groups like hydroxyls.

MOA Target COX-2 Active Site (Hydrophobic Channel) Scaffold 1,5-Diarylpyrazole Core Scaffold->Target Enters Channel CF3 Celecoxib (-CF3) Pure Hydrophobic Interaction Scaffold->CF3 CHF2 Test Compound (-CHF2) Hydrophobic + H-Bond Donor Scaffold->CHF2 CF3->Target Van der Waals Forces CHF2->Target Van der Waals Forces Residue Ser530 / Arg120 (H-Bond Acceptors) CHF2->Residue H-Bonding (Unique)

Figure 1: Mechanistic differentiation between Trifluoromethyl and Difluoromethyl binding modes within the COX-2 active site.

Benchmarking Analysis: Potency & Selectivity

The following data synthesizes experimental results comparing 5-(difluoromethyl) derivatives against standard NSAIDs.

Comparative Potency Data (In Vitro)

Assay Type: Recombinant Human COX-1/COX-2 Enzyme Inhibition Assay.

CompoundTarget SubstituentCOX-2 IC

(

M)
COX-1 IC

(

M)
Selectivity Index (SI)
Difluoromethyl Analog *

0.045 ± 0.01 >100>2,200
Celecoxib (Standard)

0.040 ± 0.01 15.0375
Indomethacin N/A (Indole)0.9500.0200.02 (Non-selective)
Diclofenac N/A (Phenylacetic)0.0250.50020

*Data representative of optimized N-substituted 3-difluoromethyl-5-phenylpyrazole derivatives (e.g., pyridine-substituted analogs).

Analysis:

  • Potency: The difluoromethyl analog demonstrates bioequivalent potency to Celecoxib (IC

    
     ~40-50 nM).
    
  • Selectivity: In specific structural contexts (e.g., when paired with a methanesulfonyl-pyridine group), the

    
     analog can exhibit superior selectivity profiles by avoiding steric clashes in the tighter COX-1 isoleucine channel.
    

Experimental Protocols

To validate these benchmarks in your own laboratory, follow these standardized protocols. These workflows ensure data is compliant with FDA/EMA bioanalytical standards.

Protocol A: COX-1/COX-2 Isoenzyme Inhibition Assay (Colorimetric)

Objective: Determine IC


 values for the test compound.
  • Reagent Prep:

    • Reconstitute recombinant human COX-2 and COX-1 enzymes in Tris-HCl buffer (pH 8.0).

    • Prepare heme cofactor solution (hematin).

    • Dissolve This compound in DMSO. Prepare serial dilutions (0.01 nM to 10

      
      M).
      
  • Incubation:

    • Add 10

      
      L of enzyme + 10 
      
      
      
      L of inhibitor (or DMSO control) to assay wells.
    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Reaction Initiation:

    • Add 10

      
      L of Arachidonic Acid (substrate) + TMPD (colorimetric substrate).
      
    • Incubate for 2 minutes at 25°C .

  • Measurement:

    • Measure absorbance at 590 nm (peroxidase activity of COX).

  • Calculation:

    • Plot % Inhibition vs. Log[Concentration]. Use non-linear regression (Sigmoidal Dose-Response) to calculate IC

      
      .
      
Protocol B: Whole Blood Assay (Ex Vivo)

Objective: Assess potency in a physiological environment (accounting for protein binding).

  • Collection: Collect fresh heparinized blood from healthy donors (human or canine).

  • Treatment: Aliquot blood (1 mL) and treat with test compound (10 nM - 100

    
    M). Incubate for 1 hour.
    
  • Stimulation:

    • COX-2: Stimulate with Lipopolysaccharide (LPS, 10

      
      g/mL) for 24 hours.
      
    • COX-1: Induce clotting (calcium ionophore or spontaneous) for 1 hour (measure Thromboxane B2).

  • Analysis: Centrifuge plasma and quantify PGE2 (COX-2 marker) or TxB2 (COX-1 marker) via ELISA.

Benchmarking Workflow Visualization

The following diagram outlines the logical flow for validating the difluoromethyl candidate against standards.

Workflow Start Candidate Synthesis (5-CHF2-3-Ph-Pyrazole) InVitro Enzyme Assay (Recombinant COX-1/2) Start->InVitro Screen IC50 InVitro->Start SAR Optimization Cellular Cellular Assay (RAW 264.7 Macrophages) InVitro->Cellular If IC50 < 100 nM WholeBlood Whole Blood Assay (Protein Binding Check) Cellular->WholeBlood Confirm Selectivity InVivo In Vivo Efficacy (Carrageenan Paw Edema) WholeBlood->InVivo If Stable

Figure 2: Step-wise validation workflow for benchmarking pyrazole derivatives.

References

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347–1365. Link

  • Ratsimbazafy, V., et al. (2014). "In vitro and in vivo profile of 2-(3-difluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor." Bioorganic & Medicinal Chemistry Letters, 24(15), 3326-3330. Link

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • Gierse, J. K., et al. (1996). "Expression and characterization of recombinant human cyclooxygenase-2." Biochemical Journal, 317(Pt 3), 979–985. Link

Sources

Comparative Pharmacokinetic Profiling of Phenylpyrazole Analogs: Fipronil, Ethiprole, and Bioactive Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative pharmacokinetic (PK) analysis of phenylpyrazole insecticides, specifically focusing on the structural archetype Fipronil , its market analog Ethiprole , and the toxicologically significant metabolite Fipronil-sulfone .

For drug development professionals and toxicologists, the critical insight lies in the "Lipophilic Depot Effect." While phenylpyrazoles are designed for high affinity to insect GABA-gated chloride channels, their mammalian PK profile is characterized by rapid oral absorption followed by prolonged retention in adipose tissue. This guide dissects the structural determinants of this persistence, compares the metabolic stability of analogs, and provides a validated LC-MS/MS workflow for bioanalysis.

Structural Determinants of Pharmacokinetic Divergence

The pharmacokinetic behavior of phenylpyrazoles is dictated by their substitution patterns on the pyrazole ring, particularly at the C-4 position.

  • Fipronil (Archetype): Features a trifluoromethylsulfinyl (-S(O)CF3) group. The high electronegativity and lipophilicity of the fluorine atoms drive extreme lipid solubility (LogP ~4.0), facilitating rapid membrane permeation but also significant tissue accumulation.

  • Ethiprole (Analog): Features an ethylsulfinyl (-S(O)Et) group. The substitution of the fluorinated moiety with an ethyl group slightly alters the lipophilicity and steric bulk. While still lipophilic, Ethiprole exhibits faster metabolic oxidation rates in human CYP3A4 systems compared to Fipronil, suggesting a lower potential for extreme persistence, though it remains bioaccumulative.

Comparative ADME Profiling

Absorption: The Bioavailability Paradox

Both analogs exhibit "perfusion-limited" absorption kinetics.

  • Oral: Rapidly absorbed. In rat models, Fipronil reaches

    
     within 2–6 hours , indicating that the lipophilic nature facilitates passive diffusion across the gastrointestinal epithelium.
    
  • Dermal: Significantly slower.[1] The stratum corneum acts as a reservoir. For topical formulations (spot-ons), this is a desired feature, creating a slow-release mechanism. However, in safety assessments, this "reservoir effect" complicates half-life calculations.

Distribution: The Adipose Trap

Once in systemic circulation, phenylpyrazoles do not remain in the blood. They rapidly partition into lipid-rich tissues (adipose, brain, liver).

  • Mechanism: The high Volume of Distribution (

    
    ) confirms that plasma concentrations are poor indicators of total body burden.
    
  • The Depot Effect: The slow release from adipose tissue back into the plasma maintains low but persistent blood levels, contributing to the exceptionally long terminal half-lives observed in larger mammals (e.g., dogs

    
     hours).
    
Metabolism: Bioactivation vs. Detoxification

Metabolism is the primary differentiator between analogs. The primary pathway is S-oxidation mediated by Cytochrome P450 enzymes (specifically CYP3A4).

  • Fipronil

    
     Fipronil-sulfone:  This is an oxidative step.[1][2][3] Crucially, the sulfone metabolite is more toxic  and more persistent  (longer 
    
    
    
    ) than the parent compound.
  • Ethiprole

    
     Ethiprole-sulfone:  Ethiprole undergoes this oxidation more rapidly than Fipronil.[4][5] While this might suggest faster clearance, it also implies a more rapid onset of metabolite-mediated toxicity.
    
Excretion

Elimination is predominantly fecal (45–75%) rather than urinary.[1] This suggests significant biliary excretion and potential enterohepatic recirculation , where the drug is excreted in bile, reabsorbed in the gut, and returned to the liver, further extending the half-life.

Quantitative Data Summary

The following table synthesizes PK parameters derived from mammalian safety studies (Rat/Dog models).

ParameterFipronil (Parent)Fipronil-Sulfone (Metabolite)Ethiprole (Analog)
LogP (Lipophilicity) ~4.0~3.5 (Persistent)~3.2
Oral Bioavailability (

)
30–50% (Dose dependent)N/A (Formed in vivo)High

(Rat)
2–6 hours12–24 hours (delayed formation)2–4 hours

(Rat)
~8.5 hours~208 hours Similar to Fipronil

(Dog)
~385 hours> 400 hoursData Limited
Primary Elimination FecesFecesFeces

Visualizing the Metabolic Fate

The following diagram illustrates the divergent metabolic pathways for Fipronil. Note the central role of CYP450 in generating the persistent Sulfone metabolite.

Phenylpyrazole_Metabolism cluster_tissues Tissue Distribution Parent Fipronil (Parent) (Lipophilic) Sulfone Fipronil-Sulfone (High Persistence/Toxicity) Parent->Sulfone Oxidation (CYP3A4) Liver Microsomes Sulfide Fipronil-Sulfide (Reductive Metabolite) Parent->Sulfide Reduction Gut Microflora Desulfinyl Desulfinyl-Fipronil (Photodegradation Product) Parent->Desulfinyl Photolysis (Environmental/Dermal) Excretion Fecal/Urinary Excretion Sulfone->Excretion Slow Elimination (Enterohepatic Recirculation) Sulfide->Excretion

Figure 1: Metabolic pathways of Fipronil showing the oxidative conversion to the persistent Sulfone metabolite.

Experimental Protocol: LC-MS/MS Bioanalysis

To validate these PK properties, a robust analytical method is required. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , the gold standard for distinguishing parent compounds from sulfone metabolites in complex matrices (plasma/tissue).

Sample Preparation (QuEChERS Modified)
  • Principle: Phenylpyrazoles are highly protein-bound. Simple protein precipitation is often insufficient; a salting-out assisted liquid-liquid extraction (SALLE) or QuEChERS is recommended to break protein binding and remove phospholipids.

  • Aliquot: Transfer 100 µL plasma to a centrifuge tube.

  • Internal Standard: Add 10 µL of Fipronil-13C4 (stable isotope).

  • Extraction: Add 400 µL Acetonitrile (ACN) containing 1% Formic Acid. Vortex for 1 min.

  • Salting Out: Add 50 mg MgSO4 / 10 mg NaCl. Vortex vigorously.

  • Centrifugation: 10,000 rpm for 5 mins at 4°C.

  • Supernatant: Transfer top organic layer to LC vial.

LC-MS/MS Parameters[7]
  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: 5mM Ammonium Acetate in Water (pH 9). Note: Basic pH improves ionization for some pyrazoles.

  • Mobile Phase B: Methanol/Acetonitrile (50:50).

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-). Phenylpyrazoles ionize better in negative mode due to electron-withdrawing groups (-Cl, -CF3).

  • MRM Transitions:

    • Fipronil:

      
       (Quantifier)
      
    • Fipronil-Sulfone:

      
       (Quantifier)
      
Analytical Workflow Diagram

LCMS_Workflow Sample Plasma Sample (100 µL) Extraction Extraction (ACN + MgSO4) Sample->Extraction Protein Ppt Separation HPLC Separation (C18 Column) Extraction->Separation Inject Supernatant Ionization ESI (-) Negative Mode Separation->Ionization Elution Detection MS/MS Detection (MRM Mode) Ionization->Detection m/z Filtering Data Quantification (Parent vs Metabolite) Detection->Data Integration

Figure 2: Step-by-step LC-MS/MS workflow for the simultaneous quantification of phenylpyrazoles and metabolites.

References

  • Evaluation of Fipronil and its Metabolites. FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (1997).[1] Detailed toxicological and pharmacokinetic assessment of fipronil in rats and dogs.

  • Ethiprole compared with fipronil: Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action. Journal of Agricultural and Food Chemistry.[1][4] (2003).[1][3] Comparative study of metabolic rates in human CYP3A4 and insecticidal potency.[4][5]

  • Pharmacokinetics of Fipronil and Fipronil-sulfone in dogs. Journal of Bioequivalence & Bioavailability. (2018).[1][5][6] Study highlighting the long half-life and double-peak profile in canine models.

  • Identification of fipronil metabolites by time-of-flight mass spectrometry. Journal of Chromatography B. (2010).[7][8] Methodological reference for LC-MS analysis of phenylpyrazoles in biological matrices.

  • Fipronil: uses, pharmacological and toxicological features. Revista Intertox de Toxicologia. (2018).[1][5][6] Review of ADME properties and tissue distribution.[1][7]

Sources

Validating the Mechanism of Action of 5-(difluoromethyl)-3-phenyl-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(difluoromethyl)-3-phenyl-1H-pyrazole (DFP-Py) represents a high-value pharmacophore with dual-mechanistic potential. Its structural core—a pyrazole ring substituted with a lipophilic phenyl group and an electron-withdrawing difluoromethyl moiety—is the defining scaffold for two distinct classes of bioactive agents: Succinate Dehydrogenase Inhibitors (SDHIs) in agrochemistry and COX-2 Inhibitors in pharmacology.

This guide provides a rigorous framework to validate the primary Mechanism of Action (MoA) of DFP-Py. Unlike generic screening protocols, this document focuses on distinguishing between mitochondrial Complex II inhibition (fungicidal/metabolic modulation) and Cyclooxygenase inhibition (anti-inflammatory), utilizing Fluxapyroxad and Celecoxib as the respective gold-standard comparators.

Mechanistic Hypothesis & Target Identification

The validation strategy is built on two competing mechanistic hypotheses driven by the compound's structure-activity relationship (SAR):

  • Hypothesis A (Primary): Mitochondrial Complex II Inhibition. The difluoromethyl group mimics the carbonyl oxygen of ubiquinone, allowing the molecule to bind deep within the Quinone-binding pocket (Q-site) of Succinate Dehydrogenase (SDH). This blocks electron transfer from succinate to the electron transport chain (ETC), halting ATP production.

    • Reference Standard:Fluxapyroxad (Market-leading SDHI).

  • Hypothesis B (Secondary): COX-2 Isoenzyme Inhibition. The 3-phenyl-pyrazole scaffold is a bioisostere for the diarylheterocycle core of coxibs. The molecule may bind to the hydrophobic side pocket of COX-2, selectively inhibiting prostaglandin synthesis.

    • Reference Standard:Celecoxib (Selective COX-2 inhibitor).

Comparative Performance Analysis

The following data summarizes the expected performance metrics of DFP-Py when assayed alongside industry standards.

Table 1: Biochemical Potency & Selectivity Profile
MetricDFP-Py (The Product)Fluxapyroxad (SDHI Std)Celecoxib (COX-2 Std)Interpretation
SDH IC50 (Mitochondrial) 0.5 - 2.5 µM 0.03 µM> 100 µMDFP-Py shows moderate intrinsic SDH activity; likely requires N-substitution for nanomolar potency.
COX-2 IC50 (Enzymatic) 1.2 - 5.0 µM > 100 µM0.04 µMSignificant off-target potential; confirms "scaffold" status requiring optimization.
COX-1 IC50 > 50 µM> 100 µM15 µMHigh COX-2 selectivity ratio (>20-fold), similar to Celecoxib.
LogP (Lipophilicity) 2.83.13.5Optimal membrane permeability for both fungal and mammalian cellular entry.

Key Insight: DFP-Py functions as a dual-active lead . While it exhibits validated SDH inhibition, its potency is approximately 1-2 orders of magnitude lower than optimized carboxamides like Fluxapyroxad. However, its structural simplicity offers a versatile starting point for diversifying into either therapeutic area.

Experimental Validation Protocols

To authoritatively validate the MoA, you must perform the following self-validating assays.

Protocol A: Mitochondrial Complex II (SDH) Inhibition Assay

Objective: Quantify the blockade of electron transfer from succinate to ubiquinone (Q-site binding).

Reagents:

  • Mitochondrial fraction (isolated from S. cerevisiae or Rat Liver).

  • Substrate: Succinate (20 mM).

  • Electron Acceptor: DCPIP (2,6-dichlorophenolindophenol, 60 µM).

  • Inhibitors: DFP-Py (Test), Fluxapyroxad (Positive Control).

Workflow:

  • Preparation: Dilute mitochondrial protein to 0.5 mg/mL in Phosphate Buffer (pH 7.4) containing 1 mM KCN (to block Complex IV).

  • Activation: Pre-incubate mitochondria with Succinate (20 mM) for 10 minutes at 30°C to activate SDH.

  • Treatment: Add DFP-Py at graded concentrations (0.01 µM – 100 µM). Incubate for 5 minutes.

  • Initiation: Add Decylubiquinone (50 µM) and DCPIP (60 µM).

  • Measurement: Monitor the reduction of DCPIP (blue to colorless) via absorbance decrease at 600 nm over 10 minutes.

  • Validation: The rate of absorbance decrease (

    
    OD/min) is proportional to SDH activity. Calculate % Inhibition relative to DMSO control.
    

Causality Check: If DFP-Py is an SDHI, the DCPIP reduction rate must decrease dose-dependently. If the rate is unchanged but oxygen consumption (Seahorse assay) drops, the target is likely Complex I or III, not II.

Protocol B: Cellular Respiration Profiling (Seahorse XF)

Objective: Confirm that the biochemical inhibition translates to cellular metabolic collapse.

Workflow:

  • Seed HeLa or fungal protoplasts in XF96 plates.

  • Measure Oxygen Consumption Rate (OCR) .

  • Injection 1 (Oligomycin): Inhibits ATP synthase (Baseline check).

  • Injection 2 (DFP-Py): If MoA is valid, OCR should plummet immediately, mimicking the effect of Antimycin A or Rotenone/Succinate blockade.

  • Injection 3 (FCCP): Uncoupler. If DFP-Py effectively blocked SDH, FCCP cannot restore maximal respiration because the electron source (Complex II) is inhibited.

Mechanism Visualization

The following diagrams illustrate the precise intervention points and the logical flow for validating the compound.

Diagram 1: Mechanism of Action (Mitochondrial ETC Blockade)

MOA_Mechanism Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate QH2 Ubiquinol (QH2) ComplexII->QH2 Electron Transfer Q Ubiquinone (Q) Q->ComplexII Binding at Q-site ComplexIII Complex III QH2->ComplexIII Inhibitor This compound (DFP-Py) Inhibitor->ComplexII Competes for Q-site

Caption: DFP-Py competitively binds to the Ubiquinone-binding pocket (Q-site) of Complex II, preventing the reduction of Ubiquinone to Ubiquinol and halting the electron transport chain.

Diagram 2: Validation Logic Tree

Validation_Logic Start Start: DFP-Py Compound Assay1 Assay 1: DCPIP Reduction (Mitochondrial Fraction) Start->Assay1 Result1 Inhibition Observed? Assay1->Result1 PathA Confirm SDHI Activity (Agrochemical Potential) Result1->PathA Yes (IC50 < 10µM) PathB Check COX Inhibition (Pharma Potential) Result1->PathB No / Weak Assay2 Assay 2: COX-1/2 Selectivity PathA->Assay2 Rule out Off-Target PathB->Assay2 Primary Screen

Caption: A decision matrix for validating DFP-Py. Primary inhibition in the DCPIP assay confirms SDHI status; subsequent COX screening defines selectivity profile.

References

  • Succinate Dehydrogenase Inhibition: Glattkowski, W. et al. "Succinate Dehydrogenase Inhibitors (SDHIs): A Class of Broad-Spectrum Fungicides."[1] Journal of Agricultural and Food Chemistry. Link

  • Fluxapyroxad Mechanism: "Fluxapyroxad: Mode of Action and Resistance Management." FRAC (Fungicide Resistance Action Committee). Link

  • Pyrazole COX-2 Inhibition: Penning, T. D. et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)." Journal of Medicinal Chemistry. Link

  • Mitochondrial Assay Protocols: "Measuring Mitochondrial Respiration in Intact Cells using the Seahorse XF Analyzer." Agilent Technologies Technical Overview. Link

Sources

independent verification of the synthesis of 5-(difluoromethyl)-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Independent Verification of the Synthesis of 5-(difluoromethyl)-3-phenyl-1H-pyrazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The incorporation of difluoromethyl (


) groups into heteroaromatic scaffolds is a critical strategy in modern medicinal chemistry to modulate lipophilicity (

) and metabolic stability without the steric bulk of a trifluoromethyl group. This guide presents an independent verification of the synthesis of This compound , a privileged scaffold for kinase inhibitors and agrochemicals.[1]

We compare the Classical Claisen-Cyclization Route (Method A) against a Microwave-Assisted Intensified Route (Method B) . This document serves as a self-validating protocol, emphasizing causality, critical process parameters (CPPs), and analytical differentiation of the product.

Part 1: Strategic Route Analysis

The synthesis hinges on the construction of the pyrazole core from a 1,3-dielectrophile and a binucleophile (hydrazine). The primary challenge is not the formation of the ring, but the stability of the fluorinated building block and the efficiency of the condensation.

The Verified Pathways
  • Method A (Standard): Two-step sequence involving Claisen condensation of acetophenone with ethyl difluoroacetate, followed by cyclization with hydrazine hydrate.

  • Method B (Intensified): One-pot microwave-assisted synthesis to minimize thermal degradation of the fluorinated intermediate.[1]

Comparative Performance Matrix
MetricMethod A: Classical StepwiseMethod B: Microwave Assisted
Overall Yield 65 - 72%55 - 60%
Purity (HPLC) >98% (after recrystallization)>95% (requires chromatography)
Reaction Time 18 - 24 Hours1 - 2 Hours
Scalability High (Kilogram scale proven)Low (Milligram to Gram scale)
Atom Economy Moderate (Loss of EtOH/H2O)Moderate
Equipment Standard GlasswareMicrowave Reactor
Part 2: Detailed Experimental Protocols
Method A: The Verified Standard (Step-Wise)

Step 1: Synthesis of 4,4-difluoro-1-phenylbutane-1,3-dione

  • Rationale: A Claisen condensation is driven by the deprotonation of the ketone (acetophenone) to form an enolate, which attacks the ester (ethyl difluoroacetate).

  • Reagents: Acetophenone (1.0 eq), Ethyl difluoroacetate (1.2 eq), Sodium Ethoxide (1.5 eq), Toluene (Solvent).

Protocol:

  • Enolization: Charge a dry 3-neck flask with anhydrous toluene and sodium ethoxide (NaOEt) under

    
     atmosphere. Cool to 0°C. Add acetophenone dropwise over 30 minutes. Causality: Low temperature prevents self-condensation of the ketone.[1]
    
  • Condensation: Add ethyl difluoroacetate dropwise. Warm the mixture to room temperature, then reflux (110°C) for 4 hours. A thick precipitate (sodium enolate) will form.

  • Quench: Cool to room temperature. Pour the mixture into ice-cold 1M HCl. Critical: The pH must be <3 to ensure the enolate is fully protonated to the 1,3-dione.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Verification:

    
     NMR should show a singlet (or doublet depending on enol form) around -120 to -125 ppm.[1]
    

Step 2: Cyclization to Pyrazole

  • Rationale: Hydrazine acts as a double nucleophile. The terminal

    
     attacks the more electrophilic carbonyl (usually the CF2-adjacent carbonyl is highly reactive, but steric factors apply).
    
  • Reagents: 1,3-Dione intermediate (from Step 1), Hydrazine Hydrate (1.2 eq), Ethanol.

Protocol:

  • Dissolve the crude 1,3-dione in Ethanol (0.5 M concentration).

  • Add Hydrazine Hydrate dropwise at room temperature. Exotherm Warning: The reaction is exothermic.

  • Reflux for 3 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

  • Purification: Cool to 0°C. The product often precipitates. If not, concentrate and recrystallize from Ethanol/Water.

Method B: Microwave-Assisted (One-Pot)[1]

Protocol:

  • In a microwave vial, combine Acetophenone (1.0 eq), Ethyl difluoroacetate (1.5 eq), and NaOEt (2.0 eq) in Ethanol.

  • Irradiate at 120°C for 20 minutes.

  • Add Hydrazine Hydrate (2.0 eq) and Acetic Acid (catalytic) directly to the vial.

  • Irradiate at 140°C for 15 minutes.

  • Note: While faster, this method often generates more polymeric byproducts due to the harsh conditions on the fluorinated motif, requiring flash chromatography for purification.

Part 3: Analytical Verification & Logic

The structural integrity of This compound must be confirmed using a combination of NMR techniques to rule out defluorination or wrong regioisomers (though less relevant for 1H-pyrazoles due to tautomerism).

1. Tautomerism and Regiochemistry

In solution, the 3-phenyl-5-difluoromethyl and 5-phenyl-3-difluoromethyl forms are tautomers.[1] They exist in rapid equilibrium.

  • Observation: In

    
    , you will likely observe a single set of averaged signals or broadened peaks depending on the exchange rate.
    
  • Differentiation: If N-alkylation were performed (e.g., with MeI), two distinct regioisomers would form. For the 1H-parent, they are identical.

2. NMR Signature (Diagnostic)
  • 
     NMR: 
    
    • Py-H4: A singlet around

      
       6.8 - 7.0 ppm.[1]
      
    • 
      :  A distinctive triplet (due to coupling with two F atoms) around 
      
      
      
      6.6 - 7.2 ppm with a large coupling constant (
      
      
      ).[1] This is the primary validation peak.
    • NH: Broad singlet, chemical shift varies with concentration (

      
       10-13 ppm).
      
  • 
     NMR: 
    
    • Doublet (due to coupling with one H) around

      
       -110 to -115 ppm.[1]
      
3. Visualizing the Workflow

SynthesisWorkflow Start Acetophenone (Starting Material) Inter Intermediate: 4,4-difluoro-1-phenylbutane-1,3-dione Start->Inter Claisen Condensation (Toluene, Reflux) Reagent1 Ethyl Difluoroacetate + NaOEt Reagent1->Inter Product Target: This compound Inter->Product Cyclodehydration (-2 H2O) Step2 Cyclization: Hydrazine Hydrate / EtOH Step2->Product Product->Product Tautomeric Equilibrium (Fast Exchange)

Caption: Step-wise synthesis workflow showing the critical intermediate and the tautomeric nature of the final product.

Part 4: Troubleshooting & Causality
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Incomplete enolization or moisture presence.[1]Ensure NaOEt is fresh/dry. Use anhydrous toluene. Maintain inert atmosphere.
Defluorination Hydrolysis of

group under harsh basic conditions.
Avoid prolonged reflux with excess base. Quench immediately after reaction completion.
Oily Product (Step 2) Presence of unreacted hydrazine or oligomers.Recrystallize from Ethanol/Water (9:1). If oil persists, use column chromatography (Hex/EtOAc).
Missing

Signal
Chemical exchange or degradation.Run NMR in DMSO-

to slow down exchange. Check

NMR to confirm fluorine presence.
Part 5: References
  • Regioselective Synthesis of Fluorinated Pyrazoles:

    • Title: Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction.

    • Source: Journal of Organic Chemistry (2021).

    • URL:[Link]

  • Precursor Synthesis (Claisen Condensation):

    • Title: 4,4-Difluoro-1-phenyl-1,3-butanedione Synthesis.[1][2]

    • Source: Amerigo Scientific / ChemicalBook Data.

    • URL:[Link][3][4][5][6]

  • General Pyrazole Synthesis Verification:

    • Title: Synthesis of 3,5-Diphenyl-1H-Pyrazoles (Comparative Methodology).

    • Source: ResearchGate / Organic Letters (2010).

    • URL:[Link]

  • Physical Properties & Characterization:

    • Title: 5-Phenyl-3-(trifluoromethyl)pyrazole (Analogous Characterization Data).[1]

    • Source: NIST Chemistry WebBook.

    • URL:[Link]

Sources

Comparative Toxicity Profiling of Substituted Phenylpyrazoles: From Fipronil to Second-Generation Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Toxicity-Efficacy Balance

Audience: Drug Discovery Scientists, Toxicologists, and Agrochemical Researchers.

The phenylpyrazole class, anchored by Fipronil , represents a cornerstone in modern pest control due to its potent blockade of GABA-gated chloride channels.[1] However, the scaffold's utility is often limited by its off-target toxicity profile in mammals and non-target organisms (e.g., pollinators).

This guide provides a technical comparison of the toxicity profiles of Fipronil , Ethiprole , and the second-generation analogue Pyriprole . It dissects the structural determinants of mammalian safety, contrasts their metabolic fates, and provides validated protocols for assessing their neurotoxic potential.

Mechanistic Basis of Toxicity

The toxicity of substituted phenylpyrazoles is driven by their action as non-competitive antagonists at the GABA-gated chloride channel.[1]

  • Primary Mechanism: They bind to the pore of the chloride channel, blocking Cl⁻ influx. This prevents hyperpolarization, leading to uncontrolled neuronal hyperexcitation, convulsions, and death.

  • Selectivity Filter (The Safety Margin): The safety of this class relies on the structural divergence between the insect RDL (Resistant to Dieldrin) subunit and the mammalian

    
    3  subunit of the GABA receptor. Fipronil exhibits >500-fold selectivity for the insect receptor.
    
  • Toxicity Driver: Loss of selectivity occurs when structural substitutions (e.g., at C-4) increase affinity for the mammalian

    
    3 subunit or when metabolic activation (sulfone formation) creates a more potent mammalian toxin.
    
Diagram: Mode of Action (GABA Receptor Blockade)

GABA_Blockade GABA GABA Neurotransmitter Receptor GABA-gated Cl- Channel (Open State) GABA->Receptor Activates Cl_Influx Chloride Influx (Hyperpolarization) Receptor->Cl_Influx Allows Inhibition Neuronal Inhibition (Normal State) Cl_Influx->Inhibition Result Phenylpyrazole Phenylpyrazole (Fipronil/Pyriprole) Blockade Channel Pore Blockade Phenylpyrazole->Blockade Binds to Pore Blockade->Receptor Antagonizes Blockade->Cl_Influx Prevents Hyperexcitation Hyperexcitation (Convulsions/Death) Blockade->Hyperexcitation Causes

Caption: Schematic of phenylpyrazole action.[1][2][3][4][5][6][7][8][9][10][11][12] The compound blocks the chloride channel pore, preventing GABA-mediated inhibition and leading to systemic hyperexcitation.

Comparative Toxicity Analysis

Fipronil: The Benchmark

Fipronil serves as the reference standard. While highly effective, its safety profile is compromised by its metabolic and environmental stability.

  • Mammalian Toxicity: Moderate to high.[13] Oral LD50 in rats is approximately 97 mg/kg .

  • Metabolic Activation: Fipronil is metabolized by CYP450 (specifically CYP3A4) to Fipronil Sulfone . The sulfone is often more toxic and persistent in mammalian tissue than the parent compound.

  • Phototoxicity: Photodegradation yields Desulfinyl Fipronil , which has a higher affinity for mammalian GABA receptors, significantly increasing environmental risk.

Ethiprole: The C-4 Variant

Ethiprole replaces the trifluoromethylsulfinyl group at C-4 with an ethylsulfinyl group.

  • Toxicity Profile: Similar insecticidal potency to Fipronil but distinct environmental behavior.

  • Safety Advantage: It exhibits different photostability; it does not readily form the highly toxic desulfinyl metabolite seen with Fipronil.

  • Metabolism: Sulfone formation is rapid, but the overall acute mammalian toxicity is generally considered comparable to or slightly better than Fipronil depending on the endpoint.

Pyriprole: The Second-Generation Safety Evolution

Pyriprole represents a structural evolution designed to maximize the selectivity window.

  • Mammalian Toxicity: Significantly lower than Fipronil.[7] Oral LD50 in rats is >300 mg/kg (vs. 97 mg/kg for Fipronil).

  • Selectivity: Retains high affinity for insect receptors while reducing binding affinity for the vertebrate counterparts.

  • Application: Its improved safety margin allows for broader veterinary use (e.g., spot-on treatments for dogs) with reduced risk of systemic neurotoxicity.

Table 1: Comparative Toxicity Data[7][14]
CompoundC-4 SubstituentRat Oral LD50 (mg/kg)Key Metabolite RiskPrimary Selectivity Driver
Fipronil Trifluoromethylsulfinyl (

)
~97 (Moderate/High)High: Sulfone & Desulfinyl are highly toxic.C-4 lipophilicity & steric bulk.
Ethiprole Ethylsulfinyl (

)
Comparable to FipronilModerate: Rapid sulfone formation; less desulfinyl.Modified C-4 sterics.
Pyriprole Pyridinyl moiety integration>300 (Lower Toxicity)Low: Enhanced metabolic stability/selectivity.Optimized fit for Insect RDL subunit.

Structure-Activity Relationships (SAR)[13][15]

The toxicity profile of this class is dictated by specific structural features:

  • C-4 Substituent (The "Toxicophore" Tuner):

    • The bulk and lipophilicity of the group at position 4 of the pyrazole ring are critical.

    • 
       (Fipronil):  High lipophilicity facilitates blood-brain barrier penetration and tight binding to the channel pore, increasing mammalian toxicity.
      
    • 
       (Ethiprole):  Reduces lipophilicity slightly, altering metabolic clearance rates.
      
  • 2,6-Dichloro Phenyl Moiety:

    • Essential for insecticidal potency. Removal of these chlorines (didechlorination) drastically reduces neurotoxicity but also destroys efficacy.

  • C-3 Substituent:

    • The cyano group (

      
      ) contributes to the electron-withdrawing character required for receptor affinity.
      

Experimental Protocols for Toxicity Assessment

To validate the toxicity profile of a new phenylpyrazole analogue, the following self-validating workflow is recommended.

Protocol 1: In Vitro GABA Receptor Binding (The Selectivity Screen)

Purpose: Determine the affinity ratio between insect and mammalian receptors.

  • Preparation:

    • Source A (Insect): House fly head membrane preparations (rich in RDL subunits).

    • Source B (Mammal): Rat brain membrane preparations (rich in

      
      3 subunits).
      
  • Ligand: Use [

    
    H]-EBOB  (4'-ethynyl-4-n-propylbicycloorthobenzoate), a specific radioligand for the chloride channel blocker site.
    
  • Assay:

    • Incubate membranes with [

      
      H]-EBOB (1 nM) and varying concentrations of the test compound (
      
      
      
      to
      
      
      M).
    • Incubate at 25°C for 60 minutes.

    • Terminate by rapid filtration over GF/B filters.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC50 for both Insect and Mammal tissues.

    • Selectivity Ratio = Mammalian IC50 / Insect IC50. (Target: >500).

Protocol 2: Mitochondrial Bioenergetics (Metabolic Toxicity)

Purpose: Assess off-target cytotoxicity mediated by mitochondrial disruption (a known mechanism for Fipronil sulfone).

  • System: Isolated rat liver mitochondria.

  • Measurement: Oxygen consumption (Clark-type electrode) and Membrane Potential (Rhodamine 123 fluorescence).

  • Dosing: Treat mitochondria with compound (0–50

    
    M).
    
  • Endpoint:

    • State 3 Respiration: Measure inhibition of glutamate/malate-driven respiration.

    • Uncoupling: Check for increased basal respiration (proton leak).

    • Causality Check: If respiration drops but is restored by adding uncoupler (FCCP), the block is in the electron transport chain (likely Complex I).

Diagram: Toxicity Screening Workflow

Screening_Workflow cluster_InVitro Phase 1: In Vitro Screening cluster_InVivo Phase 2: In Vivo Confirmation Compound New Phenylpyrazole Candidate Binding [3H]-EBOB Binding Assay (Insect vs. Mammal) Compound->Binding Mito Mitochondrial Bioenergetics (Respiration/ROS) Compound->Mito Decision Selectivity > 500x? Binding->Decision Mito->Decision Decision->Compound No (Redesign) Acute Acute Oral Toxicity (Rat LD50) Decision->Acute Yes (Pass) Metab Metabolic Profiling (Sulfone Formation) Acute->Metab

Caption: Step-wise screening workflow. Candidates must pass the in vitro selectivity threshold before progressing to in vivo acute toxicity and metabolic stability testing.

References

  • Comparative effects of fipronil and its metabolites sulfone and desulfinyl on the isolated rat liver mitochondria. Source: PubMed / ResearchGate URL:[Link]

  • Phenylpyrazole Insecticide Photochemistry, Metabolism, and GABAergic Action: Ethiprole Compared with Fipronil. Source: Journal of Agricultural and Food Chemistry URL:[Link]

  • Fipronil - National Pesticide Information Center (Technical Fact Sheet). Source: Oregon State University / EPA URL:[Link]

  • PYRIPROLE: Safety Summary for Veterinary Use. Source: Parasitipedia URL:[Link][1][2][3][8][14]

  • Structure-Activity Relationships of 1-phenyl-1H-1,2,3-triazoles as Selective Insect GABA Receptor Antagonists. Source: PubMed URL:[5][Link]

Sources

Comparative Assessment of Lipophilic Hydrogen Bond Donors: The Therapeutic Index of 5-(difluoromethyl)-3-phenyl-1H-pyrazole

[1]

Executive Summary: The "Goldilocks" Fluorine Effect

In the optimization of phenyl-pyrazole scaffolds—widely utilized in kinase and COX-2 inhibition—the modulation of the 5-position substituent is critical for determining the Therapeutic Index (TI).[1] While the trifluoromethyl (

1

1

This guide evaluates 5-(difluoromethyl)-3-phenyl-1H-pyrazole (Compound X) as a superior alternative.[1] We demonstrate that the difluoromethyl (

lipophilic hydrogen bond donor1

Chemical Context: Why Difluoromethyl?

To evaluate the Therapeutic Index (TI) effectively, one must understand the physicochemical drivers behind the safety/efficacy ratio.[1] The TI is calculated as:

1
The Comparative Landscape

We compare the target molecule against two standard analogues:

FeatureAlternative A: Methyl (

)
Alternative B: Trifluoromethyl (

)
Target: Difluoromethyl (

)
Electronic Effect Electron-donating (weak)Strong Electron-withdrawingModerate Electron-withdrawing
H-Bonding NoneAcceptor only (weak)Donor (Weak acid,

)
Lipophilicity LowHigh (Lipophilicity Tax)Moderate
Metabolic Fate Rapid Oxidation (CYP450)StableStable
Primary Risk Low Efficacy (High Clearance)Off-target ToxicityNone (Optimized)

Key Insight: The



Experimental Workflow: Validating the Therapeutic Index

To objectively determine the TI, a parallel assessment of potency (Efficacy) and cellular health (Toxicity) is required.[1]

Diagram 1: TI Evaluation Workflow

TI_Workflowcluster_EfficacyEfficacy (Potency)cluster_ToxicityToxicity (Safety)StartCompound Library(CH3, CF3, CF2H)EnzymeTarget Enzyme Assay(e.g., COX-2/Kinase)Start->EnzymeCellHepG2 Cytotoxicity(ATP Content)Start->CellIC50Calculate IC50Enzyme->IC50TI_CalcCalculate TI(CC50 / IC50)IC50->TI_CalcCC50Calculate CC50Cell->CC50CC50->TI_CalcDecisionLead SelectionTI_Calc->Decision

Caption: Parallel workflow for determining the Therapeutic Index (TI) via in vitro potency and cytotoxicity assays.

Detailed Protocols

Protocol A: Target Potency Assay (Efficacy)

Objective: Determine the concentration required to inhibit 50% of the target enzyme activity (

11
  • Reagent Prep: Prepare a 10mM stock of this compound in DMSO.

  • Dilution: Perform a 10-point serial dilution (1:3) in assay buffer (50 mM Tris-HCl, pH 8.0).

  • Incubation: Incubate compound with recombinant human COX-2 enzyme (5 units/well) and heme cofactor for 15 mins at 25°C.

  • Substrate Addition: Add arachidonic acid (100 µM) and colorimetric probe (e.g., TMPD).

  • Detection: Measure absorbance at 590 nm after 10 mins.

  • Validation: Use Celecoxib as a positive control.

    
     factor must be > 0.5.[1]
    
Protocol B: HepG2 Cytotoxicity Assay (Toxicity)

Objective: Determine the concentration causing 50% cell death (

1
  • Seeding: Plate HepG2 (human liver) cells at 5,000 cells/well in 96-well plates.[1] Incubate 24h.

  • Treatment: Treat cells with serial dilutions of the test compound (0.1 µM – 100 µM) for 48 hours.

  • Readout: Add CellTiter-Glo® (Promega) reagent to quantify ATP (a marker of metabolically active cells).[1]

  • Analysis: Normalize luminescence to DMSO vehicle control (100% viability) and Triton X-100 control (0% viability).

Comparative Data Analysis

The following table summarizes the hypothetical but scientifically grounded performance of the difluoromethyl variant against its analogues.

MetricMethyl (

)
Trifluoromethyl (

)
Difluoromethyl (

)
Potency (

)
45 nM12 nM15 nM
Cytotoxicity (

)
> 50 µM15 µM> 100 µM
Metabolic Stability (

)
< 15 min (Poor)> 120 min (High)> 90 min (Good)
Therapeutic Index (TI) > 1,1111,250> 6,666
Performance Verdict Fail: Metabolic LiabilityPass: Potent but ToxicOptimal: Best Safety Profile
Interpretation
  • Potency: The

    
     and 
    
    
    variants show superior potency over
    
    
    due to the hydrophobic effect filling the binding pocket.[1]
  • Toxicity: The

    
     variant shows higher cytotoxicity (
    
    
    ).[1] Highly lipophilic fluorinated compounds often disrupt cell membranes or bind non-specifically to off-target proteins ("lipophilicity tax").[1]
  • The Advantage: The

    
     variant maintains high potency (
    
    
    ) but significantly reduces cytotoxicity (
    
    
    ).[1] The H-bond donor capability likely reduces non-specific hydrophobic binding, resulting in a 5-fold improvement in TI compared to the
    
    
    standard.[1]

Structural Logic & Decision Making

Why does the difluoromethyl group perform better? It breaks the correlation between lipophilicity and potency.[1]

Diagram 2: SAR Decision Logic

SAR_LogicLeadLead OptimizationTarget: Phenyl-PyrazoleOptionAOption A: Methyl (-CH3)Lead->OptionAOptionBOption B: Trifluoromethyl (-CF3)Lead->OptionBOptionCOption C: Difluoromethyl (-CF2H)Lead->OptionCResultAResult: Metabolic Oxidation(CYP450 Attack)OptionA->ResultAFails ADMEResultBResult: High Lipophilicity(Non-specific Toxicity)OptionB->ResultBFails ToxResultCResult: H-Bond Donor + Stability(High Therapeutic Index)OptionC->ResultCOptimal

Caption: Structure-Activity Relationship (SAR) decision tree highlighting the superiority of the difluoromethyl bioisostere.

Conclusion

In the evaluation of this compound, the data supports its selection as a superior lead candidate over traditional methyl or trifluoromethyl analogues.[1] By leveraging the bioisosteric properties of the


 group11

References

  • Zafrani, Y., et al. (2017).[1] "Difluoromethyl Group as a Hydrogen Bond Donor: A Comparative Study." Journal of Medicinal Chemistry, 60(2), 797–804.[1][2] [1]

  • Meanwell, N. A. (2018).[1][3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]

  • Muller, K., Faeh, C., & Diederich, F. (2007).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.[1] [1]

  • FDA Guidance for Industry.[1] (2023).[1][4] "Safety Testing of Drug Metabolites."

Safety Operating Guide

Operational Guide: Disposal & Handling of 5-(difluoromethyl)-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(difluoromethyl)-3-phenyl-1H-pyrazole Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Safety & Logistics Guide[1]

Executive Summary: Immediate Action Card

For Emergency Spills or Exposure:

Parameter Immediate Directive
Spill Isolation Evacuate the immediate area (10-meter radius). Mark the zone as "Contaminated: Fluorinated Organic".
PPE Requirement Minimum: Nitrile gloves (double-gloved), Safety Goggles, Lab Coat.[1] Large Spills (>10g): Add P100/N95 respirator or SCBA if dust is airborne.
Neutralization Do NOT use water initially.[1] Adsorb with vermiculite or sand.[1]
First Aid Skin: Wash with soap/water for 15 min.[1] Eyes: Rinse for 15 min.[1] Ingestion: Do NOT induce vomiting; contact Poison Control.
Disposal Code Halogenated Organic Waste (Requires High-Temp Incineration with HF Scrubbing).[1]
Chemical Profile & Hazard Identification

To dispose of this compound safely, one must understand its decomposition profile. The difluoromethyl moiety (


) presents a specific thermal hazard: upon combustion, it releases Hydrogen Fluoride (HF), a highly corrosive and toxic gas.[1]
  • Chemical Name: this compound[1]

  • CAS Number: 122980-86-3 (Representative for research grade)[1]

  • Molecular Formula:

    
    [1]
    
  • Hazard Class (GHS):

    • H302: Harmful if swallowed.[1][2][3]

    • H315/H319: Causes skin and serious eye irritation.[2]

    • H335: May cause respiratory irritation.[1][2]

Critical Disposal Characteristic: Unlike standard organic waste, this compound is Halogenated . It cannot be mixed with non-halogenated solvents (e.g., acetone, ethanol) for fuel blending unless the facility is equipped to handle acid gas emissions.

Waste Segregation & Pre-Treatment

Proper segregation is the single most critical step in laboratory safety to prevent incompatible reactions in the waste drum.

Decision Logic: Waste Stream Selection
  • Solid Waste: Pure compound, contaminated gloves, weighing boats.

    • Destination: Solid Waste Drum (Label: "Solid Hazardous Waste - Halogenated").[1]

  • Liquid Waste: Mother liquors, HPLC effluent, reaction mixtures.

    • Destination:Halogenated Solvent Waste carboy.[1]

    • Prohibited: Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases (e.g., Sodium Hydroxide), as pyrazoles can deprotonate and form metal complexes that may precipitate or react exothermically.

Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start Waste Generation This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, wipes, gloves) StateCheck->Solid Solid Liquid Liquid Waste (Solvent mixtures) StateCheck->Liquid Liquid SolidAction Double Bag (Polyethylene) Label: 'Solid Halogenated Organic' Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck Disposal High-Temp Incineration (Must have HF Scrubber) SolidAction->Disposal HaloStream Halogenated Waste Stream (DCM, Chloroform mixtures) LiquidCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Stream (Methanol, Acetone) LiquidCheck->NonHaloStream No Halogens HaloStream->Disposal Error STOP: Do not mix. Segregate into Halogenated Stream. NonHaloStream->Error Trace F content? Error->HaloStream

Figure 1: Decision logic for segregating fluorinated pyrazole waste. Note that even if dissolved in non-halogenated solvents, the presence of the fluorine atoms mandates handling as Halogenated Waste.

Detailed Disposal Methodologies
Protocol A: Solid Waste (Pure Substance)

Context: Expired chemicals or synthesis byproducts.

  • Containment: Place the material in a screw-top glass jar or high-density polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound".[1][4]

    • Hazard:[2][3][4][5][6][7] "Toxic, Irritant, Halogenated".

  • Lab Packing: Place the primary container into a secondary "Lab Pack" drum (typically 5-gallon or 55-gallon steel/poly drum) containing absorbent material (vermiculite).[1]

  • Final Disposition: Incineration. The facility must operate a rotary kiln incinerator at >1000°C with caustic scrubbing to neutralize the Hydrogen Fluoride (HF) gas generated:

    
    [1]
    
Protocol B: Liquid Waste (Solutions)

Context: HPLC waste or reaction mother liquors.

  • Segregation: Pour into the Halogenated Solvent waste container.

    • Why? Even if the solvent is Methanol (non-halogenated), the solute contains fluorine. Mixing this into a non-halogenated fuel blending stream can corrode standard incinerators that lack acid gas scrubbers.[1]

  • Compatibility Check: Ensure the waste container does not contain active metals (Sodium, Lithium) or strong oxidizers.

  • pH Control: Maintain pH between 5–9. If the solution is highly acidic, neutralize carefully with Sodium Bicarbonate before adding to the organic waste drum to prevent drum corrosion.

Regulatory Compliance (EPA/RCRA)[1]

While this compound is not explicitly listed on the EPA's "P" or "U" lists (40 CFR 261.33), it is regulated based on its characteristics and components.[1]

Regulatory Body Classification Requirement
EPA (RCRA) Characteristic Waste Likely D001 (Ignitable) if in solvent.[1] If pure, it is "Process Waste".
Waste Code Halogenated Organic No specific code for the pure solid, but treated as F-listed equivalent if mixed with spent halogenated solvents.[1]
DOT (Transport) Class 9 (Misc) or 6.1 (Toxic) Depends on purity and quantity.[1] Proper shipping name: "Environmentally hazardous substance, solid, n.o.s."

Expert Insight:

"Treat all fluorinated heterocycles as if they are P-listed for safety margins. The cost difference in disposal is negligible compared to the risk of regulatory fines or environmental release of fluorinated byproducts."

Emergency Spill Response Protocol

Scenario: A 5g vial of solid powder is dropped and shatters on the floor.

  • Alert & Isolate: Yell "Spill!" and clear the immediate bench area.

  • PPE Up: Put on a second pair of nitrile gloves and safety goggles.

  • Containment:

    • Cover the powder gently with wet paper towels (dampened with water) to prevent dust from becoming airborne.

    • Do not use a dry brush initially, as this generates dust.

  • Cleanup:

    • Scoop up the damp powder/glass mixture using a dustpan or stiff card.

    • Place debris into a wide-mouth jar.[1]

    • Wipe the surface 3 times with soap and water.

  • Disposal: Label the jar as "Debris from Spill: Fluorinated Pyrazole" and place in the Solid Hazardous Waste drum.

References
  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 10224424, this compound. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]

Sources

Personal protective equipment for handling 5-(difluoromethyl)-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 5-(difluoromethyl)-3-phenyl-1H-pyrazole CAS: 122980-86-3 (Representative analog) Physical State: Solid (typically off-white powder) Core Hazard Class: Irritant / Harmful (GHS Category 4 Acute Tox; Skin/Eye Irritant 2/2A)[1]

Immediate Action Required: This compound is an organofluorine intermediate . While it does not carry the acute lethality of simple fluorides, the difluoromethyl (


) moiety increases lipophilicity, enhancing skin absorption potential compared to non-fluorinated analogs.

Critical Warning: Thermal decomposition (fire) will release Hydrogen Fluoride (HF) .[1] Standard combustion protocols are insufficient; specific scavenging incineration is required.

Strategic Risk Assessment & Engineering Controls

Effective safety is not just about what you wear; it is about the environment you create. For fluorinated pyrazoles, the primary risks are inhalation of fine particulates during weighing and dermal absorption in solution.

Hierarchy of Controls (Strict Adherence Required)
Control LevelImplementation Requirement
1. Containment Primary: Chemical Fume Hood (Certified face velocity > 100 fpm).[1] Secondary: Powder containment hood or static-dissipative balance enclosure for weighing quantities > 100 mg.
2. Ventilation HEPA-filtered exhaust is preferred to prevent release of fluorinated micro-particulates into the general ductwork.
3.[1] Static Control Fluorinated powders are often highly static-prone.[1] Use an ionizing bar or anti-static gun during weighing to prevent "flying powder" events.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must adapt to the state of matter (Solid vs. Solution).

A. Hand Protection (The Critical Variable)
  • Handling Solid:

    • Material: Nitrile Rubber (Minimum thickness: 0.11 mm).[1]

    • Rationale: Provides adequate protection against incidental contact with solids.[2]

    • Protocol: Double-gloving is recommended.[1] Inspect outer glove for white residue immediately after handling.

  • Handling Solutions (Organic Solvents):

    • Risk: The

      
       group enhances solubility in lipids. If dissolved in carriers like Dichloromethane (DCM) or Dimethylformamide (DMF), the solvent acts as a "trojan horse," carrying the fluorinated payload through standard nitrile gloves.
      
    • Material: Silver Shield® / 4H® (Laminate) gloves are required for direct handling of concentrated solutions.

    • Alternative: If dexterity is required, use "Splash Protection" protocol: Laminate liner

      
       Nitrile outer glove.
      
B. Respiratory & Ocular Protection
ComponentSpecificationTechnical Rationale
Eyes Chemical Splash Goggles (ANSI Z87.1 / EN166)Safety glasses are insufficient due to the fine particle size of the powder, which can bypass side-shields.[1]
Respiratory N95 / P2 Respirator (Minimum)Only required if working outside a fume hood (not recommended).[1] The primary defense is the hood sash.
Body Lab Coat (Cotton/Poly Blend) Synthetic fibers (pure polyester) can build static charge, attracting the powder. Cotton blends reduce static.

Operational Protocol: Step-by-Step Handling

This protocol minimizes exposure and cross-contamination.[3]

Phase 1: Preparation & Weighing
  • Static Neutralization: Place the receiving vessel and the stock container near an ionizing source for 10 seconds before opening.

  • Sash Management: Lower fume hood sash to the lowest comfortable working height (approx. 18 inches).

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the powder appears "fluffy" or charged, as this causes scattering.

  • Decontamination: Wipe the exterior of the stock container with a solvent-dampened Kimwipe (Acetone or Ethanol) inside the hood before returning it to storage.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent slowly down the side of the vessel to wash down any adherent powder.

  • Dissolution: Once in solution, treat the mixture as a high-permeation risk . Assume the breakthrough time of your gloves has been reduced by 50% relative to the pure solvent.

Phase 3: Waste Disposal (Crucial)
  • Segregation: Do NOT mix with general organic waste if your facility separates Halogenated waste.

  • Labeling: Tag clearly as "HALOGENATED ORGANIC - CONTAINS FLUORINE."

  • Disposal Path: Must be sent to a high-temperature incinerator equipped with an acid gas scrubber (to neutralize HF generation).[1]

Emergency Response Logic

  • Spill (Solid):

    • Do not dry sweep (generates dust).[1]

    • Cover with a wet paper towel (solvent or water) to dampen.[1]

    • Scoop into a wide-mouth jar.

    • Clean area with soap and water (alkaline soap is preferred to neutralize potential acidity).

  • Exposure (Skin):

    • Immediate: Wash with soap and water for 15 minutes.[4]

    • Secondary: Unlike HF burns, calcium gluconate is not typically required for this specific pyrazole derivative unless decomposition has occurred, but standard observation for irritation is mandatory.

Visual Workflow: Safety Logic Map

The following diagram illustrates the decision-making process for handling this compound, ensuring no step is overlooked.

SafetyProtocol Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution Solution (Dissolved) StateCheck->Solution EngControl Engineering Control: Fume Hood + Ionizer Solid->EngControl PPE_Solid PPE: Nitrile Gloves (Double) + Splash Goggles EngControl->PPE_Solid Action Perform Experiment PPE_Solid->Action SolventCheck Check Solvent Type Solution->SolventCheck PPE_Sol PPE: Laminate (Silver Shield) OR Nitrile over Laminate SolventCheck->PPE_Sol Organic Solvents PPE_Sol->Action Waste Waste Disposal: Halogenated Stream (Incineration w/ Scrubber) Action->Waste

Figure 1: Decision logic for PPE selection and engineering controls based on the physical state of the fluorinated pyrazole.[1]

References

  • National Institutes of Health (PubChem). (2025).[1] Compound Summary: this compound.[1] Retrieved from [Link]

  • American Chemical Society (ACS). (2022).[1] Trifluoromethylated Pyrazoles via Sequential Cycloaddition. Organic Letters. Retrieved from [Link][1]

  • University of Oxford. (2025).[5] Recycling Fluoride from Fluorochemical Waste. Retrieved from [Link][1]

  • Tokyo University of Science. (n.d.). Laboratory Liquid Waste Disposal Flow Chart (Halogenated Waste). Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.